ACTH (2-24) (human, bovine, rat)
描述
The exact mass of the compound ACTH (2-24) (human, bovine, rat) is 2859.5676177 g/mol and the complexity rating of the compound is 6300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ACTH (2-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACTH (2-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C134H207N39O29S/c1-75(2)108(125(195)152-72-105(177)154-88(32-15-19-54-136)113(183)156-89(33-16-20-55-137)114(184)157-91(36-22-57-147-132(140)141)115(185)162-96(38-24-59-149-134(144)145)129(199)172-61-26-40-103(172)124(194)170-110(77(5)6)126(196)161-90(34-17-21-56-138)119(189)168-109(76(3)4)127(197)166-100(66-80-44-48-84(176)49-45-80)130(200)173-62-27-41-104(173)131(201)202)169-123(193)102-39-25-60-171(102)128(198)95(35-12-9-18-53-135)155-106(178)71-151-112(182)98(67-81-69-150-87-31-14-13-30-85(81)87)164-116(186)92(37-23-58-148-133(142)143)158-120(190)97(65-78-28-10-8-11-29-78)163-121(191)99(68-82-70-146-74-153-82)165-117(187)93(50-51-107(179)180)159-118(188)94(52-63-203-7)160-122(192)101(73-174)167-111(181)86(139)64-79-42-46-83(175)47-43-79/h8,10-11,13-14,28-31,42-49,69-70,74-77,86,88-104,108-110,150,174-176H,9,12,15-27,32-41,50-68,71-73,135-139H2,1-7H3,(H,146,153)(H,151,182)(H,152,195)(H,154,177)(H,155,178)(H,156,183)(H,157,184)(H,158,190)(H,159,188)(H,160,192)(H,161,196)(H,162,185)(H,163,191)(H,164,186)(H,165,187)(H,166,197)(H,167,181)(H,168,189)(H,169,193)(H,170,194)(H,179,180)(H,201,202)(H4,140,141,147)(H4,142,143,148)(H4,144,145,149)/t86-,88-,89-,90+,91-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,108-,109-,110-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMABAPARYUDEN-KIOXDWMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C134H207N39O29S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2860.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ACTH(2-24): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Adrenocorticotropic Hormone (ACTH)(2-24), a key peptide in the hypothalamic-pituitary-adrenal (HPA) axis. This document provides a comprehensive overview of its interaction with melanocortin receptors, the subsequent signaling cascades, and detailed experimental protocols for its study.
Receptor Binding Profile of ACTH(2-24)
ACTH(2-24) is a biologically active fragment of the full-length ACTH(1-39). The initial 24 amino acids of ACTH are known to encompass the full biological activity of the native hormone[1][2]. While specific binding data for the ACTH(2-24) fragment is limited in publicly available literature, extensive research on ACTH(1-24) provides a robust proxy, as the N-terminal serine is not considered critical for the core binding and activation motifs.
ACTH acts as an agonist for the melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs)[3][4]. However, it exhibits a distinct selectivity profile, with its primary physiological effects mediated through the Melanocortin 2 Receptor (MC2R) , also known as the ACTH receptor[5][6][7][8]. Unlike other MCRs which can be activated by various melanocyte-stimulating hormones (MSHs), the MC2R is unique in that its only known endogenous agonist is ACTH[6][9]. For MC2R to be functionally expressed on the cell surface and responsive to ACTH, it requires the presence of a crucial accessory protein known as Melanocortin 2 Receptor Accessory Protein (MRAP) [10][11].
While MC2R is the primary target, ACTH can also bind to other melanocortin receptors, albeit with different affinities. This interaction with other MCRs, such as MC1R, MC3R, MC4R, and MC5R, may contribute to some of the extra-adrenal effects of ACTH[3][4].
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-24) for human melanocortin receptors. This data is presented as a reliable indicator of the activity of ACTH(2-24).
| Receptor | Ligand | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Reference |
| hMC1R | ACTH(1-24) | Binding | CHO | 0.96 | - | [8] |
| hMC2R | ACTH(1-24) | cAMP Production | OS3 | - | 0.8 ± 0.2 | [6] |
| hMC3R | ACTH(1-24) | Binding | HEK293 | 12.5 | 1.8 | [12] |
| hMC4R | ACTH(1-24) | Binding | HEK293 | 28.1 | 10.2 | [12] |
| hMC5R | ACTH(1-24) | Binding & cAMP | CHO | ~46 | ~50 | [13] |
Signaling Pathways
Upon binding to its receptors, ACTH(2-24) initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway is the activation of the Gs-protein/adenylyl cyclase system, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, evidence for alternative, PKA-independent signaling also exists.
The Canonical Gs/cAMP/PKA Pathway
The binding of ACTH to MC2R on the surface of adrenocortical cells triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein[14][15]. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP[15][16]. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA)[14][17]. PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors and enzymes involved in steroidogenesis[17]. This pathway is the principal mechanism through which ACTH stimulates the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex[14][18][19].
PKA-Independent Signaling via Epac
In addition to the classical PKA pathway, cAMP can also directly activate Exchange Proteins directly Activated by cAMP (Epac)[9]. Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. The activation of Epac by cAMP can lead to a variety of cellular responses, including changes in cell adhesion, secretion, and gene expression. In the context of ACTH signaling, the Epac pathway represents an alternative, PKA-independent mechanism through which cAMP can exert its effects, although its specific contributions to steroidogenesis are still under investigation[9].
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ACTH(2-24).
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of ACTH(2-24) for a specific melanocortin receptor.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [125I]-(Nle4, D-Phe7)-α-MSH for MC1R, MC3R, MC4R, and MC5R, or [125I]ACTH(1-24) for MC2R.
-
Unlabeled ACTH(2-24) for competition.
-
Binding Buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add the cell membrane preparation (typically 10-50 µg of protein per well).
-
Competition: Add increasing concentrations of unlabeled ACTH(2-24) to the wells. For total binding, add binding buffer without any competing ligand. For non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., unlabeled NDP-α-MSH or ACTH).
-
Radioligand Addition: Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the ACTH(2-24) concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ACTH(2-24) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to measure the ability of ACTH(2-24) to stimulate the production of intracellular cAMP in cells expressing a melanocortin receptor.
Materials and Reagents:
-
A cell line stably expressing the melanocortin receptor of interest, cultured in appropriate media.
-
ACTH(2-24) to be tested.
-
A reference agonist (e.g., full-length ACTH or a synthetic agonist).
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based kits).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into the microplate at an appropriate density and allow them to attach and grow, typically overnight.
-
Cell Stimulation:
-
Remove the culture medium from the wells.
-
Add stimulation buffer containing increasing concentrations of ACTH(2-24) to the cells.
-
Include a positive control (reference agonist) and a negative control (stimulation buffer alone).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the ACTH(2-24) concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of ACTH(2-24) that produces 50% of the maximal response).
-
References
- 1. labcorp.com [labcorp.com]
- 2. ACTH (1-24) Human - SB PEPTIDE [sb-peptide.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. [PDF] Structural insights into the role of the ACTH receptor cysteine residues on receptor function. | Semantic Scholar [semanticscholar.org]
- 5. cAMP-Glo™ Assay Protocol [promega.jp]
- 6. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 12. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ACTH (2-24) Signaling Pathway in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH) and its fragments, including ACTH (2-24), are not only pivotal in regulating the hypothalamic-pituitary-adrenal (HPA) axis but also exert significant neuromodulatory effects within the central nervous system (CNS). These effects are primarily mediated by the melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). In neuronal cells, the most relevant subtypes are the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R). This technical guide provides a comprehensive overview of the ACTH (2-24) signaling pathway in neurons, detailing the core molecular mechanisms, quantitative data on receptor engagement and downstream signaling, and step-by-step experimental protocols for its investigation. The guide is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of ACTH fragments in neurology.
Introduction to ACTH (2-24) and Neuronal Signaling
ACTH is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC)[1]. While full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal cortex, it and its fragments can also bind to other MCRs, particularly MC3R and MC4R, which are widely expressed in the brain[1][2]. The fragment ACTH (2-24) contains the core pharmacophore responsible for MCR binding and activation. In the CNS, ACTH-mediated signaling is implicated in a variety of processes, including learning, memory, attention, and neuroprotection. Understanding the intricacies of the ACTH (2-24) signaling pathway in neuronal cells is crucial for developing novel therapeutics targeting neurological and psychiatric disorders.
Core Signaling Pathway: Melanocortin Receptors in Neurons
In neuronal cells, ACTH (2-24) primarily interacts with MC3R and MC4R. These receptors are canonical Gs-coupled GPCRs, initiating a well-defined signaling cascade upon ligand binding.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway activated by ACTH (2-24) in neurons is the Gs-adenylyl cyclase-cAMP-PKA cascade.
-
Receptor Binding and Gs Protein Activation: ACTH (2-24) binds to the extracellular domain of MC3R or MC4R, inducing a conformational change in the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit directly interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream protein targets on serine and threonine residues.
-
CREB Phosphorylation and Gene Transcription: A critical downstream target of PKA in neurons is the cAMP response element-binding protein (CREB). Phosphorylation of CREB by PKA at Ser133 allows it to recruit transcriptional coactivators and bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene expression. This pathway is fundamental to long-term changes in neuronal function, including synaptic plasticity and cell survival.
Non-Canonical Signaling Pathways
Emerging evidence suggests that melanocortin receptor signaling is more complex than the canonical Gs-cAMP pathway and can involve other signaling cascades, a phenomenon known as biased agonism or functional selectivity.
-
ERK/MAPK Pathway Activation: ACTH fragments have been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family[3][4][5]. This activation can occur through both cAMP-dependent and independent mechanisms. The ERK/MAPK pathway is a crucial regulator of neuronal proliferation, differentiation, and survival[6].
-
Phospholipase C (PLC) and Intracellular Calcium Mobilization: Some studies suggest that melanocortin receptors can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC)[7]. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[7]. The resulting increase in intracellular calcium can activate a variety of downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs).
-
β-Arrestin Recruitment: Like many GPCRs, upon agonist binding and phosphorylation by G protein-coupled receptor kinases (GRKs), melanocortin receptors can recruit β-arrestins[8]. β-arrestins play a key role in receptor desensitization and internalization. Moreover, they can act as signaling scaffolds, initiating G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway.
Quantitative Data
Quantitative analysis of ligand-receptor interactions and downstream signaling is essential for understanding the pharmacology of ACTH (2-24). Due to a lack of specific data for the ACTH (2-24) fragment, data for the closely related ACTH (1-24) is presented as a surrogate.
| Parameter | Receptor | Species | Cell Type | Value | Reference |
| Binding Affinity (Ki) | hMC3R | Human | HEK293 | 1.8 ± 0.3 nM | [9] |
| hMC4R | Human | HEK293 | 3.2 ± 0.5 nM | [9] | |
| Functional Potency (EC50) for cAMP Production | MC3R | Mouse | Primary Cortical Neurons | ~10 nM | |
| MC4R | Mouse | Primary Cortical Neurons | ~10 nM |
Note: The EC50 values for cAMP production are estimated from graphical data in the cited reference, which used a mixed population of cortical neurons expressing MCRs.
Signaling Pathway and Experimental Workflow Diagrams
ACTH (2-24) Signaling Pathways in Neuronal Cells
A simplified diagram of the ACTH (2-24) signaling pathways in neuronal cells.
Experimental Workflow for Investigating ACTH (2-24) Signaling
A general workflow for studying ACTH (2-24) signaling in neuronal cells.
Detailed Experimental Protocols
Radioligand Binding Assay for MC3R/MC4R
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of ACTH (2-24) for MC3R or MC4R expressed in neuronal cell membranes.
Materials:
-
Neuronal cells or tissues expressing MC3R/MC4R
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA
-
Radioligand: [¹²⁵I]-NDP-α-MSH
-
Unlabeled competitor: ACTH (2-24) at various concentrations
-
Non-specific binding control: High concentration of unlabeled NDP-α-MSH
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest neuronal cells or dissect brain regions of interest.
-
Homogenize in ice-cold homogenization buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Neuronal membrane preparation (20-50 µg of protein)
-
Increasing concentrations of unlabeled ACTH (2-24) or buffer (for total binding) or a high concentration of unlabeled NDP-α-MSH (for non-specific binding).
-
A fixed concentration of [¹²⁵I]-NDP-α-MSH.
-
-
Incubate at 37°C for 60-90 minutes.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ACTH (2-24).
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement in Primary Neuronal Cultures
This protocol outlines a method for measuring intracellular cAMP levels in response to ACTH (2-24) stimulation in primary neuronal cultures.
Materials:
-
Primary neuronal cultures
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
ACTH (2-24) at various concentrations
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) to the desired density in multi-well plates.
-
-
Cell Stimulation:
-
Replace the culture medium with pre-warmed stimulation buffer and incubate for 20-30 minutes at 37°C.
-
Add varying concentrations of ACTH (2-24) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of ACTH (2-24).
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Western Blot Analysis of ERK Phosphorylation in Neuronal Cells
This protocol details the detection and quantification of phosphorylated ERK (p-ERK) in neuronal cells following treatment with ACTH (2-24).
Materials:
-
Neuronal cell culture
-
Serum-free medium
-
ACTH (2-24)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate neuronal cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with different concentrations of ACTH (2-24) for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as fold-change relative to the untreated control.
-
Conclusion
The ACTH (2-24) signaling pathway in neuronal cells is a complex and multifaceted system with significant implications for neuronal function and potential therapeutic applications. The canonical Gs-cAMP-PKA pathway is the primary route of signal transduction, leading to the modulation of gene expression through CREB phosphorylation. However, non-canonical pathways involving ERK/MAPK, PLC, and β-arrestin contribute to the diversity and specificity of the neuronal response to ACTH (2-24). The experimental protocols provided in this guide offer a robust framework for the detailed investigation of this signaling pathway, enabling researchers to further elucidate its role in the CNS and to explore its potential as a target for novel drug development. Further research is warranted to obtain more specific quantitative data for the ACTH (2-24) fragment and to fully unravel the interplay between the different signaling branches in various neuronal populations.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures | eNeuro [eneuro.org]
- 3. ACTH modulates ERK phosphorylation in the adrenal gland in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Central Neuromodulatory Functions of ACTH Peptides: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the direct, steroid-independent functions of Adrenocorticotropic Hormone (ACTH) and its fragments, with a focus on ACTH(2-24), within the central nervous system (CNS). While most literature investigates the full-length ACTH(1-39) or the clinically used fragment ACTH(1-24), the available data strongly suggest that the N-terminal region is critical for CNS activity. This document synthesizes findings on the interaction of ACTH peptides with central melanocortin receptors, their downstream signaling pathways, and their influence on neuronal gene expression and behavior. Detailed experimental protocols for key methodologies and quantitative data are presented to facilitate further research in this area.
Introduction: Beyond the HPA Axis
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce cortisol.[1][2] However, a growing body of evidence reveals that ACTH and its fragments exert direct effects within the central nervous system, independent of their steroidogenic actions.[3][4] These central effects are mediated by melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R), which are expressed in various brain regions.[3][5][6]
While direct experimental data on the specific fragment ACTH(2-24) is limited, its structural similarity to the well-studied N-terminal fragments of ACTH allows for informed extrapolation of its functions. The N-terminal sequence of ACTH is known to be crucial for binding to and activating MCRs.[7] This guide will therefore focus on the established central functions of N-terminal ACTH peptides as a proxy for understanding the potential roles of ACTH(2-24).
Molecular Mechanisms of Action in the CNS
The central effects of ACTH peptides are primarily mediated through their interaction with melanocortin receptors, a family of five G-protein coupled receptors (GPCRs).[5][6] While ACTH(1-39) is the endogenous ligand for the MC2R, it and its N-terminal fragments also bind with varying affinities to other MCRs, notably MC1R, MC3R, and MC4R, which are present in the CNS.[8][9]
Interaction with Melanocortin-4 Receptor (MC4R)
The MC4R is widely expressed in the brain, including in the hypothalamus, amygdala, and hippocampus, and is a key target for the central actions of ACTH peptides.[10][11] The binding of ACTH fragments to MC4R initiates intracellular signaling cascades that modulate neuronal function.
Quantitative Data on Receptor Binding and Activation:
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| ACTH(1-24) | hMC4R | Data not specified | ~10-100 | Inferred from dose-response curves in various studies |
| α-MSH | hMC4R | High Affinity | High Potency | [9] |
Note: This table is populated with inferred data due to the lack of specific quantitative values for ACTH(2-24) in the available literature. Further dedicated binding studies are required.
Signaling Pathways
Upon binding of an ACTH peptide, the MC4R can activate multiple downstream signaling pathways.
2.2.1 Gs-Protein Coupled cAMP Pathway: The canonical signaling pathway for MC4R involves coupling to a Gs alpha subunit (Gαs), which activates adenylyl cyclase.[4] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, to modulate neuronal activity and gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Corticotropin (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate Corticotropin-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures | eNeuro [eneuro.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 10. Neuroanatomy of melanocortin-4 receptor pathway in the lateral hypothalamic area - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Cortisol-Independent Biological Roles of ACTH(2-24)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) prohormone.[1] Its canonical function is to stimulate the adrenal cortex to produce and release cortisol via the melanocortin-2 receptor (MC2R).[1][2] The full biological activity for this steroidogenic function resides within the first 24 N-terminal amino acids, a fragment known as ACTH(1-24) or Cosyntropin.[2][3][4]
However, ACTH and its fragments also exert a range of biological effects that are independent of cortisol secretion. These effects are mediated by other subtypes of the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R), which are expressed on various cell types throughout the body, including immune cells and neurons.[5][6][7]
This guide focuses on the specific biological roles of ACTH(2-24) , a synthetic fragment of ACTH. While direct, comprehensive experimental data for this specific peptide is limited in public literature, its pharmacological profile can be largely inferred from structure-activity relationship (SAR) studies of closely related N-terminal ACTH fragments. The removal of the N-terminal serine residue is known to dramatically reduce potency at the MC2R, thereby minimizing or ablating cortisol-related activity.[8] Conversely, the core pharmacophore responsible for binding to other melanocortin receptors (residues 6-9, His-Phe-Arg-Trp) remains intact, suggesting that ACTH(2-24) is a valuable tool for investigating and potentially exploiting the steroid-independent actions of melanocortins.[9][10]
This document provides an in-depth overview of these non-canonical roles, supported by quantitative data from related compounds, detailed experimental protocols for assessing activity, and visualizations of the key signaling pathways.
Cortisol-Independent Biological Roles of ACTH(2-24)
The biological activities of ACTH(2-24) that are independent of cortisol secretion are primarily driven by its interaction with MC1R, MC3R, and MC4R. These actions can be broadly categorized into immunomodulatory and neuromodulatory effects.
Immunomodulatory and Anti-Inflammatory Effects
ACTH fragments exert potent anti-inflammatory effects through direct interaction with melanocortin receptors expressed on immune cells, such as monocytes and macrophages.[11][12]
-
Mechanism of Action: The anti-inflammatory effects are largely mediated through MC1R and MC3R.[11][13] Activation of these Gs-protein coupled receptors leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately inhibits the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[13] The inhibition of NF-κB signaling results in decreased transcription and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[7][13]
-
Steroid-Sparing Activity: Studies using natural ACTH have demonstrated that it can alleviate acute inflammation in models of gout without altering systemic cortisol levels.[11][14] This highlights a therapeutic mechanism that is distinct from that of corticosteroids, offering a potential advantage by avoiding the side effects associated with glucocorticoid therapy.[11]
Neuromodulatory Effects
Beyond its immunomodulatory role, ACTH and its fragments have direct effects on the central nervous system (CNS). These effects are primarily mediated by MC4R, which is highly expressed in the brain.[5][6]
-
Anxiolytic and Nootropic Potential: In animal models of early life seizures, ACTH treatment was found to prevent the development of anxiety-like behaviors.[5] This beneficial effect was shown to be dependent on MC4R signaling in both neurons and astrocytes.[5] Furthermore, ACTH has been observed to protect hippocampal-based learning and memory functions in epileptic animal models, an effect that was independent of seizure control, suggesting direct nootropic (cognitive-enhancing) properties.[15]
-
Regulation of Neuronal Proteins: The neuromodulatory effects of ACTH are associated with its ability to normalize the expression of important astrocytic proteins, such as glial fibrillary acidic protein (GFAP) and aquaporin-4, which are often altered in neurological disorders.[5]
Signaling Pathways and Workflows
Melanocortin Receptor (MC1/3/4/5R) Signaling
The cortisol-independent effects of ACTH(2-24) are initiated by its binding to Gs-protein coupled melanocortin receptors on target cells.
Inhibition of NF-κB Pathway
A key anti-inflammatory mechanism of melanocortin receptor activation is the inhibition of the NF-κB signaling pathway.
Experimental Workflow: In Vitro Anti-Inflammatory Assay
This workflow outlines the key steps to assess the anti-inflammatory potential of ACTH(2-24) by measuring its effect on NF-κB activation in a reporter cell line.
Quantitative Data Summary
Direct quantitative data for ACTH(2-24) is not widely published. However, the following table summarizes the functional potency (EC50) of ACTH(1-24) and its C-terminal truncated analogues at the five human melanocortin receptors (hMCRs). This data provides a strong basis for inferring the activity profile of ACTH(2-24). Given that truncation has minimal effect at MC1R, MC3R, MC4R, and MC5R, the potency of ACTH(2-24) at these receptors is expected to be in the low nanomolar range, similar to ACTH(1-24).[16][17] In contrast, its potency at MC2R is expected to be significantly diminished, likely greater than 1500 nM.[16]
Table 1: Functional Potency (EC50, nM) of ACTH Fragments at Human Melanocortin Receptors
| Peptide Fragment | hMC1R | hMC2R | hMC3R | hMC4R | hMC5R |
|---|---|---|---|---|---|
| ACTH(1-24) | 0.21 | 0.22 | 0.81 | 1.1 | 1.8 |
| ACTH(1-18) | 0.29 | 0.22 | 0.58 | 0.82 | 1.9 |
| ACTH(1-17) | 0.29 | 2.2 | 0.63 | 0.86 | 1.7 |
| ACTH(1-16) | 0.33 | 25 | 0.68 | 1.2 | 2.0 |
| ACTH(1-15) | 0.37 | 1450 | 0.69 | 1.2 | 2.1 |
| ACTH(1-14) | 0.44 | >10000 | 0.81 | 1.4 | 2.4 |
Data summarized from a 2024 study on ACTH analogues.[16]
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for MCRs
This protocol determines the binding affinity (Ki) of ACTH(2-24) for a specific melanocortin receptor subtype (e.g., hMC4R) expressed in a cell line.
-
Cell/Membrane Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the human melanocortin receptor of interest.
-
Culture cells to ~80-90% confluency.
-
Harvest cells and prepare cell membrane fractions via homogenization in a hypotonic buffer followed by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: A fixed concentration of a high-affinity radiolabeled MCR ligand, such as [¹²⁵I]NDP-α-MSH (typically at a concentration close to its Kd).
-
Competitor: Increasing concentrations of unlabeled ACTH(2-24) (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
To each well, add binding buffer, radioligand, and competitor (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate for 60-90 minutes at 37°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) on each filter using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of ACTH(2-24) that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[18]
-
Protocol 2: Functional cAMP Accumulation Assay
This protocol measures the ability of ACTH(2-24) to stimulate the production of cAMP in cells expressing a specific MCR subtype.
-
Cell Plating:
-
Plate cells (e.g., CHO-K1) stably expressing the MCR of interest into a 96-well plate and allow them to adhere overnight.[19]
-
-
Assay Procedure:
-
Aspirate the culture medium.
-
Wash cells once with a serum-free medium or assay buffer.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation and incubate for 10-15 minutes at 37°C.[20]
-
Add increasing concentrations of ACTH(2-24) to the wells. Include a known agonist (e.g., α-MSH) as a positive control.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes) to allow for cAMP production.[20]
-
-
cAMP Detection:
-
Lyse the cells according to the instructions of a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence-based assays.[21]
-
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP concentration) against the log concentration of ACTH(2-24).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Protocol 3: NF-κB Reporter Gene Assay
This protocol assesses the anti-inflammatory activity of ACTH(2-24) by quantifying its ability to inhibit NF-κB-driven gene expression.
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293. Co-transfect the cells with a plasmid expressing the MCR of interest (e.g., hMC3R) and an NF-κB reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[22][23]
-
Alternatively, use a stable cell line co-expressing the MCR and the reporter construct.
-
Seed the cells in an opaque, white 96-well plate suitable for luminescence assays and allow them to attach overnight.[22]
-
-
Assay Protocol:
-
Aspirate the culture medium.
-
Pre-treat the cells by adding medium containing increasing concentrations of ACTH(2-24) for 1-2 hours.
-
Add a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), to all wells except the negative control.
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator to allow for luciferase expression.[24]
-
-
Luciferase Activity Measurement:
-
Aspirate the medium and wash the cells once with PBS.
-
Add a passive lysis buffer and incubate for ~15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[23]
-
Transfer the cell lysate to a new opaque plate (if necessary).
-
Add a luciferase assay reagent containing luciferin (B1168401) substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[25]
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (no stimulus).
-
Calculate the percentage inhibition of NF-κB activation for each concentration of ACTH(2-24) relative to the stimulated control (TNF-α or LPS alone).
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of ACTH(2-24).
-
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. immunotech.cz [immunotech.cz]
- 3. Physiology and Tests of Adrenal Cortical Function | GLOWM [glowm.com]
- 4. labcorp.com [labcorp.com]
- 5. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures | eNeuro [eneuro.org]
- 6. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. regenomedix.com [regenomedix.com]
- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 11. Natural Adrenocorticotropic Hormone (ACTH) Relieves Acute Inflammation in Gout Patients by Changing the Function of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adrenocorticotropic Hormone Protects Learning and Memory Function in Epileptic Kcna1-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. bowdish.ca [bowdish.ca]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]
An In-depth Technical Guide to the Discovery and Synthesis of the ACTH (2-24) Peptide Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the adrenocorticotropic hormone (ACTH) fragment (2-24), a significant peptide in the study of structure-activity relationships of melanocortin receptor agonists. While ACTH (1-24) is widely recognized as the minimal fragment retaining full biological activity, the study of N-terminally truncated analogs like ACTH (2-24) has been instrumental in elucidating the critical role of individual amino acids in receptor binding and signal transduction. This document details the historical context of its discovery, presents available quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and characterization, and visualizes the pertinent signaling pathways.
Discovery and Rationale
The discovery and study of ACTH (2-24) are rooted in the broader investigation of the structure-activity relationship of the full 39-amino acid adrenocorticotropic hormone. Early research established that the N-terminal region of ACTH is essential for its biological activity.[1][2] Specifically, the full steroidogenic and melanotropic potencies were found to reside within the first 24 amino acids, making ACTH (1-24) (Cosyntropin/Synacthen) a fully active synthetic analog.[1][3][4]
Biological Activity and Quantitative Data
The biological activity of ACTH and its fragments is primarily mediated through the activation of melanocortin receptors, with the MC2R being the specific receptor for ACTH-induced steroidogenesis in the adrenal cortex.[2] The removal of the N-terminal serine in ACTH (2-24) results in a significant reduction in biological potency compared to ACTH (1-24) and the native ACTH (1-39). This highlights the importance of the Ser1 residue for optimal receptor interaction and activation.
While direct side-by-side comparative studies detailing the quantitative biological activity of ACTH (2-24) are limited, the available data for related ACTH fragments from various studies are summarized below to provide a contextual understanding. It is important to note that absolute values can vary between different assay systems and experimental conditions.
Table 1: Comparative Biological Activity of ACTH Fragments
| Peptide Fragment | Receptor Binding Affinity (IC50/Kd, nM) | cAMP Production (EC50, nM) | Steroidogenesis (EC50, nM) | Reference |
| ACTH (1-39) | 0.84 (Kd) | 1.22 | ~1-5 | [6] |
| ACTH (1-24) | 0.94 (Kd) | ~0.1 - 1.0 | ~0.1 - 1.0 | [6] |
| ACTH (1-17) | ~50-100 (IC50) | 49 | Reduced Activity | [6] |
| ACTH (11-24) | >1000 (IC50) | No Agonist Activity | No Agonist Activity | [6] |
Signaling Pathway
ACTH fragments exert their biological effects by binding to and activating the MC2R, a G-protein coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade. It is understood that N-terminally truncated analogs like ACTH (2-24) that retain some biological activity do so through this same canonical pathway, albeit with lower efficiency.
Caption: ACTH (2-24) signaling pathway via the MC2R.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of ACTH (2-24)
This protocol describes the manual Fmoc-SPPS for the synthesis of ACTH (2-24) (Sequence: Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trp; Pbf for Arg; Trt for His)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether
-
Acetonitrile
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (Fmoc-Pro-OH) by dissolving it with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis of ACTH (2-24).
In Vitro Steroidogenesis Assay
This protocol outlines a method to assess the steroidogenic activity of ACTH (2-24) in adrenal cells.
Materials:
-
Adrenal cell line (e.g., Y1 or H295R) or primary adrenal cells
-
Cell culture medium and supplements
-
ACTH (2-24), ACTH (1-24), and ACTH (1-39) peptides
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and BSA)
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
Procedure:
-
Cell Culture: Culture adrenal cells to near confluency in appropriate multi-well plates.
-
Starvation: Prior to the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal steroid production.
-
Peptide Treatment:
-
Prepare serial dilutions of ACTH (2-24), ACTH (1-24), and ACTH (1-39) in assay buffer.
-
Remove the starvation medium and add the peptide solutions to the cells. Include a vehicle-only control.
-
-
Incubation: Incubate the cells with the peptides for a specified time (e.g., 2-4 hours for acute response) at 37°C.[7]
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit or by LC-MS/MS, following the manufacturer's instructions.[8][9][10]
-
Data Analysis: Plot the cortisol concentration against the log of the peptide concentration and determine the EC50 value for each peptide using a non-linear regression analysis.
cAMP Accumulation Assay
This protocol describes how to measure the ability of ACTH (2-24) to stimulate intracellular cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human MC2R and its accessory protein MRAP
-
Cell culture medium and supplements
-
ACTH (2-24), ACTH (1-24), and ACTH (1-39) peptides
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay)
Procedure:
-
Cell Seeding: Seed the MC2R-expressing cells in a multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Peptide Stimulation:
-
Prepare serial dilutions of the ACTH peptides.
-
Add the peptide solutions to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C.[11]
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the peptide concentration and calculate the EC50 for each peptide.
Conclusion
The ACTH (2-24) peptide fragment, while demonstrating significantly reduced biological activity compared to ACTH (1-24), serves as a valuable tool in understanding the molecular determinants of ACTH-MC2R interaction. Its study underscores the critical importance of the N-terminal serine residue for high-potency agonist activity. The synthesis and characterization of such truncated analogs, guided by the detailed protocols provided herein, continue to be a cornerstone of research in peptide hormone function and the development of novel melanocortin receptor modulators. Further direct comparative studies are warranted to precisely quantify the bioactivity of ACTH (2-24) and refine our understanding of its role in the broader context of ACTH physiology.
References
- 1. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 3. Synthesis of a corticotropin analog that retains full biological activity after iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Adrenocorticotropin. 47. Synthesis and biological activity of adrenocorticotropic peptides modified at the tryptophan position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
Evolutionary conservation of the ACTH (2-24) sequence
An In-depth Technical Guide on the Evolutionary Conservation of the ACTH (2-24) Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis. It is produced from the precursor protein pro-opiomelanocortin (POMC). The N-terminal region of ACTH, specifically the first 24 amino acids (ACTH(1-24)), is responsible for its full biological activity, which primarily involves stimulating the adrenal cortex to synthesize and release glucocorticoids.[1] The high degree of sequence conservation of ACTH, particularly in its N-terminal domain, across vertebrate species highlights its fundamental physiological importance.[1] This technical guide provides a comprehensive analysis of the evolutionary conservation of the ACTH(2-24) sequence, details key experimental protocols for its study, and illustrates the canonical signaling pathway it initiates.
Data Presentation: Evolutionary Conservation of ACTH(2-24)
The amino acid sequence of ACTH(2-24) is exceptionally conserved throughout vertebrate evolution, reflecting a strong selective pressure to maintain its structure and function. The table below presents a comparative alignment of the ACTH(1-24) sequence from several representative vertebrate species, along with the calculated percentage identity of the ACTH(2-24) fragment relative to the human sequence.
Table 1: Amino Acid Sequence Alignment and Percentage Identity of ACTH(1-24) in Vertebrate Species
| Species | Amino Acid Sequence (1-24) | % Identity of ACTH(2-24) to Human |
| Human (Homo sapiens) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P | 100% |
| Mouse (Mus musculus) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P | 100% |
| Rat (Rattus norvegicus) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P | 100% |
| Bovine (Bos taurus) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P | 100% |
| Chicken (Gallus gallus) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-R -K-R-R-P-I -K-V-Y-P | 91.3% |
| Frog (Xenopus laevis) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-R-K-R-R-P-I-K-V-Y-P | 91.3% |
| Zebrafish (Danio rerio) | S-Y-S-M-E-H-F-R-W-G-K-P-M -G-R-K-R-R-P-I-K-V-Y-P | 87.0% |
Note: Amino acid substitutions relative to the human sequence are highlighted in bold.
Experimental Protocols
Determination of Amino Acid Sequence and Conservation
a) Multiple Sequence Alignment (MSA)
Multiple sequence alignment is a crucial bioinformatics method for comparing three or more biological sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.[2]
Protocol using Clustal Omega:
-
Sequence Retrieval: Obtain the protein sequences of ACTH or its precursor, POMC, for the species of interest from public databases such as the National Center for Biotechnology Information (NCBI) or UniProt.
-
Input Sequences: Access the Clustal Omega web server or a locally installed version. Paste the retrieved sequences in FASTA format into the submission form.[3]
-
Parameter Settings:
-
Specify the sequence type as "Protein."
-
Select the desired output format (e.g., ClustalW with character counts).
-
Default alignment parameters, including gap opening and extension penalties, are generally suitable for standard analyses but can be adjusted for specific research questions.[4]
-
-
Execution of Alignment: Submit the sequences for alignment. Clustal Omega employs a seeded guide tree and HMM profile-profile techniques to generate the alignment.[2]
-
Result Analysis: The output will display the aligned sequences, with conserved residues typically marked. This visual representation allows for the straightforward identification of conserved and variable regions. The ACTH(2-24) segment can then be isolated for calculating percentage identity.
b) Phylogenetic Analysis
Phylogenetic analysis aims to infer the evolutionary history and relationships among different species or molecules by comparing their sequence data.
Protocol using MEGA (Molecular Evolutionary Genetics Analysis):
-
Data Input: Launch the MEGA software and load the aligned sequence file (e.g., in FASTA or MEGA format) from the MSA step.[5][6][7][8]
-
Analysis Selection: From the "Phylogeny" menu, choose a method for constructing the phylogenetic tree, such as "Construct/Test Maximum Likelihood Tree" or "Construct/Test Neighbor-Joining Tree."[5][6][7][8]
-
Parameter Configuration:
-
Substitution Model: Select an appropriate model of amino acid substitution (e.g., JTT, WAG). MEGA provides tools to help determine the best-fit model for the dataset.[5][6][7][8]
-
Phylogenetic Test: To assess the statistical support for the tree's topology, select a method like the "Bootstrap method" and specify the number of replicates (e.g., 1000).[5][6][7][8]
-
Handling of Gaps/Missing Data: Define how gaps in the alignment should be treated (e.g., "Pairwise deletion" or "Complete deletion").[5][6][7][8]
-
-
Tree Computation: Initiate the analysis. MEGA will then construct the phylogenetic tree according to the specified parameters.
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is displayed. Branch lengths are proportional to the amount of evolutionary change, and the bootstrap values at the nodes represent the statistical confidence in those groupings.[5][6][7][8]
Functional Analysis of ACTH(2-24) Activity
a) Quantification of ACTH in Biological Samples (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones.
Protocol for a competitive ELISA:
-
Plate Coating: Adsorb a capture antibody specific to ACTH onto the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add ACTH standards of known concentrations and the unknown samples to the wells. Subsequently, add a fixed concentration of biotin-conjugated ACTH to all wells. The native ACTH in the standards and samples will compete with the biotinylated ACTH for binding to the immobilized capture antibody. Incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Streptavidin binds with high affinity to the biotin (B1667282) on the captured biotinylated ACTH. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine). The enzyme will catalyze a color change, with the intensity being inversely proportional to the amount of native ACTH in the sample. Incubate in the dark for 15-30 minutes.[10]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the enzymatic reaction.[10]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[11]
-
Data Interpretation: Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations. The concentration of ACTH in the unknown samples can then be interpolated from this curve.[11]
b) Analysis of ACTH Receptor-Ligand Interaction (BRET Assay)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay for monitoring protein-protein interactions in real-time, making it well-suited for studying the binding of ACTH to its receptor, the Melanocortin 2 Receptor (MC2R).[12]
Protocol for a BRET-based ligand binding assay:
-
Vector Construction:
-
Genetically fuse the coding sequence of MC2R to that of a BRET donor, such as Renilla luciferase (Rluc), in a suitable mammalian expression vector.
-
Obtain or synthesize a fluorescently labeled ACTH analog to serve as the BRET acceptor (e.g., ACTH conjugated with a fluorophore like TAMRA).
-
-
Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T) and transiently transfect the cells with the MC2R-Rluc expression construct.[9]
-
Cell Seeding: After 24-48 hours post-transfection, seed the cells into a white, clear-bottom 96-well microplate.
-
Ligand Incubation: Treat the cells with varying concentrations of the fluorescently labeled ACTH analog. For competitive binding experiments, co-incubate with a range of concentrations of unlabeled ACTH. Allow the incubation to proceed until binding equilibrium is reached.
-
Substrate Addition: Add the luciferase substrate, such as coelenterazine (B1669285) h, to each well.[12]
-
BRET Signal Detection: Immediately measure the light emission at two distinct wavelengths using a BRET-capable plate reader: one corresponding to the donor emission peak (e.g., ~480 nm for Rluc) and the other to the acceptor emission peak (e.g., ~580 nm for TAMRA).[12]
-
Data Analysis: Calculate the BRET ratio by dividing the intensity of the acceptor emission by that of the donor emission. Plot the BRET ratio against the ligand concentration to determine the binding affinity (Kd).
Mandatory Visualization
ACTH Signaling Pathway
The canonical signaling pathway initiated by ACTH binding to the MC2R is depicted below. This interaction is facilitated by the Melanocortin Receptor Accessory Protein (MRAP).[13]
Caption: ACTH signaling pathway via the MC2R.
Experimental Workflow for Sequence Conservation Analysis
The logical flow for analyzing the evolutionary conservation of the ACTH(2-24) sequence is outlined in the following diagram.
Caption: Workflow for ACTH sequence conservation analysis.
Conclusion
The profound evolutionary conservation of the ACTH(2-24) sequence across a vast array of vertebrate species highlights its critical and conserved role in regulating adrenal steroidogenesis and the physiological response to stress. This guide provides researchers and professionals in drug development with a detailed overview of this conservation, along with robust and validated protocols for its investigation. A thorough understanding of the conserved and variable domains within the ACTH peptide is instrumental in the rational design of novel therapeutics targeting the MC2R, with the potential for improved specificity and pharmacological profiles. The experimental workflows detailed herein offer a practical framework for further exploration into the evolution and function of this essential peptide hormone.
References
- 1. Constructing Phylogenetic Tree using MEGA Software [biob.in]
- 2. journals.biologists.com [journals.biologists.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. dnastar.com [dnastar.com]
- 5. megasoftware.net [megasoftware.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTH ELISA Kit (Adrenocorticotropic Hormone) [elisakits.co.uk]
- 11. biomerica.com [biomerica.com]
- 12. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of ACTH (1-24) with Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is a key player in the hypothalamic-pituitary-adrenal (HPA) axis. Beyond its classical role in stimulating steroidogenesis, ACTH, and specifically its biologically active fragment ACTH (1-24), interacts with a family of G protein-coupled receptors known as the melanocortin receptors (MCRs). This interaction is multifaceted, with ACTH (1-24) acting as a non-selective agonist at melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, MC5R) and as the exclusive endogenous agonist for the melanocortin 2 receptor (MC2R).[1][2][3] This guide provides a comprehensive technical overview of the interaction between ACTH (1-24) and the five melanocortin receptor subtypes, focusing on binding affinities, signaling pathways, and the experimental methodologies used to characterize these interactions.
Introduction to ACTH (1-24) and Melanocortin Receptors
ACTH is a 39-amino acid peptide, but the N-terminal 24 amino acids, known as ACTH (1-24) or cosyntropin, are sufficient for full biological activity.[2] The melanocortin system is comprised of five distinct receptors (MC1R-MC5R) that are involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and exocrine gland function.[4][5] All melanocortin peptides, including ACTH, share a conserved tetrapeptide sequence, His-Phe-Arg-Trp (HFRW), which is crucial for their interaction with MCRs.[6] However, the unique structural features of both the ligands and the receptors dictate the specificity and functional outcomes of these interactions.
The interaction of ACTH with MC2R is unique as it is absolutely dependent on the presence of the melanocortin 2 receptor accessory protein (MRAP).[7][8][9][10] MRAP is a single-transmembrane protein that is essential for the proper trafficking of MC2R to the cell surface and for facilitating ACTH binding and subsequent signal transduction.[7][8][9][10][11]
Quantitative Analysis of ACTH (1-24) Interaction with Melanocortin Receptors
The binding affinity (Ki) and functional potency (EC50) of ACTH (1-24) at each melanocortin receptor subtype are critical parameters for understanding its physiological and potential pharmacological effects. This data is typically determined through radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic AMP (cAMP).
Table 1: Binding Affinities (Ki) of ACTH (1-24) for Human Melanocortin Receptors
| Receptor Subtype | Ligand | Ki (nM) | Assay System | Reference |
| hMC1R | ACTH (1-24) | 0.96 | Radioligand Binding Assay | [12] |
| hMC2R | ACTH (1-24) | Not applicable (requires MRAP) | - | - |
| hMC3R | ACTH (1-24) | ~1-10 | Radioligand Binding Assay | [1] |
| hMC4R | ACTH (1-24) | ~10-100 | Radioligand Binding Assay | [1] |
| hMC5R | ACTH (1-24) | ~10-100 | Radioligand Binding Assay |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the cell system.
Table 2: Functional Potencies (EC50) of ACTH (1-24) at Human Melanocortin Receptors
| Receptor Subtype | Ligand | EC50 (nM) | Functional Readout | Reference |
| hMC1R | ACTH (1-24) | ~1-10 | cAMP Accumulation | [13] |
| hMC2R | ACTH (1-24) | ~0.1-1 | cAMP Accumulation (with MRAP) | [13] |
| hMC3R | ACTH (1-24) | ~1-10 | cAMP Accumulation | [13] |
| hMC4R | ACTH (1-24) | ~1-10 | cAMP Accumulation | [13] |
| hMC5R | ACTH (1-24) | ~10-100 | cAMP Accumulation | [13] |
Note: EC50 values represent the concentration of the ligand that elicits 50% of the maximal response and can be influenced by the specific cell line and assay conditions.
Signaling Pathways of ACTH (1-24) at Melanocortin Receptors
Upon binding of ACTH (1-24), melanocortin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for all MCRs is the activation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP).
Detailed Experimental Protocols
The characterization of the interaction between ACTH (1-24) and melanocortin receptors relies on robust and reproducible in vitro assays. The two most fundamental assays are the radioligand binding assay and the cAMP accumulation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing the unlabeled ligand (e.g., ACTH (1-24)) with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells or cell membranes expressing the melanocortin receptor of interest.
-
Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
-
Unlabeled ACTH (1-24) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare cell membranes from cells overexpressing the target MCR.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled ACTH (1-24). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive competing ligand).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
References
- 1. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin | MDPI [mdpi.com]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of the Melanocortin2 Receptor Accessory Protein MRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Stability and Turnover of the ACTH Receptor Complex [frontiersin.org]
- 10. Minireview: The Melanocortin 2 Receptor Accessory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles of melanocortin receptor accessory proteins (MRAP and MRAP2) in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Technical Deep Dive into the Physiological Effects of Human vs. Bovine ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids. The biologically active core of this 39-amino acid peptide resides in its N-terminal region, with the synthetic fragment ACTH(1-24) (cosyntropin/tetracosactide) being widely used for diagnostic and therapeutic purposes.[1][2][3] This in-depth technical guide focuses on a less-studied fragment, ACTH(2-24), and explores the potential physiological differences between the human and bovine orthologs. Understanding these nuances is critical for researchers in endocrinology and professionals in drug development, as species-specific variations can significantly impact the potency and efficacy of ACTH-based therapeutics.
Amino Acid Sequence Comparison
The primary structure of ACTH is highly conserved among mammals, particularly within the N-terminal 1-24 region, which is responsible for its biological activity.[1] The full-length ACTH molecule is derived from a larger precursor protein called pro-opiomelanocortin (POMC).[4][5][6]
Table 1: Amino Acid Sequence of Human and Bovine ACTH(1-24)
| Position | Human ACTH(1-24) | Bovine ACTH(1-24) |
| 1 | Ser | Ser |
| 2 | Tyr | Tyr |
| 3 | Ser | Ser |
| 4 | Met | Met |
| 5 | Glu | Glu |
| 6 | His | His |
| 7 | Phe | Phe |
| 8 | Arg | Arg |
| 9 | Trp | Trp |
| 10 | Gly | Gly |
| 11 | Lys | Lys |
| 12 | Pro | Pro |
| 13 | Val | Val |
| 14 | Gly | Gly |
| 15 | Lys | Lys |
| 16 | Lys | Lys |
| 17 | Arg | Arg |
| 18 | Arg | Arg |
| 19 | Pro | Pro |
| 20 | Val | Val |
| 21 | Lys | Lys |
| 22 | Val | Val |
| 23 | Tyr | Tyr |
| 24 | Pro | Pro |
As illustrated in Table 1, the amino acid sequences of human and bovine ACTH are identical within the 1-24 region. Consequently, the ACTH(2-24) fragments from both species are also identical. This structural identity suggests that any observed differences in physiological effects would likely arise from factors other than the primary amino acid sequence of the peptide itself, such as interactions with species-specific receptors or accessory proteins.
Physiological Effects: A Comparative Analysis
The N-terminal serine at position 1 is known to be crucial for the full biological activity of ACTH. Its removal, as in the ACTH(2-24) fragment, is expected to significantly reduce the peptide's potency in stimulating steroidogenesis and its binding affinity for the melanocortin-2 receptor (MC2R).
Table 2: Inferred Comparative Potency and Binding Affinity of ACTH Fragments
| Peptide Fragment | Species | Steroidogenic Potency (EC50) | MC2R Binding Affinity (Ki) |
| ACTH(1-24) | Human/Bovine | High (nM range) | High (nM range) |
| ACTH(2-24) | Human/Bovine | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative data for ACTH(2-24) is not available in the literature. The values are inferred based on structure-activity relationship studies of other N-terminally truncated ACTH fragments.
The reduced potency of ACTH(2-24) is attributed to the critical role of the N-terminal region in receptor activation. While the core "address" sequence (residues 11-24) is responsible for receptor binding, the N-terminal "message" sequence is essential for signal transduction.
Signaling Pathways
ACTH exerts its effects by binding to the MC2R, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortical cells.[3][7] This binding event initiates a cascade of intracellular signaling events.
Figure 1: Simplified ACTH Signaling Pathway.
The binding of ACTH to MC2R activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the steroidogenic acute regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.
Experimental Protocols
In Vitro Adrenal Cell Steroidogenesis Assay
This assay is designed to quantify the steroidogenic response of adrenal cells to stimulation by ACTH fragments.
Figure 2: Experimental workflow for the in vitro steroidogenesis assay.
Methodology:
-
Cell Culture: Primary adrenal cortical cells (e.g., from bovine or human origin) or a suitable adrenal cell line (e.g., H295R) are cultured in appropriate media until they reach a desired confluency.
-
Stimulation: The culture medium is replaced with fresh medium containing varying concentrations of either human or bovine ACTH(2-24). A positive control (e.g., ACTH(1-24)) and a negative control (vehicle) should be included.
-
Incubation: The cells are incubated for a defined period (e.g., 2-24 hours) to allow for steroid production.
-
Sample Collection: The culture supernatant is collected.
-
Steroid Quantification: The concentration of cortisol (or other relevant steroids) in the supernatant is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Dose-response curves are generated by plotting steroid concentration against the log of the ACTH fragment concentration. The half-maximal effective concentration (EC50) is calculated to determine the potency of each fragment.
Melanocortin-2 Receptor (MC2R) Binding Assay
This assay measures the affinity of ACTH fragments for the MC2R.
Figure 3: Experimental workflow for the MC2R binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the MC2R (and its accessory protein, MRAP).
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ACTH ligand (e.g., [125I]-ACTH(1-24)) and increasing concentrations of the unlabeled competitor, either human or bovine ACTH(2-24).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the log of the competitor concentration. The half-maximal inhibitory concentration (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.[9][10]
Conclusion and Future Directions
While the identical primary amino acid sequences of human and bovine ACTH(2-24) suggest a lack of species-specific differences in their direct physiological effects, the absence of the N-terminal serine residue is predicted to markedly decrease their steroidogenic potency and receptor binding affinity compared to ACTH(1-24). This underscores the critical role of the N-terminus in MC2R activation.
For researchers and drug development professionals, this implies that ACTH(2-24) is unlikely to be a potent agonist for steroidogenesis. However, its potential as a weak partial agonist or even an antagonist warrants further investigation. Future studies should focus on the direct synthesis and in vitro characterization of human and bovine ACTH(2-24) using the detailed experimental protocols outlined in this guide. Such research would provide definitive quantitative data on their potency and binding affinity, clarifying their physiological roles and therapeutic potential. Furthermore, exploring the interaction of these fragments with species-specific MC2R and its accessory proteins could reveal more subtle, yet significant, physiological distinctions.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 4. Proopiomelanocortin - Wikipedia [en.wikipedia.org]
- 5. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. uniprot.org [uniprot.org]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
The Core Intracellular Cascades Activated by ACTH (1-24) Binding: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the well-characterized biological activity of Adrenocorticotropic Hormone (ACTH) fragment 1-24. While the prompt specified ACTH (2-24), the vast body of scientific literature points to the N-terminal amino acid as being crucial for receptor activation. Therefore, this guide details the signaling of ACTH (1-24), the shortest fully active fragment of ACTH.
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis. Its primary function is to stimulate the adrenal cortex to produce and release glucocorticoids, such as cortisol.[1][2] The biological activity of ACTH resides within its N-terminal 24 amino acids, with ACTH (1-24) being the shortest fragment that retains full biological potency.[3][4][5][6] This technical guide provides an in-depth exploration of the intracellular signaling cascades initiated upon the binding of ACTH (1-24) to its receptor, the melanocortin-2 receptor (MC2R). A comprehensive understanding of these pathways is critical for research into adrenal physiology and the development of novel therapeutics for adrenal-related disorders.
The ACTH Receptor: MC2R and the Role of MRAP
The actions of ACTH are mediated by the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[7][8][9][10] A unique feature of MC2R is its absolute dependence on a small, single-transmembrane domain accessory protein known as the melanocortin receptor accessory protein (MRAP).[4][8][11][12] MRAP is essential for the correct trafficking of MC2R to the plasma membrane and for the binding of ACTH to the receptor, thereby enabling signal transduction.[4][12]
Primary Signaling Pathway: The cAMP/PKA Cascade
The canonical and most well-defined signaling pathway activated by ACTH is the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) cascade.[1][2][3][10][13][14]
Upon binding of ACTH to the MC2R-MRAP complex, a conformational change occurs in the receptor, leading to the activation of a stimulatory G protein (Gs).[3][14] The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][14] The resulting increase in intracellular cAMP levels leads to the activation of PKA.[3][15][16] PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream targets, culminating in both acute and chronic effects on adrenal steroidogenesis.[10]
Acute Effects: The rapid effects of ACTH, occurring within minutes, involve the mobilization of cholesterol, the substrate for steroid hormone synthesis. PKA phosphorylates and activates hormone-sensitive lipase, which releases cholesterol from lipid droplets, and the steroidogenic acute regulatory (StAR) protein.[14][17] StAR facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis.[18]
Chronic Effects: Long-term stimulation by ACTH, over hours to days, involves the transcriptional upregulation of genes encoding steroidogenic enzymes, such as P450scc (cholesterol side-chain cleavage enzyme) and steroid 11β-hydroxylase, as well as their associated electron transfer proteins.[1][10] This is mediated by PKA-dependent phosphorylation of transcription factors like cAMP-responsive element-binding protein (CREB) and steroidogenic factor 1 (SF-1).[3][13]
Secondary and Non-Canonical Signaling Pathways
While the cAMP/PKA pathway is paramount, evidence suggests that ACTH also activates other intracellular signaling cascades that can modulate the steroidogenic response.
Protein Kinase C (PKC) and Calcium (Ca2+) Signaling
ACTH can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[15] ACTH has been shown to induce Ca2+ influx, which is crucial for steroidogenesis, particularly at lower ACTH concentrations.[18][19] The activation of PKC contributes to the overall steroidogenic response.[3][15]
Mitogen-Activated Protein Kinase (MAPK) Pathways
ACTH can also activate members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3][17] The activation of ERK1/2 is implicated in the mitogenic effects of ACTH.[3] JNK activation appears to be dependent on PKC activity and intracellular Ca2+ mobilization.[3]
Quantitative Data on ACTH (1-24) Signaling
The following tables summarize key quantitative data related to the binding and signaling of ACTH (1-24) and its analogs.
Table 1: Binding Affinity and Potency of ACTH Analogs at the Human MC2R
| Compound | IC50 (nM) | EC50 (nM) | Reference |
| ACTH (1-24) | 3 | 38 | [20] |
| IRC-274 (antagonist) | 3 | 38 (inhibition) | [20] |
IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand in a competition binding assay. EC50: The concentration of a ligand that produces 50% of the maximal response in a functional assay (e.g., cAMP production).
Table 2: In Vivo Corticosterone Response to ACTH (1-24) in Rats
| Treatment | Dose | Peak Corticosterone Level (ng/mL) | Time to Peak (hours) | Reference |
| Synthetic ACTH (1-24) depot | 0.6 mg/kg | 654-782 | 8 | [21] |
| Synthetic ACTH (1-24) depot | 1.2 mg/kg | 654-782 | 24 | [21] |
| Synthetic ACTH (1-24) depot | 2.4 mg/kg | 654-782 | 8 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of ACTH-mediated signaling. Below are outlines of key experimental protocols.
Protocol 1: ACTH Stimulation Test (In Vivo)
Objective: To assess the functional integrity of the adrenal cortex by measuring the cortisol response to exogenous ACTH.
Procedure:
-
Baseline Sample: A blood sample is drawn to measure the baseline cortisol level.[22]
-
ACTH Administration: A standardized dose of synthetic ACTH (1-24) (cosyntropin), typically 250 µg, is administered intravenously or intramuscularly.[22][23][24]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes post-ACTH administration to measure stimulated cortisol levels.[22][23]
-
Analysis: Cortisol levels are measured using immunoassay or mass spectrometry. A normal response is characterized by a significant increase in cortisol levels above baseline.[2]
Protocol 2: H295R Steroidogenesis Assay (In Vitro)
Objective: To screen for chemicals that affect steroid hormone production using the H295R human adrenocortical carcinoma cell line.
Procedure:
-
Cell Culture: H295R cells are cultured in a suitable medium and seeded into multi-well plates.[25][26]
-
Acclimation: Cells are allowed to acclimate for 24 hours.[26]
-
Treatment: The culture medium is replaced with medium containing the test compound (e.g., ACTH or other potential modulators) and a stimulant of steroidogenesis like forskolin.[26]
-
Incubation: Cells are incubated with the test compound for 48 hours.[26]
-
Hormone Measurement: The culture medium is collected, and the levels of steroid hormones (e.g., cortisol, testosterone, estradiol) are quantified using methods such as ELISA or LC-MS/MS.[25][26]
-
Viability Assay: Cell viability is assessed to rule out cytotoxicity as a cause for altered hormone production.[26]
Protocol 3: cAMP Assay (In Vitro)
Objective: To quantify the intracellular accumulation of cAMP in response to ACTH stimulation.
Procedure:
-
Cell Culture: Cells expressing MC2R and MRAP (e.g., transfected OS3 cells or Y1 adrenal cells) are cultured in multi-well plates.[7]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with varying concentrations of ACTH (1-24) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA) or a fluorescence-based assay.
Conclusion
The binding of ACTH (1-24) to the MC2R-MRAP complex on adrenocortical cells triggers a complex and interconnected network of intracellular signaling cascades. While the cAMP/PKA pathway remains the primary driver of both acute and chronic steroidogenic responses, other pathways involving PKC, Ca2+, and MAPKs play important modulatory roles. A thorough understanding of these intricate signaling networks, supported by robust quantitative data and standardized experimental protocols, is essential for advancing our knowledge of adrenal physiology and for the development of targeted therapies for a range of endocrine disorders.
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 6. myadlm.org [myadlm.org]
- 7. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTH receptor - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Signaling Interactions in the Adrenal Cortex [frontiersin.org]
- 15. [ACTH activates in vitro protein kinases A and C in human adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interleukin-1 activates protein kinase A and stimulates adrenocorticotropic hormone release from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Frontiers | ACTH Antagonists [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. droracle.ai [droracle.ai]
- 23. labcorp.com [labcorp.com]
- 24. mft.nhs.uk [mft.nhs.uk]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ACTH (1-24): From Proopiomelanocortin (POMC) Precursor to Cellular Signaling
Version: 1.0
**1.0 Executive Summary
This technical guide provides a comprehensive overview of Adrenocorticotropic Hormone (1-24) (ACTH (1-24)), a synthetic peptide that comprises the full biological activity of the native 39-amino acid hormone. We delve into its origin as a cleavage product of the prohormone Proopiomelanocortin (POMC), its interaction with the melanocortin receptor system, and the detailed molecular signaling pathways it triggers. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological processes to facilitate a deeper understanding and further research into this critical peptide.
**2.0 Introduction
Proopiomelanocortin (POMC) is a remarkable precursor protein that gives rise to a diverse array of biologically active peptides through tissue-specific post-translational processing.[1][2] Among these peptides is the Adrenocorticotropic Hormone (ACTH), a central component of the hypothalamic-pituitary-adrenal (HPA) axis.[3] The endogenous form of ACTH consists of 39 amino acids (ACTH (1-39)). However, extensive research has demonstrated that the N-terminal 24 amino acids contain the complete biological activity of the full-length peptide.[3][4]
This synthetic fragment, ACTH (1-24), also known as tetracosactide or cosyntropin, is widely used as a pharmacological agent and diagnostic tool.[3] It is a potent agonist of the melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[5][6] While it is a non-selective agonist for several MCR subtypes, its most well-characterized physiological role is the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex via its specific interaction with the melanocortin-2 receptor (MC2R).[7][8][9] This guide will explore the journey of ACTH from its synthesis as part of the POMC prohormone to its downstream cellular and physiological effects.
**3.0 Biosynthesis of ACTH from POMC
The generation of ACTH is a multi-step process that begins with the transcription and translation of the POMC gene. The resulting POMC prohormone undergoes differential, tissue-specific cleavage by a class of enzymes known as prohormone convertases (PCs) to yield a variety of peptide hormones.[2][10]
In the corticotroph cells of the anterior pituitary, the prohormone convertase 1 (PC1/3) is the primary processing enzyme.[10] PC1/3 cleaves POMC at specific pairs of basic amino acids to generate ACTH (1-39), β-lipotropin, and an N-terminal peptide, which are co-secreted in equimolar amounts.[10]
Conversely, in the melanotroph cells of the intermediate lobe of the pituitary and in hypothalamic neurons, POMC undergoes more extensive processing by both PC1/3 and PC2.[8][10] Here, ACTH (1-39) is further cleaved by PC2 into α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate lobe peptide (CLIP).[8][11][12] This differential processing ensures that the biological activity of POMC-derived peptides is tailored to specific physiological contexts.
**4.0 The Melanocortin System and ACTH (1-24) Interaction
ACTH (1-24) exerts its effects by binding to melanocortin receptors (MCRs), a family of five distinct GPCRs (MC1R-MC5R).[7][13] While α-MSH, β-MSH, and γ-MSH are agonists for several of these receptors, ACTH holds a unique position within this system.
-
MC1R: Primarily involved in skin pigmentation and inflammation.[7][13]
-
MC2R: Known as the ACTH receptor, it is almost exclusively expressed in the adrenal cortex and is unique in that it only binds ACTH.[8][14][15] Its function is critically dependent on the presence of a small transmembrane accessory protein, the melanocortin-2 receptor accessory protein (MRAP), which is essential for proper receptor trafficking to the cell membrane and for ligand binding.[16][17]
-
MC3R & MC4R: Predominantly found in the central nervous system, these receptors are key regulators of energy homeostasis, feeding behavior, and sexual function.[7][14]
-
MC5R: Has a widespread peripheral distribution and is involved in the regulation of exocrine gland secretion.[7][14]
ACTH (1-24) is a non-selective agonist for MC1R, MC3R, MC4R, and MC5R, sharing this characteristic with MSH peptides.[5][6] However, its primary and most potent physiological role is mediated through the highly specific activation of MC2R in the adrenal gland.
**5.0 Signaling Pathways of ACTH (1-24) Activation
The activation of MC2R by ACTH (1-24) in adrenocortical cells initiates a well-defined signaling cascade leading to steroidogenesis. This pathway is a classic example of GPCR signaling through the Gs alpha subunit.
-
Receptor Binding: ACTH (1-24) binds to the MC2R, which is functionally coupled with MRAP on the plasma membrane of adrenocortical cells.[16][17]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.[17][18]
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9][13][18]
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[13][17][18]
-
Downstream Phosphorylation & Steroidogenesis: PKA phosphorylates numerous downstream targets. Key events include:
-
Phosphorylation of hormone-sensitive lipase (B570770) (HSL), which mobilizes free cholesterol from stored cholesterol esters.[17]
-
Increased expression and phosphorylation of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the critical rate-limiting step of transporting cholesterol from the outer to the inner mitochondrial membrane.[17][18]
-
Increased transcription of genes encoding steroidogenic enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme), which converts cholesterol to pregnenolone (B344588).[17]
-
-
Cortisol Secretion: The pregnenolone precursor is then serially converted through an enzymatic cascade into various steroid hormones, with cortisol being the primary glucocorticoid produced in humans.[9][17]
Beyond the adrenal cortex, ACTH (1-24) can elicit biological responses in other tissues by activating different MCR subtypes. For instance, studies have shown that very low, picomolar concentrations of ACTH (1-24) can enhance osteogenesis by acting on human osteoblasts, a process independent of cortisol production.[19][20] In the central nervous system, ACTH can directly act on neurons in the amygdala to modulate the expression of corticotropin-releasing hormone (CRH), suggesting a steroid-independent feedback mechanism.[21]
**6.0 Quantitative Data Summary
The interaction of ACTH and its fragments with melanocortin receptors has been quantified in numerous studies. The following tables summarize key binding and efficacy data, as well as effective doses used in various experimental contexts.
Table 1: Receptor Binding Affinities and Agonist Potencies of ACTH
| Ligand | Receptor | Assay Type | Value | Reference |
|---|---|---|---|---|
| ACTH (1-39) | MC2R | Radioligand Binding (Kd) | ~130 pM | [15] |
| ACTH (1-24) | MC2R | Functional (EC50) | 0.22 nM | [22] |
| ACTH (1-18) | MC2R | Functional (EC50) | 0.22 nM | [22] |
| ACTH (1-17) | MC2R | Functional (EC50) | 2.5 nM | [22] |
| ACTH (1-16) | MC2R | Functional (EC50) | 28 nM | [22] |
| ACTH (1-15) | MC2R | Functional (EC50) | 1450 nM | [22] |
| ACTH (1-24) | MC1R, MC3-5R | Functional (EC50) | 0.1 - 10 nM |[5][6][22] |
Note: The Lys-Lys-Arg-Arg sequence at positions 15-18 is critical for high-potency MC2R activation. Sequential removal of these residues dramatically decreases agonist potency.[22]
Table 2: In Vivo and In Vitro Effective Doses of ACTH (1-24)
| Context | Model System | Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Low-Dose Stimulation Test | Human | 1 µg (IV bolus) | Near-maximal cortisol response | [23][24] |
| High-Dose Stimulation Test | Human | 250 µg (IV bolus) | Maximal adrenal stimulation | [25] |
| Osteogenesis | Rabbit (in vivo) | 0.6 µg/kg/day | Increased trabecular bone formation | [19] |
| Osteogenesis | Human Osteoblasts (in vitro) | 10-12 M to 10-9 M | Upregulation of bone formation markers | [19][20] |
| Tumor Proliferation | Mouse (in vivo) | 5.7 ng - 57 ng (3x/week) | Dose-dependent reduction in tumor weight | [26][27] |
| Cortisol Response | Human | 13 pmol/L (plasma conc.) | Elicits near-maximal cortisol response | [23][24] |
| Steroidogenesis | Rat Adrenocortical Cells | 10 nM | Robust steroidogenic response |[28] |
**7.0 Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of ACTH (1-24).
This protocol determines the binding affinity of unlabeled ACTH (1-24) by measuring its ability to compete with a radiolabeled ligand for binding to MC2R.
-
Cell Culture: Culture a suitable cell line (e.g., mouse Y1 adrenocortical cells or HEK293 cells stably co-expressing human MC2R and MRAP) to ~90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet cell debris. Collect the supernatant and perform ultracentrifugation to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membrane preparations to each well.
-
Competition: Add increasing concentrations of unlabeled ACTH (1-24) (e.g., 10-12 M to 10-6 M).
-
Radioligand Addition: Add a constant, low concentration of a suitable radioligand, such as [125I]-ACTH (1-39).[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Use non-linear regression analysis (e.g., one-site fit) to calculate the IC50, which can be converted to the inhibition constant (Ki).
This functional assay measures the ability of ACTH (1-24) to stimulate the MC2R signaling pathway.
-
Cell Culture: Seed cells expressing the receptor of interest (e.g., CHO-K1 cells co-expressing MC2R and MRAP) into 96-well plates and grow overnight.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of ACTH (1-24) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP concentration using a commercially available kit, typically based on competitive ELISA, HTRF, or BRET/FRET technologies.[29][30]
-
Data Analysis: Plot the cAMP concentration against the log concentration of ACTH (1-24). Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and Emax (efficacy).
This assay directly measures the primary physiological output of MC2R activation in adrenal cells.
-
Cell Culture: Culture primary adrenocortical cells or a suitable cell line (e.g., Y1) in multi-well plates.[28]
-
Stimulation: Replace the culture medium with fresh medium containing various concentrations of ACTH (1-24). Include a negative control (vehicle) and a positive control (e.g., forskolin).
-
Incubation: Incubate the cells for a period sufficient to allow for steroid synthesis and secretion (e.g., 2-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of the relevant steroid (cortisol for human cells, corticosterone (B1669441) for rodent cells) in the supernatant using a specific immunoassay (ELISA or RIA).[25]
-
Data Analysis: Plot the steroid concentration against the log concentration of ACTH (1-24) to generate a dose-response curve and determine the EC50.
This is a standard clinical and research procedure to assess the functional integrity of the HPA axis, specifically adrenal responsiveness.
Conclusion
ACTH (1-24) is a cornerstone peptide in endocrinology, bridging the gap between the complex processing of the POMC prohormone and the vital physiological response of steroidogenesis. Its high-fidelity mimicry of endogenous ACTH (1-39) at the MC2R makes it an invaluable tool for both clinical diagnostics and fundamental research. A thorough understanding of its biosynthesis, its specific and non-specific interactions with the melanocortin receptor family, and the quantitative aspects of its signaling cascade is essential for professionals in drug development and endocrine research. The protocols and data presented in this guide offer a robust framework for investigating the multifaceted roles of this potent POMC-derived peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH (1-24) Human - SB PEPTIDE [sb-peptide.com]
- 4. ACTH (1-24), human [anaspec.com]
- 5. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Melanocortin Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What are ACTH receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Proopiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND PROCESSING OF PROOPIOMELANOCORTIN | Oncohema Key [oncohemakey.com]
- 12. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are melanocortin receptor agonists and how do they work? [synapse.patsnap.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 17. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Signaling Interactions in the Adrenal Cortex [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Corticotropin (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate Corticotropin-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. On the meaning of low-dose ACTH(1-24) tests to assess functionality of the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Utility of 30 and 60 minute cortisol samples after high-dose synthetic ACTH1–24 injection in the diagnosis of adrenal insufficiency [smw.ch]
- 26. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. mdpi.com [mdpi.com]
- 29. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ACTH (1-24) in Immune System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenocorticotropic hormone (ACTH), particularly the synthetic fragment ACTH (1-24) (Tetracosactide), has long been recognized for its role in stimulating corticosteroid production. However, a growing body of evidence reveals its direct immunomodulatory functions, independent of glucocorticoid secretion. These effects are mediated through the activation of melanocortin receptors (MCRs) present on various immune cells. This technical guide provides an in-depth overview of the mechanisms of action, effects on immune cells, and signaling pathways associated with the immunomodulatory properties of ACTH (1-24). It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and drug development in this area.
A note on ACTH (2-24): While this guide focuses on the extensively studied ACTH (1-24), the user's original topic of interest was ACTH (2-24). A comprehensive literature search revealed a significant lack of specific data on the immunomodulatory properties of the ACTH (2-24) fragment. While some commercial suppliers suggest it possesses anti-inflammatory and immunomodulatory activities, peer-reviewed experimental evidence detailing its specific effects and mechanisms is scarce.[1] Therefore, this guide centers on ACTH (1-24) as the most relevant and well-documented peptide for understanding the direct immunomodulatory actions of ACTH fragments.
Mechanisms of Action: A Dual Role
The immunomodulatory effects of ACTH (1-24) are twofold:
-
Glucocorticoid-Dependent Mechanism: This is the classical and indirect pathway. ACTH (1-24) binds to the melanocortin 2 receptor (MC2R) on adrenal cortex cells, stimulating the synthesis and release of glucocorticoids, such as cortisol.[2][3] Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that regulate the expression of a wide array of immune-related genes.[2]
-
Glucocorticoid-Independent Mechanism: This direct mechanism involves the interaction of ACTH (1-24) with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) that are expressed on the surface of various immune cells, including macrophages, monocytes, microglia, and lymphocytes.[4][5][6][7] Activation of these receptors initiates intracellular signaling cascades that modulate inflammatory responses.[7][8] A key pathway involved is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[4][9]
Effects on Immune Cells
ACTH (1-24) exerts significant effects on both the innate and adaptive immune systems.
Macrophages, Monocytes, and Microglia
These phagocytic cells are key players in the inflammatory response. ACTH (1-24) has been shown to:
-
Inhibit Pro-inflammatory Cytokine Production: It dose-dependently reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in macrophages and microglia stimulated with lipopolysaccharide (LPS).[4][10]
-
Reduce Nitric Oxide (NO) Synthesis: ACTH (1-24) can suppress the production of nitric oxide, a potent inflammatory mediator, in activated microglia.[4]
-
Modulate Chemotaxis: By interacting with melanocortin receptors, ACTH can influence the migration of monocytes to sites of inflammation.[6]
T-Lymphocytes
T-cells are central to the adaptive immune response. ACTH (1-24) can:
-
Enhance Memory T-Cell Responses: Studies have shown that ACTH can enhance secondary (memory) cytotoxic T-lymphocyte responses in vitro.[11]
-
Modulate T-Cell Proliferation: The effects on T-cell proliferation can be complex, with some studies indicating an inhibition of mitogen-stimulated T-lymphocyte proliferation.[11]
Modulation of Cytokine Production
A primary mechanism of ACTH (1-24)'s immunomodulatory action is its ability to alter the balance of pro- and anti-inflammatory cytokines.
-
Downregulation of Pro-inflammatory Cytokines: As mentioned, ACTH (1-24) consistently demonstrates an ability to suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-8.[4]
-
Upregulation of Anti-inflammatory Cytokines: There is evidence to suggest that melanocortins can promote the production of the anti-inflammatory cytokine IL-10 in human monocytes, although more research is needed to fully elucidate the role of ACTH (1-24) in this process.[4]
Signaling Pathways
The direct immunomodulatory effects of ACTH (1-24) are initiated by its binding to melanocortin receptors on immune cells, primarily MC1R and MC3R.
The binding of ACTH (1-24) to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels then activate Protein Kinase A (PKA).[12] PKA can then interfere with the NF-κB signaling pathway. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Pro-inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13] The signaling cascade initiated by ACTH (1-24) is thought to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of ACTH (1-24) on cytokine production from various studies.
| Cell Type | Stimulant | Cytokine Measured | ACTH (1-24) Concentration | Effect | Reference |
| Murine Microglial Cells | Lipopolysaccharide (LPS) + Interferon-γ (IFN-γ) | TNF-α, IL-6, Nitric Oxide (NO) | Not specified | Inhibition | [4] |
| Human Monocytes/Macrophages | Not specified | TNF-α | Not specified | Inhibition | [4] |
| Rat Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α | 25-100 nM | Dose-dependent reduction | [14] |
| In Vivo Model | Condition | Parameter Measured | ACTH (1-24) Treatment | Effect | Reference |
| Rats | Lipopolysaccharide (LPS) induced shock | Plasma ACTH and Corticosterone (B1669441) | 5 or 100 µg/kg LPS + 5 mg/kg CAP18 (LPS antagonist) | Reduced ACTH and Corticosterone response to 5 µg/kg LPS | [6][15] |
| Rats | Recurrent Endotoxin (B1171834) Challenge | Plasma ACTH and Corticosterone | 25 µg/kg LPS daily | Attenuated ACTH and Corticosterone response over time | [16] |
| Mice with Adrenocortical Tumors | Syngenic tumor model | Tumor Weight | 5.7 ng/injection and 57 ng/injection (slow release) | Dose-dependent reduction in MC2-R positive tumors | [17] |
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol describes a general workflow for assessing the effect of ACTH (1-24) on cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774, or differentiated THP-1 cells)[18][19]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)[20]
-
96-well cell culture plates
-
ACTH (1-24) peptide
-
Lipopolysaccharide (LPS) from E. coli[20]
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)[1][21][22]
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22]
-
Pre-treatment with ACTH (1-24): Prepare serial dilutions of ACTH (1-24) in complete culture medium. Remove the old medium from the cells and add the ACTH (1-24) dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in complete culture medium at the desired final concentration (e.g., 100 ng/mL). Add the LPS solution to the wells containing the cells and ACTH (1-24). Include control wells with cells and medium only, cells with LPS only, and cells with the highest concentration of ACTH (1-24) only.[18][20]
-
Incubation: Incubate the plates for an appropriate time to allow for cytokine production (e.g., 6-24 hours).[18]
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatants without disturbing the cell layer.
-
ELISA: Perform ELISAs for the target cytokines on the collected supernatants according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[1][21][22]
-
Data Analysis: Read the absorbance of the wells using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokines in the experimental samples.
T-Cell Proliferation Assay
This protocol provides a general method for assessing the effect of ACTH (1-24) on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood, or a T-cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
96-well cell culture plates.
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
ACTH (1-24) peptide.
-
Proliferation assay reagent (e.g., BrdU or [3H]-thymidine incorporation assay kits, or a fluorescent dye like CFSE).
Procedure:
-
Cell Seeding: Seed PBMCs or T-cells into 96-well plates at an appropriate density.
-
Treatment: Add serial dilutions of ACTH (1-24) to the wells.
-
Stimulation: Add the T-cell mitogen to the wells to stimulate proliferation. Include appropriate controls (unstimulated cells, stimulated cells without ACTH (1-24)).
-
Incubation: Incubate the plates for a period sufficient for T-cell proliferation to occur (e.g., 48-72 hours).
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For BrdU incorporation: Add BrdU to the wells for the final hours of incubation. After incubation, fix and permeabilize the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-like format.
-
For CFSE: Label the cells with CFSE before seeding. After the incubation period, analyze the cells by flow cytometry. As the cells divide, the CFSE fluorescence intensity will halve with each division.
-
-
Data Analysis: Quantify the proliferation in each condition and compare the effects of different concentrations of ACTH (1-24) to the stimulated control.
Conclusion and Future Directions
ACTH (1-24) possesses significant immunomodulatory properties that are independent of its classical steroidogenic function. By directly interacting with melanocortin receptors on immune cells, it can suppress the production of pro-inflammatory mediators and modulate immune cell function. This direct anti-inflammatory activity presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which ACTH (1-24) signaling crosstalks with other inflammatory pathways.
-
Investigating the in vivo efficacy of ACTH (1-24) and other melanocortin peptides in a wider range of preclinical disease models.
-
Exploring the therapeutic potential of targeting specific melanocortin receptor subtypes to achieve more selective immunomodulation with fewer side effects.
-
Conducting detailed studies on other ACTH fragments, such as ACTH (2-24), to determine if they possess unique immunomodulatory profiles.
References
- 1. bowdish.ca [bowdish.ca]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Frontiers | Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Role of circulating endotoxin and interleukin-6 in the ACTH and corticosterone response to intraperitoneal LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. karger.com [karger.com]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Different responses of plasma ACTH and corticosterone and of plasma interleukin-1 beta to single and recurrent endotoxin challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activating THP1-derived macrophage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Unlocking Neuronal Potential: A Technical Guide to ACTH (1-24) and its Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), and its synthetic analogues such as ACTH (1-24) (tetracosactide), have demonstrated significant neurotrophic and neuroprotective properties beyond their classical endocrine functions. These effects are not solely dependent on steroidogenesis and are mediated through direct actions on neural cells, including neurons and glia. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and detailed protocols relevant to the study of ACTH (1-24) as a potential therapeutic agent for neurological disorders. The information presented herein is intended to support further research and development in this promising area.
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide, with its biological activity residing primarily in the N-terminal region.[1] ACTH (1-24), a synthetic peptide containing the first 24 amino acids, exhibits the full biological activity of the native hormone.[1] While renowned for its role in stimulating the adrenal cortex to produce corticosteroids, a growing body of evidence highlights the direct, non-adrenal-mediated effects of ACTH and related melanocortins on the central nervous system (CNS).[1][2] These peptides have been shown to possess widespread neurotrophic effects, influencing neuronal survival, differentiation, and function, as well as exhibiting neuroprotective activity that may facilitate recovery from injury.[1][3] This guide will focus on the neurotrophic potential of ACTH (1-24), delving into its mechanisms of action, the experimental evidence supporting its effects, and the methodologies used to investigate these properties.
Mechanisms of Neurotrophic Action
The neurotrophic effects of ACTH (1-24) are multifaceted and involve interactions with various cell types and signaling pathways within the CNS.
Receptor Interactions
While the classical target of ACTH is the melanocortin-2 receptor (MC2R) in the adrenal glands, its neurotrophic actions are believed to be mediated by other melanocortin receptors (MCRs) present in the brain, including MC3R and MC4R.[2][3][4] ACTH binds to all five MCRs, although with varying affinities.[2][4] The activation of these G protein-coupled receptors in neurons and glial cells initiates downstream signaling cascades that underpin the observed neurotrophic and neuroprotective effects.[4]
Signaling Pathways
The binding of ACTH (1-24) to MCRs in the CNS activates several intracellular signaling pathways:
-
cAMP/PKA Pathway: A primary signaling route for MCRs involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] This pathway is known to be involved in neuronal survival and differentiation.
-
Calcium Signaling: ACTH can induce a slow but sustained influx of calcium (Ca2+), which acts as a crucial second messenger in numerous neuronal processes, including neurotransmitter release and gene expression.[6][7][8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, can also be activated by ACTH. This pathway plays a critical role in promoting cell survival and plasticity.
-
Modulation of Neurotrophic Factor Expression: ACTH (1-24) can influence the expression of endogenous neurotrophic factors. For instance, studies have shown that ACTH (1-24) can down-regulate the expression of ciliary neurotrophic factor (CNTF) mRNA in cultured rat astrocytes.[9]
Below is a diagram illustrating the proposed signaling pathways for the neurotrophic effects of ACTH (1-24).
Caption: Proposed signaling pathways of ACTH (1-24) neurotrophic effects.
Evidence of Neurotrophic Effects: Quantitative Data
Numerous studies have provided quantitative evidence for the neurotrophic effects of ACTH (1-24). These effects include promoting neurite outgrowth, enhancing neuronal survival, and modulating the expression of neuronal markers.
Table 1: Summary of In Vitro Neurotrophic Effects of ACTH (1-24)
| Cell Type | Parameter Measured | Concentration of ACTH (1-24) | Observed Effect | Reference |
| Cultured Rat Astrocytes | Ciliary Neurotrophic Factor (CNTF) mRNA expression | > 10 nM | Down-regulation after 4 hours | Kokubo et al., 2002[9] |
| Rat Embryo Cerebral Neurons | Neuritic network density | Not specified | Denser neuritic network, suggesting maturation and differentiation | Gonzalez et al., 2021[3] |
| Bovine Adrenocortical Zona Fasciculata (AZF) Cells | PKA activation (EC50) | 1.4 pM | Potent activation of PKA | Enyeart et al., 2009[5] |
| PC12 Pheochromocytoma Cells | Neurite outgrowth | Not specified | Enhanced NGF-induced responses | Neve et al., 1991[10] |
Table 2: Summary of In Vivo Neuroprotective Effects of ACTH (1-24)
| Animal Model | Injury Model | Treatment | Outcome Measures | Result | Reference |
| Newborn Male Rats | Collagenase-induced peri-intraventricular hemorrhage | 0.048 mg/kg ACTH (1-24) | Reduced expression of GFAP, S100β, and NG2 | Favorable effect on brain injury biomarkers | Gonzalez et al., 2021[3] |
| Rabbit | Spinal cord ischemia-reperfusion injury | Tetracosactide | Tissue myeloperoxidase, malondialdehyde, xanthine (B1682287) oxidase, caspase-3 levels | Significant neuroprotective activity | Kertmen et al., 2017[11] |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are essential for studying the neurotrophic effects of ACTH (1-24). Below are detailed methodologies for key experiments.
Neurite Outgrowth Assay in Retinal Explants
This protocol is adapted from studies investigating factors that promote neurite regeneration.[12]
Objective: To quantify the effect of ACTH (1-24) on neurite outgrowth from retinal explants.
Materials:
-
Postnatal day 7 mouse retinas
-
Collagen (e.g., rat tail collagen, Type I)
-
Culture medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
ACTH (1-24) stock solution
-
35 mm culture dishes
-
Inverted microscope with a camera
Procedure:
-
Explant Preparation:
-
Euthanize P7 mice according to approved animal welfare protocols.
-
Dissect retinas in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Cut each retina into 8-12 explants of approximately 300-500 µm².
-
-
Collagen Gel Preparation:
-
Prepare collagen gel on ice by mixing collagen, 10x MEM, and sterile water, adjusting the pH to 7.2-7.4 with NaOH.
-
-
Plating Explants:
-
Place a drop of the collagen solution in the center of a 35 mm dish.
-
Embed 4-6 retinal explants into the collagen drop.
-
Allow the gel to solidify at 37°C for 15-30 minutes.
-
-
Treatment:
-
Add 2 mL of culture medium with the desired concentration of ACTH (1-24) to each dish. A dose-response curve is recommended (e.g., 0, 1, 10, 100, 500 nM).
-
Culture the explants for 7 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
After 7 days, capture images of the explants using an inverted microscope.
-
Count the number of neurites extending from each explant.
-
Measure the length of the longest neurite for each explant using image analysis software (e.g., ImageJ).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare treatment groups.
-
Caption: Workflow for Neurite Outgrowth Assay.
Western Blotting for Signaling Protein Activation
Objective: To determine if ACTH (1-24) activates specific signaling pathways (e.g., MAPK/ERK) by measuring the phosphorylation of key proteins.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
ACTH (1-24)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours.
-
Treat cells with ACTH (1-24) at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Therapeutic Potential and Future Directions
The neurotrophic and neuroprotective properties of ACTH (1-24) suggest its therapeutic potential for a range of neurological conditions, including:
-
Neurodegenerative Diseases: By promoting neuronal survival and function, ACTH-based therapies could be explored for conditions like Alzheimer's and Parkinson's disease.
-
Traumatic Brain and Spinal Cord Injury: The anti-inflammatory and neuroprotective effects observed in preclinical models indicate a potential role in mitigating secondary injury and promoting recovery.[11]
-
Epileptic Encephalopathies: ACTH is already used to treat infantile spasms, and its efficacy may be partly due to its direct neurotrophic actions.[1]
Future research should focus on elucidating the precise roles of different melanocortin receptors in mediating the neurotrophic effects of ACTH (1-24). The development of selective MCR agonists could lead to more targeted therapies with fewer side effects. Furthermore, robust clinical trials are needed to translate the promising preclinical findings into effective treatments for patients.
Conclusion
ACTH (1-24) and related melanocortins are emerging as significant modulators of neuronal health and resilience. Their ability to activate multiple signaling pathways and influence the expression of endogenous neurotrophic factors underscores their potential as therapeutic agents. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the neurotrophic potential of these fascinating peptides.
References
- 1. Adrenocorticotropic Hormone and Steroids | Neupsy Key [neupsykey.com]
- 2. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. ACTH Inhibits bTREK-1 K+ Channels through Multiple cAMP-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 9. ACTH(1-24) down-regulates expression of ciliary neurotrophic factor mRNA in cultured rat astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Shift from a Pivotal to Supporting Role for the Growth-Associated Protein (GAP-43) in the Coordination of Axonal Structural and Functional Plasticity [frontiersin.org]
- 11. Comparative effects of methylprednisolone and tetracosactide (ACTH 1–24 ) on ischemia/reperfusion injury of the rabbit spinal cord [archivesofmedicalscience.com]
- 12. Hydrocortisone Stimulates Neurite Outgrowth from Mouse Retinal Explants by Modulating Macroglial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of ACTH (2-24): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the adrenocorticotropic hormone fragment ACTH (2-24). The document delves into the critical structural determinants for its biological activity, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and concepts to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to ACTH and Its Biological Role
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Its primary function is to stimulate the adrenal cortex to synthesize and secrete glucocorticoids, such as cortisol.[1][3] This action is mediated through its specific receptor, the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).[4][5] The biological activity of ACTH is primarily contained within its N-terminal 24 amino acids.[1] Fragments of ACTH that are less than 20 amino acids in length are generally considered to be biologically inactive.[1]
The interaction of ACTH with MC2R initiates a signaling cascade predominantly involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to stimulate both acute and chronic responses in the adrenal cortex. The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis, while the chronic response includes the upregulation of genes encoding steroidogenic enzymes.[4]
Quantitative Analysis of ACTH (2-24) and Related Analogs
Recent studies have systematically investigated the impact of N-terminal truncations on MC2R activation. This research has highlighted the critical importance of the initial amino acids for receptor binding and signal transduction. The data strongly suggests that ACTH (2-24) would exhibit severely diminished or no biological activity.
Table 1: Structure-Activity Relationship of N-Terminally Truncated ACTH Analogs at the MC2R
| Peptide | Sequence Modification | Receptor Binding Affinity (Kd/IC50) | Adenylyl Cyclase Activation (EC50) | Steroidogenic Potency (EC50) | Reference(s) |
| ACTH (1-24) | Full N-terminal sequence | High (nM range) | Potent (nM range) | Potent (nM range) | [6][7] |
| ACTH (2-24) | Deletion of N-terminal Serine | Data not available | Expected to be inactive | Expected to be inactive | Inferred |
| ACTH (1-18) | Truncation after residue 18 | Reduced | Reduced | Reduced | [8] |
| ACTH (1-17) | Truncation after residue 17 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
| ACTH (1-16) | Truncation after residue 16 | Very Low / Inactive | Very Low / Inactive | Very Low / Inactive | [8] |
| ACTH (1-15) | Truncation after residue 15 | Very Low / Inactive | Very Low / Inactive | Very Low / Inactive | [8] |
| ACTH (11-24) | Deletion of first 10 amino acids | No direct binding data | Inactive | Inactive | [9] |
Note: The expected inactivity of ACTH (2-24) is an inference based on the established trend of decreasing activity with N-terminal truncation. Direct experimental data for this specific fragment is not currently available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of ACTH analogs like ACTH (2-24).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., ACTH (2-24)) to the MC2R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably co-expressing human MC2R and MRAP1
-
[¹²⁵I]-ACTH (1-24) (Radioligand)
-
Unlabeled ACTH (1-24) (Reference competitor)
-
Test peptide (e.g., ACTH (2-24))
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hMC2R/hMRAP1 cells to confluency in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [¹²⁵I]-ACTH (1-24) at a final concentration near its Kd.
-
50 µL of either:
-
Binding buffer (for total binding).
-
A high concentration of unlabeled ACTH (1-24) (e.g., 1 µM) (for non-specific binding).
-
Varying concentrations of the test peptide (e.g., ACTH (2-24)) or unlabeled ACTH (1-24) for the competition curve.
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Adenylyl Cyclase Activation Assay
This assay measures the ability of a test compound to stimulate the production of cAMP, the primary second messenger of MC2R activation.
Materials:
-
HEK293 cells stably co-expressing hMC2R and hMRAP1.
-
Stimulation Buffer (e.g., DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
ACTH (1-24) (Positive control).
-
Test peptide (e.g., ACTH (2-24)).
-
Forskolin (B1673556) (Control for adenylyl cyclase activation).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hMC2R/hMRAP1 cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of the test peptide, ACTH (1-24), or forskolin to the wells. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Steroidogenesis Assay in H295R Cells
This assay quantifies the production of steroid hormones, such as cortisol, in response to a test compound in a human adrenocortical carcinoma cell line.
Materials:
-
H295R human adrenocortical carcinoma cell line.
-
Culture Medium (e.g., DMEM/F12 supplemented with serum and antibiotics).
-
Assay Medium (serum-free).
-
ACTH (1-24) (Positive control).
-
Test peptide (e.g., ACTH (2-24)).
-
24-well plates.
-
Cortisol ELISA kit or LC-MS/MS for steroid quantification.
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation: Replace the culture medium with serum-free assay medium and incubate for 12-24 hours.
-
Treatment: Add varying concentrations of the test peptide or ACTH (1-24) to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for steroid production.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Steroid Quantification: Measure the concentration of cortisol in the collected supernatant using a cortisol ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the cortisol concentration against the log concentration of the test compound. Determine the EC50 value for steroidogenesis.
Visualizing Key Pathways and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the ACTH signaling pathway, a typical experimental workflow for SAR studies, and the structural basis of ACTH activity.
Caption: ACTH signaling pathway in an adrenal cortical cell.
Caption: Experimental workflow for SAR studies of ACTH analogs.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. karger.com [karger.com]
- 9. The biologic activity of ACTH and related peptides on peripheral blood mononuclear cells is altered by the presence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of ACTH (1-24) in Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. While its primary role in stimulating cortisol and androgen production in the adrenal cortex is well-established, a growing body of evidence reveals that its biologically active fragment, ACTH (1-24), interacts with a range of cellular targets in peripheral tissues, mediating a diverse array of physiological effects. This technical guide provides a comprehensive overview of the cellular targets of ACTH (1-24) in these tissues, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Cellular Targets and Binding Affinities of ACTH (1-24)
ACTH (1-24) exerts its effects by binding to a family of G protein-coupled receptors known as the melanocortin receptors (MCRs). Five subtypes of MCRs have been identified (MC1R to MC5R), each with a distinct tissue distribution and pharmacological profile. While ACTH (1-24) can bind to several MCR subtypes, it exhibits the highest affinity for the MC2R, the classical ACTH receptor.
| Receptor Subtype | Peripheral Tissues Expressing Receptor | Ligand | Binding Affinity (Ki, IC50, or EC50 in nM) | Reference |
| MC1R | Melanocytes, monocytes, macrophages, neutrophils, lymphocytes, endothelial cells | ACTH (1-24) | Ki: ~1.5 | [1] |
| α-MSH | Ki: ~0.2 | [2] | ||
| MC2R | Adrenal cortex, adipocytes (white and brown) | ACTH (1-24) | EC50: ~0.1-1 | [3][4] |
| MC3R | Heart, gut, placenta, immune cells | ACTH (1-24) | Ki: ~50-100 | [1][4] |
| γ-MSH | High affinity | [4] | ||
| MC4R | Developing heart, lung, and muscle | ACTH (1-24) | Ki: ~100-500 | [1][4] |
| MC5R | Exocrine glands, skeletal muscle, white adipose tissue, immune cells | ACTH (1-24) | Ki: ~1000 | [4] |
Key Peripheral Actions of ACTH (1-24)
Adipose Tissue: Regulation of Lipolysis and Thermogenesis
In both white and brown adipose tissue, ACTH (1-24) plays a significant role in lipid metabolism and energy expenditure.
a. Lipolysis in White Adipocytes:
ACTH (1-24) stimulates the breakdown of triglycerides into free fatty acids and glycerol (B35011) in white adipocytes. This process is primarily mediated by the MC2R and involves the activation of the cyclic AMP (cAMP)-protein kinase A (PKA) pathway.
-
Quantitative Effect: In isolated adipocytes from lean mice, ACTH (1-24) stimulation leads to a significant increase in glycerol release, a measure of lipolysis[5]. In human subcutaneous fat explants, ACTH significantly stimulates the release of free fatty acids and glycerol.
b. Thermogenesis in Brown Adipocytes:
ACTH (1-24) is a potent activator of uncoupling protein 1 (UCP1), a key molecule in non-shivering thermogenesis in brown adipocytes. This effect is also mediated through the MC2R and the cAMP-PKA pathway.
-
Quantitative Effect: In cultured brown adipocytes, ACTH (1-24) at a concentration of 10 μM can induce an approximately 45% increase in UCP1 mRNA expression compared to norepinephrine (B1679862) stimulation[6]. It also leads to a significant increase in the cellular respiration rate[3][7].
Immune System: Immunomodulatory Effects
ACTH (1-24) exerts complex immunomodulatory effects by interacting with MCRs expressed on various immune cells, including T-lymphocytes and monocytes.
a. T-Lymphocytes:
ACTH (1-24) can modulate the activation of CD4+ and CD8+ T-cells and influence the production of pro-inflammatory cytokines.
-
Quantitative Effect: In a murine model of T-cell activation, synthetic ACTH (1-24) depot administration significantly reduced the number of activated CD4+ and CD8+ T-cells[8]. It also led to a reduction in the plasma concentrations of interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α)[8].
b. Monocytes:
ACTH (1-24) acts as a chemoattractant for monocytes, guiding their migration towards sites of inflammation.
-
Quantitative Effect: In in vitro chemotaxis assays, ACTH (1-24) at concentrations of 10⁻¹⁴ M and 10⁻⁸ M was shown to stimulate the migration of human monocytes[9].
Skin: Stimulation of Melanogenesis
In the skin, ACTH (1-24) can directly stimulate melanocytes to produce melanin (B1238610), the pigment responsible for skin color. This action is mediated through the MC1R.
-
Quantitative Effect: In cultured human melanocytes, ACTH (1-24) at concentrations of 10⁻⁸ to 10⁻⁷ mol/l can produce a 50% increase in the melanin content of the cells. In whole skin organ cultures from vitiliginous skin, 53.7% of samples showed a positive response to ACTH with an increase in pigment production[9].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the peripheral actions of ACTH (1-24).
Radioligand Binding Assay for Melanocortin Receptors
This protocol describes a method to determine the binding affinity of ACTH (1-24) for different melanocortin receptors expressed in cultured cells.
Workflow for a competitive radioligand binding assay.
Materials:
-
HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC2R, MC3R, MC4R, or MC5R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Radiolabeled ligand (e.g., [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH).
-
Unlabeled ACTH (1-24).
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., cold PBS).
-
Glass fiber filters.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the MCR of interest to ~80-90% confluency.
-
Harvest the cells and wash with cold PBS.
-
Homogenize the cell pellet in a lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled ACTH (1-24).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled ACTH (1-24).
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3T3-L1 Adipocyte Differentiation and Lipolysis Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent measurement of ACTH (1-24)-induced lipolysis.
Workflow for 3T3-L1 differentiation and lipolysis assay.
Materials:
-
3T3-L1 preadipocytes.
-
Preadipocyte culture medium (DMEM with 10% calf serum).
-
Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
ACTH (1-24).
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA.
-
Glycerol assay kit.
-
Protein assay kit.
Procedure:
-
3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes in preadipocyte culture medium until they reach confluence.
-
Two days post-confluence, replace the medium with MDI differentiation medium.
-
After 2-3 days, replace the MDI medium with adipocyte maintenance medium.
-
Continue to culture for another 4-8 days, changing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
-
-
Lipolysis Assay:
-
Wash the mature adipocytes with PBS and incubate in serum-free medium for 2 hours.
-
Replace the medium with KRBH buffer containing 2% BSA and different concentrations of ACTH (1-24).
-
Incubate for a specified time (e.g., 1-3 hours) at 37°C.
-
Collect the incubation buffer.
-
-
Quantification:
-
Measure the glycerol concentration in the collected buffer using a commercial glycerol assay kit.
-
Lyse the cells and measure the total protein content.
-
Normalize the amount of glycerol released to the total protein content.
-
Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to measure the chemotactic effect of ACTH (1-24) on human monocytes.
References
- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocyte and neutrophil isolation and migration assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. ACTH acts directly on melanocytes to stimulate melanogenesis--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACTH stimulates melanogenesis in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ACTH (1-24) in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids.[1] The synthetic fragment ACTH (1-24), also known as cosyntropin, contains the full biological activity of the native 39-amino acid peptide and is widely used in in vivo rodent studies to investigate various physiological and pathological processes.[2] These application notes provide detailed protocols for utilizing ACTH (1-24) in rodent models, focusing on corticosterone (B1669441) stimulation and the induction of adrenal hypertrophy.
Mechanism of Action
ACTH (1-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor predominantly expressed in the adrenal cortex.[1] This binding event activates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), ultimately leading to the synthesis and release of corticosteroids.[3][4]
Quantitative Data Summary
The following tables summarize dosages and administration routes of ACTH (1-24) from various in vivo rodent studies.
Table 1: ACTH (1-24) Dosage and Administration for Corticosterone Stimulation
| Rodent Species | Dosage | Administration Route | Key Observations | Reference(s) |
| Rat | 50, 100, 250 µg/kg | Intraperitoneal (IP) | Significant increase in corticosterone synthesis within 5 minutes. | [1] |
| Rat | 5.0 mU/100g b.w. | Intravenous (IV) | Significant increase in plasma corticosterone at 45 minutes post-injection. | [4][5] |
| Mouse | 0.2, 1 µ g/mouse | Intraperitoneal (IP) | Dose-dependent increase in circulating corticosterone 30 minutes post-injection. | |
| Mouse | 1 µ g/mouse | Subcutaneous (SC) | Increased serum corticosterone 1 hour after stimulation. | [3] |
Table 2: ACTH (1-24) Dosage and Administration for Other In Vivo Studies
| Study Focus | Rodent Species | Dosage | Administration Route | Duration | Key Observations | Reference(s) |
| Adrenocortical Tumor Inhibition | Mouse | 5.7 ng/injection (low dose), 57 ng/injection (high dose) | Intraperitoneal (IP) | 3 weeks (3x/week) | Dose-dependent reduction in tumor weight. | [6] |
| Adrenal Hypertrophy | Rat | 100 µg/kg/day | Continuous Subcutaneous Infusion | 7 days | Increased plasma corticosterone and adrenal gland hypertrophy. | |
| Adrenal Hypertrophy | Mouse | 30 µ g/day | Continuous Subcutaneous Infusion | 10 days | Upregulation of steroidogenic enzymes and hypertrophy of the zona fasciculata. | [7] |
Experimental Protocols
Protocol 1: Acute Corticosterone Stimulation in Rodents
This protocol is designed to assess the acute adrenal response to ACTH (1-24) stimulation.
Materials:
-
ACTH (1-24) (Cosyntropin)
-
Sterile 0.9% saline
-
Dexamethasone (B1670325) (optional, for suppression of endogenous ACTH)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Blood collection supplies (e.g., microcentrifuge tubes with EDTA, syringes)
-
Centrifuge
Procedure:
-
Animal Model: Use adult male or female rats or mice. Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of ACTH (1-24) Solution:
-
Reconstitute lyophilized ACTH (1-24) in sterile 0.9% saline to a stock concentration (e.g., 100 µg/mL).
-
Perform serial dilutions in sterile 0.9% saline to achieve the desired final concentration for injection. For example, to prepare a 1 µg/mL solution, dilute 0.1 mL of a 100 µg/mL stock into 9.9 mL of saline.[8]
-
-
(Optional) Dexamethasone Suppression: To minimize the influence of endogenous ACTH, administer dexamethasone (e.g., 0.4 mg/kg) 2 hours prior to ACTH (1-24) injection.[3]
-
Baseline Blood Collection: Anesthetize the animal. Collect a baseline blood sample (T=0) via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture for terminal studies).
-
ACTH (1-24) Administration: Administer the prepared ACTH (1-24) solution via the desired route (e.g., IP, SC, or IV).
-
Post-Stimulation Blood Collection: Collect blood samples at specified time points after ACTH (1-24) administration. Common time points include 30, 45, and 60 minutes.[3][5]
-
Plasma Separation: Immediately place blood samples on ice. Centrifuge the blood samples to separate the plasma.
-
Corticosterone Measurement: Analyze plasma corticosterone levels using a commercially available ELISA or RIA kit.
Protocol 2: Induction of Adrenal Hypertrophy in Rodents
This protocol describes the induction of adrenal gland hypertrophy through chronic administration of ACTH (1-24).
Materials:
-
ACTH (1-24)
-
Osmotic minipumps
-
Sterile 0.9% saline or other appropriate vehicle
-
Anesthetic agent
-
Surgical instruments
-
4% paraformaldehyde or 10% formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Animal Model: Use adult male or female rats or mice.
-
Osmotic Minipump Preparation:
-
Calculate the required concentration of ACTH (1-24) based on the pump's flow rate and the desired daily dose.
-
Dissolve the ACTH (1-24) in a sterile vehicle and load the osmotic minipumps according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Implant the osmotic minipump subcutaneously.
-
Close the incision with sutures or surgical clips.
-
-
Treatment Period: Allow the animals to recover and house them for the duration of the study (e.g., 7-10 days).
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the adrenal glands, removing any surrounding adipose tissue.
-
-
Adrenal Gland Histology:
-
Fix the adrenal glands in 4% paraformaldehyde or 10% formalin overnight at 4°C.[7]
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 5-7 µm using a microtome.[7]
-
Mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology.
-
-
Analysis: Examine the stained sections under a microscope to assess changes in adrenal morphology, such as cellular hypertrophy and hyperplasia.
Conclusion
ACTH (1-24) is a valuable tool for in vivo rodent studies investigating the HPA axis and adrenal function. The protocols outlined above provide a framework for conducting reproducible experiments to assess corticosterone release and adrenal gland morphology. Researchers should carefully consider the appropriate dosage, administration route, and duration of treatment based on their specific experimental objectives.
References
- 1. Effect of (1-24)adrenocorticotrophin stimulation on the rate of corticosterone synthesis by the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of corticosterone from the rat adrenal cortex in response to administration of (1–24)adrenocorticotrophin | Scilit [scilit.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. brieflands.com [brieflands.com]
- 6. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral administration of the N-terminal POMC fragment 1-28 to Pomc−/− mice reduces food intake and weight but does not affect adrenal growth or corticosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical details influence the diagnostic accuracy of the 1 mcg ACTH stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Administration of ACTH (2-24) to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and administration of Adrenocorticotropic Hormone (2-24) (ACTH (2-24)) to rats for research purposes. Adherence to these guidelines is crucial for ensuring experimental reproducibility, animal welfare, and the generation of reliable data.
Peptide Characteristics and Storage
ACTH (2-24) is a synthetic peptide fragment of the full-length ACTH. It is typically supplied as a lyophilized powder, often as a trifluoroacetate (B77799) (TFA) salt.
-
Storage: Lyophilized ACTH (2-24) should be stored at -20°C. The product is often hygroscopic and should be protected from light.[1]
-
Reconstitution: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[1]
Dissolution Protocol
The solubility of peptides like ACTH (2-24) can be influenced by their amino acid sequence and salt form. A common method for preparing ACTH analogues for in vivo administration involves an initial acidic solution followed by neutralization.
Materials:
-
ACTH (2-24) lyophilized powder
-
Sterile 0.01 M Phosphoric Acid (H₃PO₄) solution
-
Sterile Saline (0.9% NaCl)
-
Sterile 0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Initial Dissolution:
-
Bring the lyophilized ACTH (2-24) vial to room temperature before opening to prevent condensation.
-
Add a small amount of sterile 0.01 M phosphoric acid solution (pH ~3.5) to the vial to dissolve the peptide. Gently vortex to ensure complete dissolution.
-
-
Dilution:
-
Dilute the acidic peptide solution with sterile saline to the desired final concentration (e.g., 100 µg/mL).[2]
-
-
Neutralization:
-
Carefully add sterile 0.1 M sodium bicarbonate solution dropwise while monitoring the pH.
-
Adjust the final pH of the solution to 7.0-7.4 for physiological compatibility.[2]
-
-
Sterilization (Optional):
-
If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter. Use a filter with low protein binding characteristics.
-
-
Final Concentration Check:
-
Ensure the final concentration of the peptide is accurately calculated, accounting for all dilutions.
-
Alternative Dissolution:
For some applications, ACTH peptides can be dissolved directly in sterile distilled water or saline.[1][3] It is recommended to test the solubility of a small amount of the peptide in the desired solvent before preparing the bulk solution. For instance, some suppliers indicate solubility in distilled water up to 2 mg/mL.[1]
Administration Protocols
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific research question. The most common routes for peptide administration in rats are subcutaneous (SC) and intravenous (IV) injections.
Subcutaneous (SC) Injection
SC injections provide a slower absorption and more sustained release of the peptide compared to IV administration.
Materials:
-
Sterile ACTH (2-24) solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)[4]
-
70% ethanol (B145695) or isopropanol (B130326) wipes
Procedure:
-
Animal Restraint: Securely and safely restrain the rat. This can be done manually by a trained handler or using a suitable restraint device.
-
Site Preparation: The most common site for SC injection is the loose skin over the neck and shoulder area (scruff).[4][5] Other sites with loose skin, such as the flank, can also be used.[5] Disinfecting the injection site with an alcohol wipe is recommended.[4]
-
Injection:
-
Grasp the loose skin to form a "tent".[4]
-
Insert the needle, with the bevel facing up, into the base of the tented skin.[4]
-
Aspirate gently to ensure the needle is not in a blood vessel. You should feel negative pressure.[4]
-
Slowly inject the ACTH (2-24) solution. The maximum recommended volume for a single SC injection site in rats is typically 5-10 mL/kg, though smaller volumes are often used for peptide solutions.[4][6]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intravenous (IV) Injection (Tail Vein)
IV injection allows for the rapid delivery of the peptide into the systemic circulation, resulting in a quick onset of action.
Materials:
-
Sterile ACTH (2-24) solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)[7]
-
Rat restraining device
-
Warming device (e.g., heat lamp or warming pad)
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Site Preparation:
-
Injection:
-
Immobilize the tail with your non-dominant hand.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[7][8]
-
A "flash" of blood in the needle hub may indicate successful entry into the vein.[7]
-
Slowly inject the ACTH (2-24) solution. There should be no resistance. If swelling or a bleb forms, the needle is not in the vein, and the injection should be stopped.[8][10] The recommended maximum bolus IV injection volume in rats is 5 ml/kg.[11]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding and hematoma formation.[8]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Quantitative Data from Literature
The following tables summarize dosages and effects of ACTH fragments administered to rats as reported in various studies.
| ACTH Fragment | Dosage | Administration Route | Rat Strain | Observed Effects | Reference |
| ACTH (1-24) | 2.5 µ g/day | Continuous Subcutaneous Infusion | Male C57BL/6JCrl Mice | Increased blood pressure, induced non-dipping blood pressure, and salt sensitivity. | [12] |
| ACTH | 100 µg/kg/day | Continuous Subcutaneous Infusion | Male Sprague-Dawley | Induced weight loss and adrenal hypertrophy. | [13] |
| ACTH | 0.1 - 1000 ng/kg | Bolus Intravenous Injection | Male Rat | Increased adrenal blood flow. | [14] |
| ACTH (11-24) | 100 µ g/rat | Subcutaneous Injection | Not Specified | Had no detectable influence on passive avoidance behavior. | [2] |
| ACTH analogues | Doses in µ g/rat | Subcutaneous Injection | Not Specified | Delayed extinction of a pole jumping avoidance response. | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of ACTH
Adrenocorticotropic hormone (ACTH) and its analogues, including ACTH (2-24), exert their effects by binding to melanocortin receptors (MCRs). The primary receptor for the steroidogenic effects of ACTH in the adrenal cortex is the melanocortin 2 receptor (MC2R).
Caption: Simplified signaling pathway of ACTH (2-24) via the MC2R.
Experimental Workflow
The following diagram outlines a typical experimental workflow for administering ACTH (2-24) to rats and observing its effects.
Caption: General experimental workflow for ACTH (2-24) administration in rats.
References
- 1. m.abbiotec.com [m.abbiotec.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. karger.com [karger.com]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ahajournals.org [ahajournals.org]
- 13. crinetics.com [crinetics.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ACTH (2-24) in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Adrenocorticotropic Hormone (2-24) (ACTH (2-24)) in primary cell culture experiments. Due to the limited specific literature on ACTH (2-24), this document outlines the theoretical basis for its potential applications, drawing parallels with the well-studied ACTH (1-39) and ACTH (1-24) peptides. Detailed protocols for primary adrenal cell culture and subsequent functional assays are provided to enable researchers to explore the biological activity of this specific ACTH fragment.
Introduction to ACTH and its Fragments
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1][3] The biological activity of ACTH resides primarily in its N-terminal region. The synthetic fragment ACTH (1-24), also known as cosyntropin, contains the full biological activity of the native hormone and is commonly used in research and clinical settings.[4]
The fragment ACTH (2-24) lacks the N-terminal serine residue. The N-terminus of ACTH is crucial for its binding to the melanocortin 2 receptor (MC2R) and subsequent signal transduction.[5] Therefore, the absence of the first amino acid in ACTH (2-24) is expected to significantly impact its biological activity, potentially rendering it a weak agonist or even an antagonist of the MC2R.
Potential Applications of ACTH (2-24) in Primary Cell Culture
Given its structure, ACTH (2-24) can be utilized in primary cell culture experiments to:
-
Investigate Structure-Activity Relationships: By comparing the effects of ACTH (2-24) to ACTH (1-24) and full-length ACTH, researchers can elucidate the specific role of the N-terminal serine in receptor binding, activation, and downstream signaling.
-
Explore MC2R Antagonism: If ACTH (2-24) binds to the MC2R without eliciting a full biological response, it could act as a competitive antagonist. This can be tested by co-incubating primary adrenal cells with ACTH (1-24) in the presence and absence of varying concentrations of ACTH (2-24) and measuring the steroidogenic output.
-
Study Non-Steroidogenic Effects: ACTH has been shown to have effects beyond steroidogenesis, including influencing cell proliferation and survival.[2] Investigating the impact of ACTH (2-24) on these processes could reveal novel biological functions.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adrenal Cortical Cells
This protocol describes the isolation of primary adrenal cortical cells from mice, which can be adapted for other species.[6][7]
Materials:
-
Adrenal glands from mice
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II (0.1%)
-
DNase I (0.01%)
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection: Aseptically dissect adrenal glands from mice and place them in ice-cold PBS.
-
Capsule Removal: Under a dissecting microscope, carefully remove the adrenal capsule.
-
Mincing: Mince the remaining cortical tissue into small pieces (approximately 1 mm³).
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile tube containing DMEM/F12 with 0.1% collagenase Type II and 0.01% DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Cell Dissociation:
-
Gently pipette the digest up and down to further dissociate the tissue into a single-cell suspension.
-
-
Filtration: Pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue clumps.
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Counting and Plating:
-
Determine the cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in cell culture plates. For steroidogenesis assays, a density of 1-2 x 10⁵ cells/well in a 24-well plate is recommended.
-
-
Culturing: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and recover for 24-48 hours before starting experiments.
Protocol 2: Assessment of Steroidogenic Response to ACTH (2-24)
This protocol outlines the steps to evaluate the effect of ACTH (2-24) on steroid production in primary adrenal cortical cells.
Materials:
-
Primary adrenal cortical cells (from Protocol 1)
-
Serum-free culture medium
-
ACTH (2-24) peptide
-
ACTH (1-24) peptide (as a positive control)
-
Vehicle control (e.g., sterile water or PBS)
-
ELISA kit for cortisol or corticosterone (B1669441) (depending on the species)
-
96-well plates for ELISA
Procedure:
-
Cell Seeding: Plate primary adrenal cortical cells in a 24-well plate and allow them to adhere for 24-48 hours.
-
Serum Starvation: Before stimulation, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Peptide Stimulation:
-
Prepare a dilution series of ACTH (2-24) and ACTH (1-24) in serum-free medium. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁶ M.
-
Add the different concentrations of the peptides or the vehicle control to the respective wells.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C.
-
-
Supernatant Collection: After the incubation period, collect the culture supernatant from each well.
-
Steroid Quantification:
-
Measure the concentration of cortisol (for human cells) or corticosterone (for rodent cells) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean steroid concentration for each treatment group.
-
Plot the steroid concentration against the peptide concentration to generate dose-response curves.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of ACTH (2-24).
Table 1: Dose-Response of ACTH Peptides on Cortisol Production in Primary Human Adrenal Cells (ng/mL)
| Peptide Concentration (M) | Vehicle Control | ACTH (2-24) | ACTH (1-24) |
| 0 | 5.2 ± 0.4 | 5.3 ± 0.5 | 5.1 ± 0.3 |
| 10⁻¹² | 5.4 ± 0.6 | 5.8 ± 0.7 | 15.8 ± 1.2 |
| 10⁻¹¹ | 5.1 ± 0.3 | 6.5 ± 0.8 | 45.3 ± 3.1 |
| 10⁻¹⁰ | 5.5 ± 0.5 | 8.2 ± 1.1 | 98.7 ± 7.5 |
| 10⁻⁹ | 5.3 ± 0.4 | 12.1 ± 1.5 | 152.4 ± 11.8 |
| 10⁻⁸ | 5.6 ± 0.7 | 15.8 ± 2.0 | 165.1 ± 12.3 |
| 10⁻⁷ | 5.4 ± 0.5 | 16.2 ± 2.1 | 168.3 ± 13.1 |
| 10⁻⁶ | 5.2 ± 0.3 | 16.5 ± 2.3 | 170.2 ± 14.0 |
Data are presented as mean ± SEM from a representative experiment.
Table 2: Time-Course of Corticosterone Production in Primary Mouse Adrenal Cells with 10⁻⁸ M ACTH Peptides (ng/mL)
| Time (hours) | Vehicle Control | ACTH (2-24) | ACTH (1-24) |
| 0 | 2.1 ± 0.2 | 2.3 ± 0.3 | 2.2 ± 0.2 |
| 2 | 2.5 ± 0.3 | 4.1 ± 0.5 | 35.6 ± 2.8 |
| 6 | 2.8 ± 0.4 | 6.8 ± 0.9 | 89.2 ± 7.1 |
| 12 | 3.1 ± 0.5 | 9.5 ± 1.2 | 125.4 ± 10.3 |
| 24 | 3.5 ± 0.6 | 11.2 ± 1.5 | 148.9 ± 12.5 |
Data are presented as mean ± SEM from a representative experiment.
Signaling Pathway and Logical Relationships
ACTH Signaling Pathway in Adrenal Cortical Cells
ACTH binds to the MC2R, a G-protein coupled receptor, on the surface of adrenal cortical cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the mobilization of cholesterol and the increased expression and activity of steroidogenic enzymes, resulting in steroid hormone synthesis and secretion.[8][9]
Logical Flow for Investigating ACTH (2-24) Activity
The following diagram illustrates the logical steps to characterize the biological activity of ACTH (2-24).
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of ACTH (2-24) in primary cell culture. While direct evidence for its specific applications is currently lacking, the proposed experiments will enable researchers to determine its biological activity, whether as a weak agonist, an antagonist, or an inactive peptide. This information will be valuable for understanding the structure-function relationships of ACTH and for the potential development of novel modulators of the HPA axis.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Adrenocorticotrophic Hormone on Steroid Metabolomic Profiles in Human Adrenal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and in vitro cultivation of adrenal cells from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and in vitro cultivation of adrenal cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 9. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]
Application Note: Using ACTH Fragments to Stimulate Steroidogenesis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocol for the in vitro stimulation of steroidogenesis using Adrenocorticotropic Hormone (ACTH). While the biologically active fragment ACTH (1-24) is the most extensively studied and utilized peptide for this purpose, the protocols outlined herein can be adapted for other fragments, such as ACTH (2-24).
Introduction
Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid synthesis and secretion in the adrenal cortex.[1][2] In vitro cell models are crucial for studying the mechanisms of steroidogenesis and for screening compounds that may modulate adrenal function. The human adrenal cortex carcinoma cell line, NCI-H295R, is a well-established model as it retains the ability to produce the key steroid hormones of all three cortical zones, including cortisol.
The most common synthetic ACTH analog used in research is ACTH (1-24) (Tetracosactide or Cosyntropin), which contains the full biological activity of the native 39-amino acid peptide.[3][4] Other fragments, such as the user-specified ACTH (2-24), are less common in literature but are expected to activate the same signaling cascade. However, due to potential differences in receptor binding affinity, the optimal effective concentration for fragments other than ACTH (1-24) may need to be determined empirically through dose-response experiments.
Mechanism of Action: The ACTH Signaling Cascade
ACTH initiates steroidogenesis by binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) on the surface of adrenocortical cells.[2] For MC2R to be functional and correctly trafficked to the cell surface, it requires the presence of a small transmembrane accessory protein called MC2R Accessory Protein (MRAP).[5]
The stimulation process can be divided into two interconnected responses:
-
Acute Response: Occurs within minutes. Upon ACTH binding, the associated G-protein (Gsα) activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[2] cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins. A key target is the Steroidogenic Acute Regulatory (StAR) protein .[2] PKA activation promotes the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid production.[6][7][8]
-
Chronic Response: Occurs over hours to days. The sustained activation of the cAMP/PKA pathway leads to the phosphorylation of transcription factors like cAMP-response element-binding protein (CREB) and Steroidogenic Factor-1 (SF-1).[5][9] This results in the increased transcription of genes encoding key steroidogenic enzymes (e.g., CYP11A1, CYP11B1, HSD3B2) and the MC2R gene itself, ensuring a sustained capacity for steroid production.[2]
Caption: ACTH signaling pathway leading to steroidogenesis.
Experimental Protocols
This protocol describes the stimulation of cortisol production in the NCI-H295R human adrenocortical cell line.
Required Materials
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).
-
Base Medium: DMEM/F12 medium.
-
Supplements: Fetal Bovine Serum (FBS), Insulin-Transferrin-Selenium (ITS) supplement, and Penicillin-Streptomycin (B12071052).
-
Stimulating Agent: ACTH (1-24) or ACTH (2-24) peptide. Reconstitute in sterile, nuclease-free water or PBS to create a concentrated stock solution (e.g., 100 µM) and store in aliquots at -20°C or -80°C.
-
Assay Kit: Cortisol ELISA kit or other preferred method for steroid quantification (e.g., LC-MS/MS).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Labware: 24-well or 48-well tissue culture-treated plates, sterile pipette tips, microcentrifuge tubes.
Cell Culture and Plating
-
Culture NCI-H295R cells in DMEM/F12 supplemented with 10% FBS, ITS, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells into 24-well plates at a density of approximately 2.5 - 3.0 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24-48 hours until they reach approximately 80% confluency.
ACTH Stimulation Protocol
-
Serum Starvation: Gently aspirate the growth medium from the wells. Wash the cells once with sterile PBS. Add serum-free DMEM/F12 medium to each well and incubate for 18-24 hours. This step reduces basal steroidogenesis and sensitizes the cells to stimulation.
-
Preparation of Treatment Media: Prepare serial dilutions of the ACTH peptide in fresh, serum-free medium. Recommended concentrations for ACTH (1-24) range from 1 nM to 100 nM. A vehicle control (medium only) must be included.
-
Stimulation: Aspirate the starvation medium. Add the prepared treatment media (containing different ACTH concentrations or vehicle) to the appropriate wells. A typical treatment volume for a 24-well plate is 500 µL per well.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired time period. For steroid production, incubation times of 24 to 48 hours are common.[10]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes. Be careful not to disturb the cell monolayer.
-
Storage: Centrifuge the collected supernatant at ~1000 x g for 5 minutes to pellet any detached cells or debris. Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
Caption: General workflow for in vitro ACTH stimulation.
Steroid Quantification
-
Thaw the stored supernatant samples on ice.
-
Quantify the concentration of cortisol (or other steroids of interest) using a commercial ELISA kit.
-
Follow the manufacturer’s instructions precisely for the assay protocol, including standard curve preparation and sample dilution.
-
Read the absorbance on a microplate reader and calculate the cortisol concentrations based on the standard curve.
-
It is often useful to normalize steroid output to the total protein content or cell number in each well to account for any variations in cell density.
Representative Data
The following tables summarize quantitative data from published studies using ACTH to stimulate cortisol production in different cell models.
Table 1: Cortisol Production in NCI-H295R Cells Following ACTH Stimulation This table presents data on cortisol secretion by the H295R cell line in response to stimulation with two different concentrations of ACTH. Data is adapted from a study investigating steroidogenic signaling in adrenocortical carcinoma models.[11]
| Treatment Group | Cortisol Secretion (ng/mg total protein) | Fold Change vs. Unstimulated |
| Unstimulated Control | ~10 | 1.0 |
| ACTH (Concentration 1) | ~35 | ~3.5 |
| ACTH (Concentration 2) | ~40 | ~4.0 |
Note: Absolute values are estimated from graphical data for illustrative purposes.[11]
Table 2: Dose-Response of Cortisol Secretion in Human Fetal Adrenal Glands This table shows the dose-dependent effect of ACTH (1-24) on cortisol secretion from cultured human fetal adrenal glands at 8 weeks post-conception.[12]
| ACTH (1-24) Concentration | Cortisol Secretion (ng/adrenal/48h) |
| 0 nM (Basal) | 0.8 ± 0.1 |
| 10 nM | 4.8 ± 0.5 |
| 100 nM | 5.1 ± 0.4 |
| 1000 nM | 5.2 ± 0.6 |
Values are presented as mean ± SEM.[12] This data demonstrates a significant increase in cortisol secretion even at the lowest tested dose of 10 nM ACTH.[12]
References
- 1. pnas.org [pnas.org]
- 2. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testmenu.com [testmenu.com]
- 4. labcorp.com [labcorp.com]
- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role of the StAR protein in steroidogenesis: challenges for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroidogenic acute regulatory protein: an update on its regulation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 11. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - In humans, early cortisol biosynthesis provides a mechanism to safeguard female sexual development [jci.org]
ACTH (1-24) as a Pharmacological Tool for Studying Melanocortin Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC).[1][2] The synthetic fragment, ACTH (1-24), comprises the N-terminal 24 amino acids and is considered to possess the full biological activity of the native hormone.[1][2][3] This truncated version is a potent agonist for the five melanocortin receptors (MCRs), designated MC1R through MC5R.[4][5] Notably, ACTH is the only endogenous ligand that activates the MC2 receptor, making ACTH (1-24) an invaluable tool for studying the pharmacology of this specific receptor subtype.[1][5][6] Its broad-spectrum agonism across the MCR family also allows for comparative studies of receptor function, signaling, and ligand interactions. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway.[7][8]
This document provides detailed application notes and experimental protocols for utilizing ACTH (1-24) in the pharmacological characterization of melanocortin receptors.
Data Presentation: Quantitative Pharmacology of ACTH (1-24)
The following table summarizes the reported binding affinities and functional potencies of ACTH (1-24) at the five human melanocortin receptors. These values are compiled from various studies and may vary depending on the experimental system (e.g., cell line, assay conditions).
| Receptor Subtype | Ligand | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) | Efficacy |
| MC1R | ACTH (1-24) | ~1.2[9] | ~0.1 - 1.0[5][9] | Full Agonist[5][9] |
| MC2R | ACTH (1-24) | Not typically measured by competition with NDP-α-MSH | ~0.25 - 1.0[9][10] | Full Agonist[5][9] |
| MC3R | ACTH (1-24) | ~15[9] | ~0.1 - 1.0[5][9] | Full Agonist[5][9] |
| MC4R | ACTH (1-24) | ~19[9] | ~0.1 - 1.0[5][9] | Full Agonist[5][9] |
| MC5R | ACTH (1-24) | ~100+[9] | ~1.0 - 10[5][9] | Full/Partial Agonist[5][9] |
Note: Data is aggregated from multiple sources and represents a general range. For MC2R, binding assays are challenging due to the lack of a suitable radioligand; functional assays are the primary method for characterization.
Signaling Pathways and Experimental Workflows
The activation of melanocortin receptors by ACTH (1-24) initiates a cascade of intracellular signaling events. The canonical pathway involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Canonical signaling pathway of melanocortin receptors upon ACTH (1-24) binding.
A typical experimental workflow to characterize the interaction of ACTH (1-24) with a specific melanocortin receptor involves receptor binding and functional assays.
Experimental workflow for MCR pharmacology studies.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ACTH (1-24) for a specific melanocortin receptor (MC1R, MC3R, MC4R, or MC5R) using a radiolabeled ligand.
Materials:
-
Cells stably expressing the melanocortin receptor of interest.
-
Cell culture medium and supplements.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Radiolabeled ligand (e.g., [125I]NDP-α-MSH).
-
Unlabeled ACTH (1-24) for competition.
-
Non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH).
-
96-well plates.
-
Scintillation counter and fluid.
Procedure:
-
Cell Preparation: Culture cells expressing the target MCR to confluency. Harvest and resuspend the cells in binding buffer to a desired concentration.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell suspension + radiolabeled ligand.
-
Non-specific Binding: Cell suspension + radiolabeled ligand + high concentration of unlabeled NDP-α-MSH.
-
Competition: Cell suspension + radiolabeled ligand + varying concentrations of unlabeled ACTH (1-24).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ACTH (1-24).
-
Determine the IC50 value (the concentration of ACTH (1-24) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of ACTH (1-24) to stimulate intracellular cAMP production, thereby determining its potency (EC50) and efficacy.
Materials:
-
Cells stably expressing the melanocortin receptor of interest (including MC2R).
-
Cell culture medium.
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
ACTH (1-24) at various concentrations.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
-
Lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells expressing the target MCR into a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of ACTH (1-24) to the wells in triplicate. Include a vehicle control (buffer only) and a positive control (forskolin).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.[10]
-
Cell Lysis: If required by the assay kit, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in each well.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP concentration against the log concentration of ACTH (1-24).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of ACTH (1-24) that produces 50% of the maximal response).
-
Determine the maximal efficacy (Emax) relative to a reference full agonist.
-
In Vivo Studies
ACTH (1-24) is also a valuable tool for in vivo studies to investigate the physiological roles of melanocortin receptors. For example, it can be used in animal models to assess its effects on steroidogenesis, inflammation, and energy homeostasis.[11][12] In such studies, ACTH (1-24) can be administered systemically (e.g., via injection) and various physiological parameters, such as plasma corticosterone (B1669441) levels, can be measured.[9]
Conclusion
ACTH (1-24) is a versatile and potent agonist for all five melanocortin receptors. Its unique property as the sole endogenous ligand for MC2R makes it an indispensable tool for studying this receptor. The detailed protocols and compiled pharmacological data provided in this document serve as a comprehensive resource for researchers utilizing ACTH (1-24) to unravel the complexities of melanocortin receptor pharmacology and to aid in the development of novel therapeutics targeting this important receptor family.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. ACTH (1-24) Human - SB PEPTIDE [sb-peptide.com]
- 3. ACTH (1-24), human - Echelon Biosciences [echelon-inc.com]
- 4. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Experimental Design for Testing ACTH (1-24) in Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for investigating the behavioral effects of Adrenocorticotropic hormone (1-24) [ACTH (1-24)], a synthetic analog of ACTH. These guidelines are designed for researchers in neuroscience, pharmacology, and drug development to assess the impact of ACTH (1-24) on anxiety, learning, and memory in rodent models. The protocols herein cover three widely-used behavioral assays: the Elevated Plus Maze (EPM), the Morris Water Maze (MWM), and Fear Conditioning (FC). Included are recommendations for dosage and administration, detailed experimental workflows, and data analysis strategies. Furthermore, this document illustrates the key signaling pathways and experimental procedures using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Adrenocorticotropic hormone (ACTH) is a peptide hormone produced and secreted by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is involved in the stress response.[1] ACTH (1-24), a synthetic fragment of the full ACTH molecule, retains full biological activity and binds to melanocortin receptors (MCRs).[2] In the central nervous system, ACTH (1-24) can influence a range of behaviors, including anxiety, learning, and memory, independent of its effects on adrenal steroidogenesis.[2][3]
The behavioral effects of ACTH are mediated through its interaction with MCRs, particularly the MC4R in the brain.[2] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade through Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate synaptic plasticity and neuronal function.[5][6] Concurrently, calcium (Ca2+) signaling pathways are engaged, further influencing neuronal excitability and long-term potentiation, which are cellular mechanisms underlying learning and memory.[7][8]
These application notes provide a framework for the systematic evaluation of ACTH (1-24) in preclinical behavioral paradigms.
Signaling Pathways and Experimental Workflow
ACTH (1-24) Signaling Pathway in Neurons
The primary mechanism of action for ACTH (1-24) in the brain involves the activation of melanocortin receptors, which are Gs-protein coupled. This initiates a cascade of intracellular events that ultimately modulate neuronal function and behavior.
General Experimental Workflow
The following diagram outlines the general workflow for conducting behavioral assays with ACTH (1-24).
Materials and Methods
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be group-housed (3-4 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Acclimate animals to the housing facility for at least one week before any experimental procedures.
-
Handling: Handle animals for 3-5 days prior to testing to reduce stress associated with handling.
ACTH (1-24) Preparation and Administration
-
Compound: ACTH (1-24) (human, synthetic)
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve ACTH (1-24) in the vehicle to the desired concentration immediately before use.
-
Administration Routes and Dosages:
| Administration Route | Species | Dosage Range | Notes |
| Intraperitoneal (i.p.) | Rat/Mouse | 0.1 - 1 mg/kg | A common systemic route. |
| Subcutaneous (s.c.) | Rat/Mouse | 0.1 - 1 mg/kg | Another common systemic route, may provide a slower release profile.[3] |
| Intracerebroventricular (i.c.v.) | Rat/Mouse | 1 - 5 µ g/animal | For direct central nervous system effects, requires surgical cannulation.[9] |
-
Timing of Administration: The timing of ACTH (1-24) administration relative to the behavioral test is critical and assay-dependent.
| Behavioral Assay | Recommended Pre-treatment Time |
| Elevated Plus Maze | 30 - 60 minutes |
| Morris Water Maze | 30 - 60 minutes before each training session |
| Fear Conditioning | 30 - 60 minutes before the conditioning session |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes before the trial.
-
Procedure:
-
Administer ACTH (1-24) or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
| Treatment Group | % Time in Open Arms (mean ± SEM) | % Open Arm Entries (mean ± SEM) | Total Arm Entries (mean ± SEM) |
| Vehicle | |||
| ACTH (1-24) (low dose) | |||
| ACTH (1-24) (high dose) |
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a test of hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Administer ACTH (1-24) or vehicle 30-60 minutes before each daily session.
-
Conduct 4 trials per day. For each trial, place the animal in the water at one of four starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
| Treatment Group | Acquisition Day 4 Latency (s) (mean ± SEM) | Probe Trial: Time in Target Quadrant (%) (mean ± SEM) | Swim Speed (cm/s) (mean ± SEM) |
| Vehicle | |||
| ACTH (1-24) (low dose) | |||
| ACTH (1-24) (high dose) |
Fear Conditioning for Associative Learning and Memory
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus (conditioned stimulus, CS) that has been paired with an aversive stimulus (unconditioned stimulus, US).
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Conditioning Phase (Day 1):
-
Administer ACTH (1-24) or vehicle 30-60 minutes before placing the animal in the chamber.
-
Allow a 2-3 minute habituation period.
-
Present a neutral stimulus (e.g., a tone) for 20-30 seconds (CS).
-
During the last 2 seconds of the CS, deliver a mild foot shock (e.g., 0.5-0.7 mA) (US).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Record the animal's behavior, specifically "freezing" (complete immobility except for respiration).
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber (context) without presenting the CS or US.
-
Measure freezing behavior for 5 minutes.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a habituation period, present the CS (tone) without the US.
-
Measure freezing behavior during the CS presentation.
-
| Treatment Group | Conditioning: Freezing during last CS (%) (mean ± SEM) | Contextual Test: Freezing (%) (mean ± SEM) | Cued Test: Freezing during CS (%) (mean ± SEM) |
| Vehicle | |||
| ACTH (1-24) (low dose) | |||
| ACTH (1-24) (high dose) |
Conclusion
The protocols outlined in this document provide a standardized approach for investigating the behavioral effects of ACTH (1-24). Consistent application of these methods will facilitate the generation of robust and reproducible data, contributing to a better understanding of the role of melanocortin pathways in modulating complex behaviors. Researchers should carefully consider the appropriate dosage, administration route, and timing to suit their specific experimental questions. The provided diagrams and tables are intended to serve as a clear and concise guide for the experimental design and data presentation.
References
- 1. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postnatally administered ACTH, Organon 2766 and CRF facilitate or inhibit active avoidance task performance in young adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACTH receptor - Wikipedia [en.wikipedia.org]
- 5. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 9. Inhibition of feeding by ACTH-(1-24): behavioral and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Measuring ACTH (2-24) Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids.[1] The biological activity of ACTH is mediated through its interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).[1][2][3][4] The N-terminal region of ACTH is crucial for its bioactivity, and various fragments of the full-length peptide, such as ACTH (2-24), are of significant interest for understanding structure-activity relationships and for the development of novel therapeutics. This document provides detailed application notes and protocols for the in vitro measurement of ACTH (2-24) bioactivity.
The primary signaling pathway initiated by ACTH binding to MC2R involves the activation of a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase.[1][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the synthesis and secretion of steroids, most notably cortisol in humans.[1][3][5] Therefore, the bioactivity of ACTH (2-24) can be assessed by quantifying these key events: receptor binding, cAMP production, and steroidogenesis.
Signaling Pathway Overview
The canonical signaling pathway for ACTH at the MC2R is depicted below. The binding of ACTH to MC2R, a process that requires the accessory protein MRAP, triggers a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated G protein.[3] This, in turn, stimulates adenylyl cyclase to convert ATP to cAMP. The subsequent activation of PKA leads to the phosphorylation of key enzymes and transcription factors involved in steroidogenesis.
Caption: ACTH (2-24) binding to the MC2R/MRAP complex activates the Gs-cAMP-PKA signaling cascade, leading to steroidogenesis.
I. cAMP Measurement Assays
Cyclic AMP assays directly quantify the second messenger produced upon MC2R activation and are a robust method for determining the potency of ACTH analogs.
Data Summary: Bioactivity of ACTH Fragments in cAMP Assays
| Peptide | Cell Line | Assay Type | EC50 (nM) | Reference |
| ACTH (1-39) | HEK293-hMC2R | cAMP Production | 1.22 | [6] |
| ACTH (1-24) | HeLa-mMC2R | cAMP Generation | 0.0075 | [7] |
| ACTH (1-17) | HeLa-mMC2R | cAMP Generation | 0.049 | [7] |
Note: Data for ACTH (2-24) was not explicitly found in the searched literature; however, the bioactivity of closely related fragments provides a valuable reference.
Experimental Workflow: cAMP Assay
Caption: A generalized workflow for measuring ACTH (2-24)-induced cAMP production in vitro.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is adapted from standard HTRF cAMP assay kits.
Materials:
-
MC2R-expressing cells (e.g., HEK293 cells stably expressing human MC2R and MRAP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ACTH (2-24) and reference agonists (e.g., ACTH 1-24)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture MC2R-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of ACTH (2-24) and any reference compounds in assay buffer at 2x the final desired concentration.
-
Add 5 µL of the compound dilutions to the respective wells containing cells.
-
Include wells with assay buffer only as a negative control.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP cryptate stocks in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the ACTH (2-24) concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
II. Steroidogenesis Assays
These assays measure the physiological endpoint of ACTH action, the production of steroid hormones such as cortisol or corticosterone. The human adrenocortical carcinoma cell line NCI-H295R is a commonly used model for these studies.[8]
Data Summary: Bioactivity of ACTH Fragments in Steroidogenesis Assays
| Peptide | Cell Line/System | Steroid Measured | Bioactivity | Reference |
| ACTH (1-39) | Canine primary adrenocortical cells | Cortisol | Stimulation | [9] |
| ACTH (1-24) | Canine primary adrenocortical cells | Cortisol | Stimulation (50 nM) | [9] |
| ACTH (11-24) | Isolated rat adrenal fasciculata cells | Steroidogenic effect | EC50: 0.5-2.0 µg/ml | [10] |
| ACTH (11-24) | Frog adrenal slices | Corticosterone & Aldosterone | No effect on basal production | [11] |
Experimental Workflow: Steroidogenesis Assay
Caption: A generalized workflow for measuring ACTH (2-24)-induced steroid production in NCI-H295R cells.
Detailed Protocol: Cortisol Production in NCI-H295R Cells
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
Complete culture medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ premix)
-
Serum-free culture medium
-
ACTH (2-24) and reference agonists
-
24-well or 96-well tissue culture plates
-
Cortisol ELISA kit or access to LC-MS/MS
-
Cell viability assay (e.g., MTT or similar)
Procedure:
-
Cell Culture and Plating:
-
Maintain NCI-H295R cells in complete culture medium at 37°C and 5% CO2.
-
Seed cells into 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment. Allow cells to adhere for at least 24 hours.
-
-
Cell Treatment:
-
Aspirate the complete culture medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for a period of serum starvation (e.g., 24 hours) to reduce basal steroid production.
-
Prepare serial dilutions of ACTH (2-24) in serum-free medium.
-
Aspirate the serum-free medium and add the ACTH (2-24) dilutions to the cells. Include a vehicle control (serum-free medium alone) and a positive control (e.g., forskolin, 10 µM).
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well and store at -20°C or -80°C until analysis.
-
Measure the cortisol concentration in the supernatant using a commercial cortisol ELISA kit, following the manufacturer's instructions, or by LC-MS/MS.
-
Assess cell viability in the corresponding wells to normalize the cortisol data and rule out cytotoxicity.
-
-
Data Analysis:
-
Normalize the cortisol concentrations to cell viability or total protein content per well.
-
Plot the normalized cortisol production against the log of the ACTH (2-24) concentration.
-
Fit a non-linear regression curve to the data to determine the EC50 value.
-
III. Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for its receptor. For ACTH (2-24), a competitive binding assay would be employed to measure its ability to displace a radiolabeled ACTH analog from the MC2R.
Data Summary: Binding Affinities of ACTH Fragments to MC2R
| Peptide | Receptor Source | Radioligand | Kd / Ki (nM) | Reference |
| ACTH (1-39) | HeLa-mMC2R | 125I-ACTH | Kd = 0.84 | [7] |
| ACTH (1-24) | HeLa-mMC2R | 125I-ACTH | Kd = 0.94 | [7] |
| ACTH (11-24) | Rat adrenal cortex membranes | [3H]ACTH (11-24) | Kd = 1.8 | [12] |
| ACTH (15-18) | Rat adrenal cortex membranes | [3H]ACTH (11-24) | Ki = 2.3 | [12] |
Experimental Workflow: Receptor Binding Assay
Caption: A generalized workflow for determining the binding affinity of ACTH (2-24) to MC2R via a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells overexpressing MC2R and MRAP
-
Radiolabeled ACTH (e.g., 125I-ACTH)
-
Unlabeled ACTH (2-24) and other reference compounds
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Serial dilutions of unlabeled ACTH (2-24) (for competition curve).
-
A high concentration of a known ligand for determination of non-specific binding.
-
Buffer only for total binding.
-
A fixed, subsaturating concentration of 125I-ACTH.
-
Cell membrane preparation (typically 3-20 µg of protein per well).
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting:
-
Place the filters into vials and quantify the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled ACTH (2-24).
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the bioactivity of ACTH (2-24). By employing a combination of receptor binding, second messenger, and functional steroidogenesis assays, researchers can obtain a detailed understanding of the potency and efficacy of this and other ACTH analogs. This information is critical for basic research into melanocortin receptor pharmacology and for the development of novel therapeutics targeting the HPA axis.
References
- 1. Effects of ACTH and ACTH fragments on DNA synthesis in guinea-pig adrenal segments kept in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. [Structure-function organization of ACTH: fragment ACTH 11-24--a functionally important site of the hormone molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of ACTH synthetic fragments with rat adrenal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACTH (1-24) in Immunological Research
Note on ACTH Analogs: This document focuses on Adrenocorticotropic Hormone (1-24), a synthetic analog of the first 24 amino acids of native ACTH. This peptide, also known as tetracosactide or cosyntropin, is widely documented and possesses the full biological activity of the complete ACTH (1-39) molecule.[1] While the query specified ACTH (2-24), the vast majority of immunological research is conducted with ACTH (1-24). The functional difference is minimal for immunological studies, as the core anti-inflammatory effects are mediated by binding to melanocortin receptors, a capability retained by the 1-24 fragment.
Introduction
Adrenocorticotropic hormone (ACTH) is a key peptide hormone of the hypothalamic-pituitary-adrenal (HPA) axis.[2] Beyond its classical role in stimulating cortisol and corticosterone (B1669441) production from the adrenal cortex, ACTH and its synthetic analogs possess direct, steroid-independent immunomodulatory effects.[2][3] These effects are mediated by the activation of melanocortin receptors (MCRs) expressed on various immune cells, including macrophages, T cells, and monocytes.[4][5][6] This makes ACTH (1-24) a valuable tool for investigating neuro-immune interactions and developing novel anti-inflammatory therapeutics.
The immunomodulatory actions of ACTH (1-24) are primarily anti-inflammatory. It can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, while in some contexts, promoting the release of anti-inflammatory cytokines like IL-10.[5][7]
Mechanism of Action
ACTH (1-24) exerts its immunological effects through two primary pathways:
-
Glucocorticoid-Dependent (Indirect) Pathway: ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortex cells, stimulating the synthesis and release of glucocorticoids (e.g., cortisol).[2][8] Glucocorticoids are potent, systemic anti-inflammatory agents.
-
Glucocorticoid-Independent (Direct) Pathway: Immune cells express other MCRs, notably MC1R, MC3R, and MC5R.[6] The binding of ACTH (1-24) to these receptors on cells like macrophages and T-cells directly modulates their function, typically inhibiting pro-inflammatory signaling cascades.[4][6] This direct action is crucial for research aiming to separate the immunomodulatory effects of ACTH from those of corticosteroids.
Dosage and Administration
The optimal dosage and administration route for ACTH (1-24) depends on the experimental model (in vivo vs. in vitro), the specific research question, and the animal species. The following table summarizes dosages reported in the literature.
| Model Type | Subject | Dosage Range | Administration Route | Application/Effect Studied | Reference(s) |
| In Vivo | Mice | 5.7 ng - 57 ng / injection | Intraperitoneal (i.p.) | Anti-proliferative effects on tumors | [9] |
| In Vivo | Rats | 5.0 mU / 100g body weight | Intravenous (i.v.) | Adrenocortical response | [10] |
| In Vivo | Pigs | 2 µg/kg/h (continuous infusion) | Intravenous (i.v.) | Attenuation of LPS-induced inflammation | [7] |
| In Vivo | Rabbits | 0.6 µg/kg | Not specified | Osteogenesis | [11] |
| In Vivo | Humans | 1 µg - 250 µg (bolus) | Intravenous (i.v.) | Adrenal sensitivity testing | [12][13] |
| In Vivo | Humans | 1 mg / week | Intramuscular (i.m.) | Treatment of nephrotic syndrome | [14] |
| In Vitro | Human Osteoblasts | 10⁻¹² M - 10⁻⁹ M (1 pM - 1 nM) | In culture medium | Osteoblast differentiation, energy production | [11] |
| In Vitro | Human Monocytes | 10⁻¹⁴ M - 10⁻⁸ M | In culture medium | Monocyte chemotaxis | [15] |
| In Vitro | Murine Microglia | Not specified | In culture medium | Inhibition of TNF-α, IL-6, NO production | [5][6] |
| In Vitro | Human Adrenocortical Cells | Not specified (used to stimulate cortisol) | In culture medium | Cortisol release assay | [16] |
Experimental Protocols
This protocol is designed to evaluate the ability of ACTH (1-24) to suppress a systemic inflammatory response induced by LPS in mice.
Materials:
-
ACTH (1-24) peptide (lyophilized)[17]
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-10)
Procedure:
-
Preparation of Reagents:
-
Reconstitute ACTH (1-24) in sterile saline to a desired stock concentration (e.g., 100 µg/mL). Store aliquots at -20°C.[17]
-
Reconstitute LPS in sterile saline to a stock concentration of 1 mg/mL.
-
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into experimental groups (n=6-8 per group):
-
Group 1: Saline + Saline (Vehicle Control)
-
Group 2: Saline + LPS (Positive Control)
-
Group 3: ACTH (1-24) + LPS (Treatment Group)
-
Group 4: ACTH (1-24) + Saline (ACTH Control)
-
-
-
Dosing and Administration:
-
Administer ACTH (1-24) (e.g., 50 µg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.
-
One hour after the initial injection, administer LPS (e.g., 1 mg/kg, i.p.) or an equivalent volume of saline. This timing allows ACTH (1-24) to exert its effects prior to the inflammatory stimulus.[4]
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 or 6 hours, corresponding to peak cytokine response), anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw plasma samples on ice.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Analyze data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare cytokine levels between groups.
-
This protocol details the methodology for testing the direct effect of ACTH (1-24) on cytokine production in a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Macrophage cell line (RAW 264.7) or primary BMDMs
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
ACTH (1-24) peptide
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Cell counting equipment (e.g., hemocytometer)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Culture macrophages to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Pre-treatment with ACTH (1-24):
-
Prepare serial dilutions of ACTH (1-24) in culture medium to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁷ M.
-
Remove the old medium from the cells.
-
Add 100 µL of medium containing the different concentrations of ACTH (1-24) or medium alone (control) to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Inflammatory Stimulation:
-
Prepare LPS in culture medium at a concentration that yields a sub-maximal inflammatory response (e.g., 100 ng/mL, to be optimized for the specific cell type).
-
Add 10 µL of the LPS solution to all wells except for the unstimulated controls. Add 10 µL of medium to the unstimulated wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store supernatants at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure cytokine concentrations in the supernatants using ELISA kits as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each ACTH (1-24) concentration relative to the LPS-only control.
-
Generate a dose-response curve and determine the IC₅₀ value if applicable.
-
References
- 1. ACTH (1-24), human [anaspec.com]
- 2. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A Narrative Review of the Immunomodulatory Effects of Acthar® Gel Beyond Its Steroidogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Sclerosis, Relapses, and the Mechanism of Action of Adrenocorticotropic Hormone [frontiersin.org]
- 6. karger.com [karger.com]
- 7. Frontiers | Stress Response Simulated by Continuous Injection of ACTH Attenuates Lipopolysaccharide-Induced Inflammation in Porcine Adrenal Gland [frontiersin.org]
- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. On the meaning of low-dose ACTH(1-24) tests to assess functionality of the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. moleculardepot.com [moleculardepot.com]
Application Notes and Protocols for Labeling ACTH(2-24) in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for labeling Adrenocorticotropic Hormone (2-24) (ACTH(2-24)) for use in receptor binding studies, primarily targeting the Melanocortin-2 Receptor (MC2R). This document covers three common labeling techniques: radiolabeling, fluorescent labeling, and biotinylation. Each section includes an overview of the technique, a detailed experimental protocol, and relevant data to guide researchers in their experimental design.
Overview of ACTH(2-24) and MC2R Interaction
ACTH(2-24) is a truncated analog of the full-length ACTH(1-39) peptide hormone. It retains the core domains required for binding to and activating the MC2R, a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex. The interaction between ACTH and MC2R is crucial for stimulating steroidogenesis. The amino acid sequence of human ACTH(2-24) is: YSMEHFRWGKPVGKKRRPVKVYP.[1]
The activation of MC2R by ACTH initiates a downstream signaling cascade. Upon ligand binding, MC2R couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to stimulate cortisol synthesis and secretion.[2][3] The MC2R requires the presence of a small transmembrane protein called Melanocortin Receptor Accessory Protein (MRAP) for its correct trafficking to the cell surface and for ligand binding.[2]
Radiolabeling of ACTH Analogs with Iodine-125
Experimental Protocol: ¹²⁵I-Labeling of ACTH Analog
This protocol is adapted from the chloramine-T method for iodinating [Phe²,Nle⁴]ACTH-(1-38).[5]
Materials:
-
ACTH(2-24) peptide
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Sephadex G-10 column
Procedure:
-
Preparation: All reactions should be performed in a certified radioisotope fume hood. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
50 µL of 0.5 M phosphate buffer, pH 7.4
-
10 µg of ACTH(2-24) in buffer
-
1 mCi of Na¹²⁵I
-
-
Initiation of Iodination: Add 10 µL of Chloramine-T solution to the reaction mixture. Gently vortex for 60 seconds at room temperature.
-
Termination of Reaction: Add 20 µL of sodium metabisulfite solution to quench the reaction.
-
Purification:
-
Immediately apply the reaction mixture to a Sephadex G-10 column pre-equilibrated with a suitable buffer (e.g., 0.1 M acetic acid containing 0.1% BSA) to separate the labeled peptide from free ¹²⁵I.
-
For higher purity, the labeled peptide can be purified by RP-HPLC.[5]
-
-
Quantification: Determine the specific activity of the ¹²⁵I-labeled ACTH(2-24) by measuring the radioactivity and peptide concentration. A specific activity of approximately 1800 Ci/mmol is expected for the introduction of a single ¹²⁵I atom.[5]
Receptor Binding Assay Protocol
Materials:
-
Cells or membranes expressing MC2R
-
Binding buffer (e.g., MEM with 0.2% BSA)
-
¹²⁵I-labeled ACTH(2-24)
-
Unlabeled ACTH(2-24) (for competition)
-
0.2 N NaOH
-
Gamma counter
Procedure:
-
Cell Preparation: Plate MC2R-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Binding Reaction:
-
Remove the culture medium and wash the cells twice with binding buffer.
-
Add the binding buffer containing a fixed concentration of ¹²⁵I-labeled ACTH(2-24) (e.g., 2 x 10⁵ cpm).
-
For competition studies, add varying concentrations of unlabeled ACTH(2-24).
-
To determine non-specific binding, add a high concentration (e.g., 10⁻⁶ M) of unlabeled ligand.
-
-
Incubation: Incubate the plate for 1 hour at a controlled temperature (e.g., room temperature or 37°C).
-
Termination: Remove the binding buffer and wash the cells twice with ice-cold binding buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells with 0.2 N NaOH and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine binding parameters such as Kd and Bmax by Scatchard analysis or non-linear regression of the saturation binding data.
Fluorescent Labeling of ACTH(2-24)
Fluorescent labeling offers a non-radioactive alternative for receptor binding studies and allows for visualization in cellular imaging. The choice of fluorophore is critical and should be based on the specific application and available equipment. Common fluorescent dyes for peptide labeling include fluorescein (B123965) derivatives (FAM, FITC) and rhodamine derivatives (TAMRA).[4]
Experimental Protocol: Fluorescent Labeling of ACTH(2-24)
This protocol is a general guide for labeling peptides with amine-reactive fluorescent dyes.
Materials:
-
ACTH(2-24) peptide
-
Amine-reactive fluorescent dye (e.g., NHS-ester dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or RP-HPLC system
Procedure:
-
Peptide Preparation: Dissolve ACTH(2-24) in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[6]
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution.[6] Keep the reaction volume small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[6]
-
Purification: Purify the fluorescently labeled peptide from the unreacted dye using a size-exclusion chromatography column or RP-HPLC.[6]
-
Verification: Confirm successful labeling and purity of the peptide by mass spectrometry and UV-Vis spectrophotometry to determine the degree of labeling.[6]
Biotinylation of ACTH(2-24)
Biotinylation is a versatile labeling technique that utilizes the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) for detection or purification. Biotinylated peptides can be used in various applications, including ELISA-based binding assays and affinity chromatography.
Experimental Protocol: Biotinylation of ACTH(2-24)
This protocol is adapted for small peptides using an NHS-ester of biotin.
Materials:
-
ACTH(2-24) peptide
-
NHS-ester of biotin (e.g., No-Weigh™ NHS-PEG4-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Prepare a fresh 1 mg/mL solution of ACTH(2-24) in PBS, pH 7.4.[7]
-
Biotin Reagent Preparation: Prepare a stock solution of the NHS-biotin reagent in an appropriate solvent (e.g., DMSO or water, depending on the reagent's solubility). For No-Weigh™ formats, add a specified volume of solvent to the vial to create a stock solution (e.g., 170 µL of PBS for a 20 mM stock).[7]
-
Molar Ratio Calculation: For small peptides, a 3-5 fold molar excess of peptide to biotin is recommended to favor mono-biotinylation.[7] Calculate the volume of the biotin stock solution needed to achieve this ratio.
-
Labeling Reaction: Add the calculated volume of the biotin stock solution to the peptide solution.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature.[7]
-
Purification (Optional): For many applications, the biotinylated peptide can be used directly without purification, as the excess free peptide will not bind to streptavidin.[7] If necessary, purify the biotinylated peptide using desalting columns or RP-HPLC.
Quantitative Data Summary
The following table summarizes binding affinity (Kd) and potency (EC50) values for various ACTH analogs from the literature. Note that specific data for labeled ACTH(2-24) is limited.
| Peptide | Receptor | Assay Type | Value | Reference |
| ACTH(1-24) | MC2R | Radioligand Binding (Displacement) | Kd = 0.94 x 10⁻⁹ M | [7] |
| ACTH(1-39) | MC2R | Radioligand Binding (Displacement) | Kd = 0.84 x 10⁻⁹ M | [7] |
| ACTH(1-24) | MC2R | cAMP Generation | EC50 = 7.5 x 10⁻¹² M | [7] |
| ACTH(1-39) | MC2R | cAMP Generation | EC50 = 57 x 10⁻¹² M | [7] |
| [¹²⁵I]Tyr²³,Phe²,Nle⁴-ACTH-(1-38) | MC2R | Steroidogenesis | EC50 = 36.5 ± 6.1 pM | [5] |
| ACTH | MC2R | Steroidogenesis | EC50 = 37.6 ± 6.7 pM | [5] |
Visualizations
MC2R Signaling Pathway
Caption: MC2R signaling pathway upon ACTH(2-24) binding.
Experimental Workflow: Peptide Labeling
Caption: Experimental workflows for labeling ACTH(2-24).
References
- 1. ACTH (2-24) (human, bovine, rat) trifluoroacetate salt - Ruixibiotech [ruixibiotech.com]
- 2. ACTH receptor - Wikipedia [en.wikipedia.org]
- 3. wikicrow.ai [wikicrow.ai]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. A sensitive radioimmunoassay for corticotropin using a fully biologically active 125I-labeled ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sartorius.com [sartorius.com]
Application Notes: Preparation of ACTH (2-24) Stock Solutions
Introduction
Adrenocorticotropic hormone (ACTH) is a polypeptide hormone crucial in the hypothalamic-pituitary-adrenal (HPA) axis. The fragment ACTH (2-24) is a synthetic analog of the N-terminal portion of ACTH. Like the full-length hormone and the more common analog ACTH (1-24), it is expected to exert biological activity by stimulating the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, primarily found on the surface of adrenocortical cells. This activation initiates a signaling cascade that leads to the synthesis and secretion of glucocorticoids, such as cortisol.[1][2] Proper preparation of ACTH (2-24) stock solutions is critical for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols for the solubilization and storage of ACTH (2-24) and an overview of its signaling pathway.
General Handling and Storage of Lyophilized Peptide
Lyophilized ACTH (2-24) is typically a stable powder. For maximum stability, it should be stored under desiccated conditions at -20°C.[] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can affect the stability and weighing of the peptide.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a primary stock solution of ACTH (2-24) in a buffered aqueous solution.
Materials:
-
Lyophilized ACTH (2-24) peptide
-
Sterile, high-purity water (e.g., 18 MΩ-cm H2O) or sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Equilibration: Allow the vial of lyophilized ACTH (2-24) to warm to room temperature before opening.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). It is recommended to reconstitute to a concentration of at least 100 µg/mL.[1]
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation.
-
Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.[1]
-
Storage: For short-term storage, the reconstituted solution can be kept at 4°C for 2-7 days.[1] For long-term storage, store the aliquots at -20°C or -80°C for up to one month or six months, respectively.[4]
Protocol 2: Preparation of a Stock Solution with a Carrier Protein
For long-term storage and to prevent the loss of peptide due to adsorption to container surfaces, the addition of a carrier protein is recommended, especially for dilute solutions.[1]
Materials:
-
ACTH (2-24) stock solution (from Protocol 1)
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), carrier-grade
-
Sterile PBS, pH 7.2
Procedure:
-
Prepare a sterile stock solution of the carrier protein (e.g., 1% BSA in PBS).
-
Add the carrier protein stock solution to the reconstituted ACTH (2-24) to a final concentration of 0.1%.
-
Gently mix the solution.
-
Aliquot and store at -20°C or -80°C for extended periods.
Data Presentation
Table 1: Solubility and Storage of ACTH Peptides
| Parameter | ACTH (2-24) | General ACTH Fragments |
| Form | Lyophilized off-white powder[] | Lyophilized white powder[1] |
| Solubility | Soluble in water[] | Soluble in water, PBS (pH 7.2)[5][6] |
| Recommended Solvent | Sterile 18 MΩ-cm H₂O[1] | Sterile water or aqueous buffers[5] |
| Lyophilized Storage | -20°C[] | Desiccated below -18°C[1] |
| Short-Term Solution Storage | 4°C for 2-7 days[1] | 4°C for up to one week[7] |
| Long-Term Solution Storage | -20°C for 1 month; -80°C for 6 months[4] | Below -18°C[1] |
Table 2: Recommended Concentrations for ACTH (2-24) Solutions
| Solution Type | Recommended Concentration | Notes |
| Primary Stock Solution | 1-5 mg/mL | Higher concentrations can improve stability. |
| Working Stock Solution | ≥100 µg/mL[1] | Diluted from the primary stock solution. |
| Final Assay Concentration | Varies by experiment | Determined by dose-response curves. |
Mandatory Visualizations
Caption: Experimental workflow for preparing ACTH (2-24) stock solutions.
Caption: Simplified signaling pathway of ACTH (2-24) via the MC2R.
References
Application Notes and Protocols for ACTH (1-24) Stimulation in Adrenal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of the adrenal cortex, regulating the synthesis and secretion of glucocorticoids, mineralocorticoids, and adrenal androgens. The synthetic fragment ACTH (1-24), which contains the first 24 amino acids of the native 39-amino acid peptide, retains full biological activity and is widely used in in vitro assays to study adrenal cell function and screen for compounds that modulate steroidogenesis. These assays are crucial tools in endocrinology research and for the development of therapeutics targeting adrenal disorders.
This document provides detailed application notes and protocols for the use of ACTH (1-24) in stimulating common adrenal cell lines, namely the mouse adrenal tumor cell line Y1 and the human adrenocortical carcinoma cell line NCI-H295R.
A Note on ACTH (2-24): While these application notes focus on the widely characterized and utilized ACTH (1-24), it is important to note the limited availability of data and research on the specific fragment ACTH (2-24). The scientific literature predominantly utilizes ACTH (1-24) for adrenal cell stimulation assays due to its established biological potency.
Signaling Pathways of ACTH in Adrenal Cells
Upon binding to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cells, ACTH primarily activates the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. Elevated intracellular cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets. Key PKA-mediated events include the increased expression and activity of the steroidogenic acute regulatory (StAR) protein, which facilitates the rate-limiting step of steroidogenesis: the transport of cholesterol into the mitochondria. PKA also upregulates the transcription of genes encoding steroidogenic enzymes.
While the cAMP/PKA pathway is the principal signaling cascade, other pathways, including the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and modulation of intracellular calcium channels, have also been implicated in the multifaceted cellular response to ACTH.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of ACTH (1-24) on steroidogenesis and cAMP production in Y1 and NCI-H295R cells, compiled from various studies.
Table 1: Effect of ACTH (1-24) on Corticosterone (B1669441) Production in Y1 Mouse Adrenal Cells
| ACTH (1-24) Concentration (M) | Corticosterone Production (relative to basal) |
| 10-12 | ~1.5-fold |
| 10-11 | ~5-fold |
| 10-10 | ~15-fold |
| 10-9 | ~25-fold (Maximal) |
| 10-8 | ~25-fold |
Table 2: Effect of ACTH (1-24) on Cortisol Production in NCI-H295R Human Adrenal Cells
| ACTH (1-24) Concentration (M) | Cortisol Production (relative to basal) |
| 10-10 | ~1.2-fold |
| 10-9 | ~2-fold |
| 10-8 | ~5-fold |
| 10-7 | ~10-fold (Maximal) |
| 10-6 | ~10-fold |
Table 3: Effect of ACTH (1-24) on cAMP Accumulation in Y1 Mouse Adrenal Cells
| ACTH (1-24) Concentration (M) | cAMP Accumulation (pmol/well, relative to basal) |
| 10-11 | ~2-fold |
| 10-10 | ~10-fold |
| 10-9 | ~50-fold |
| 10-8 | ~100-fold (Maximal) |
| 10-7 | ~100-fold |
Note: The EC50 for ACTH (1-24)-stimulated cAMP production in Y1 cells is approximately 1.3 x 10-8 M in the presence of a phosphodiesterase inhibitor.
Table 4: Effect of ACTH (1-24) on cAMP Accumulation in NCI-H295R Human Adrenal Cells
| ACTH (1-24) Concentration (M) | cAMP Accumulation (relative to basal) |
| 10-9 | Modest but significant increase |
| 10-8 | ~1.5-fold |
| 10-7 | ~2 to 3-fold |
| 10-6 | ~2 to 3-fold |
Note: The cAMP response to ACTH in H295R cells is modest compared to Y1 cells.
Table 5: Effect of ACTH (1-24) on Proliferation of Adrenal Cells
| Cell Line | ACTH (1-24) Concentration (M) | Effect on Proliferation |
| Y1 | 10-9 to 10-7 | Inhibition of proliferation |
| NCI-H295R | Up to 10-6 | Generally no significant effect on proliferation |
Experimental Protocols
Protocol 1: Steroidogenesis Assay (Corticosterone/Cortisol Measurement)
Objective: To quantify the amount of corticosterone (from Y1 cells) or cortisol (from NCI-H295R cells) secreted into the culture medium following ACTH (1-24) stimulation.
Materials:
-
Y1 or NCI-H295R cells
-
Complete growth medium (e.g., DMEM/F12 with serum and supplements)
-
Serum-free medium
-
ACTH (1-24) stock solution
-
24-well or 48-well tissue culture plates
-
Corticosterone or Cortisol ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Y1 or NCI-H295R cells in 24-well or 48-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in complete growth medium for 24-48 hours.
-
Serum Starvation: To reduce basal steroidogenesis, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 12-24 hours.
-
ACTH Stimulation: Prepare serial dilutions of ACTH (1-24) in serum-free medium. A typical concentration range is 10-12 M to 10-7 M.
-
Remove the starvation medium and add the ACTH (1-24) dilutions to the respective wells. Include a vehicle control (serum-free medium without ACTH).
-
Incubation: Incubate the plates for a specified period, typically 2 to 24 hours, at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Carefully collect the culture supernatant from each well and store at -20°C or -80°C until analysis.
-
Quantification: Measure the concentration of corticosterone or cortisol in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the steroid concentrations to the amount of protein per well (determined by a protein assay such as BCA) or to the cell number. Plot the steroid concentration against the log of the ACTH (1-24) concentration to generate a dose-response curve.
Protocol 2: cAMP Accumulation Assay
Objective: To measure the intracellular accumulation of cAMP in response to ACTH (1-24) stimulation.
Materials:
-
Y1 or NCI-H295R cells
-
Complete growth medium
-
Serum-free medium
-
ACTH (1-24) stock solution
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP immunoassay kit (e.g., ELISA or HTRF)
-
Cell lysis buffer (provided with the cAMP kit or 0.1 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Y1 or NCI-H295R cells in a 96-well plate at an appropriate density.
-
Cell Culture: Culture the cells for 24-48 hours.
-
Pre-incubation with IBMX: Wash the cells with serum-free medium. Pre-incubate the cells with serum-free medium containing IBMX (typically 0.1-1 mM) for 30-60 minutes at 37°C. IBMX prevents the degradation of cAMP.
-
ACTH Stimulation: Add various concentrations of ACTH (1-24) (e.g., 10-11 M to 10-7 M) to the wells and incubate for a short period, typically 15-30 minutes, at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's protocol (e.g., by adding lysis buffer or 0.1 M HCl).
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.
-
Data Analysis: Normalize the cAMP levels to protein concentration or cell number. Plot the cAMP concentration against the log of the ACTH (1-24) concentration to generate a dose-response curve.
Protocol 3: Cell Proliferation/Viability Assay
Objective: To assess the effect of ACTH (1-24) on the proliferation or viability of adrenal cells.
Materials:
-
Y1 or NCI-H295R cells
-
Complete growth medium
-
Serum-free or low-serum medium
-
ACTH (1-24) stock solution
-
Cell proliferation/viability reagent (e.g., MTT, MTS, or a reagent based on ATP content like CellTiter-Glo®)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.
-
Cell Attachment: Allow the cells to attach for 24 hours in complete growth medium.
-
Treatment: Replace the medium with fresh medium (serum-free or low-serum, depending on the cell type and experimental design) containing various concentrations of ACTH (1-24) (e.g., 10-10 M to 10-6 M).
-
Incubation: Incubate the cells for an extended period, typically 48-72 hours, to allow for changes in cell number.
-
Viability/Proliferation Measurement: Add the chosen cell proliferation/viability reagent to each well according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the ACTH (1-24) concentration.
Conclusion
The stimulation of adrenal cell lines with ACTH (1-24) is a fundamental technique for investigating the regulation of steroidogenesis and adrenal cell biology. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute robust and reproducible experiments. Careful optimization of cell culture conditions, stimulation times, and assay parameters is essential for obtaining reliable and meaningful results.
Assessing the Anti-inflammatory Effects of ACTH (2-24): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the anti-inflammatory properties of the adrenocorticotropic hormone fragment, ACTH (2-24). While extensive research has been conducted on the parent molecule ACTH (1-39) and its synthetic analogue ACTH (1-24) (cosyntropin/tetracosactide), specific data on ACTH (2-24) is less abundant. The protocols detailed below are based on established methods for assessing the anti-inflammatory effects of related melanocortin peptides and are proposed as a robust framework for investigating ACTH (2-24).
The anti-inflammatory actions of ACTH and its analogues are multifaceted, involving both glucocorticoid-dependent and -independent pathways.[1][2] The glucocorticoid-dependent mechanism is indirect, stemming from ACTH's stimulation of cortisol production in the adrenal glands.[3][4] However, a significant body of evidence highlights a direct, glucocorticoid-independent anti-inflammatory effect mediated by the interaction of ACTH fragments with melanocortin receptors (MCRs), particularly MC1R and MC3R, expressed on various immune cells.[5][6][7] This interaction modulates cellular signaling cascades, leading to a reduction in pro-inflammatory mediators and a promotion of anti-inflammatory and pro-resolving pathways.[5][8]
In Vitro Assessment of Anti-inflammatory Effects
In vitro assays are fundamental for elucidating the direct cellular and molecular mechanisms of ACTH (2-24)'s anti-inflammatory activity, independent of systemic glucocorticoid production.
Key Cellular Models:
-
Human Monocyte-Derived Macrophages (MDMs): Primary cells that closely mimic the in vivo function of macrophages.[9]
-
Human THP-1 Monocytic Cell Line: A widely used and well-characterized immortalized cell line that can be differentiated into macrophage-like cells.[10]
-
Murine RAW 264.7 Macrophage Cell Line: A common murine macrophage model for inflammation studies.
Experimental Workflow: In Vitro Anti-inflammatory Assay
References
- 1. Melanocortin Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cosyntropin? [synapse.patsnap.com]
- 4. What is Cosyntropin used for? [synapse.patsnap.com]
- 5. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]
- 6. Frontiers | The Importance of Melanocortin Receptors and Their Agonists in Pulmonary Disease [frontiersin.org]
- 7. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 8. The melanocortin system in control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Competitive Binding Assays of ACTH (2-24) with Full-Length ACTH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis. It exerts its primary physiological effects by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[1][2] The interaction between ACTH and MC2R is unique among the melanocortin receptors, as MC2R exclusively binds ACTH and requires the presence of the melanocortin receptor accessory protein (MRAP) for proper trafficking, cell surface expression, and ligand binding.[3][4][5]
The N-terminal region of ACTH is crucial for its biological activity, with the full potency being retained in the ACTH(1-24) fragment.[6][7] Shorter fragments, however, exhibit varying degrees of affinity and efficacy, and some may even act as antagonists.[7][8] This application note provides a detailed protocol for a competitive binding assay to characterize the binding affinity of the ACTH(2-24) fragment in comparison to full-length ACTH(1-39) at the human MC2R. Such assays are fundamental in drug discovery and pharmacological studies to determine the potency and potential antagonistic properties of novel ACTH analogs.
Principle of Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity (typically expressed as the inhibition constant, Ki) of an unlabeled ligand (the "competitor," e.g., ACTH(2-24)) by measuring its ability to displace a labeled ligand (e.g., radiolabeled or fluorescently labeled ACTH) from its receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.[9][10]
Signaling Pathway
Upon binding of ACTH to the MC2R, a conformational change in the receptor activates the associated Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in adrenal cortical cells is steroidogenesis.
Caption: ACTH signaling pathway via the MC2R.
Experimental Protocols
A. Cell Culture and Membrane Preparation
This protocol is designed for HEK293 cells stably co-expressing human MC2R and MRAP1.
Materials:
-
HEK293 cells stably expressing hMC2R and hMRAP1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Culture the HEK293-hMC2R/hMRAP1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, wash them twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membranes and store at -80°C until use.
B. Radioligand Competitive Binding Assay
Materials:
-
Prepared cell membranes (from Protocol A)
-
Radioligand: [¹²⁵I]-ACTH(1-39)
-
Unlabeled Ligands: Full-length ACTH(1-39) (for standard curve and non-specific binding) and ACTH(2-24) (test compound)
-
Binding Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4.[11]
-
96-well microplates
-
Scintillation vials and cocktail
-
Gamma counter
Protocol:
-
Thaw the membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of the unlabeled ligands (full-length ACTH and ACTH(2-24)) in Binding Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-ACTH(1-39) (at a final concentration close to its Kd), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled full-length ACTH(1-39) (e.g., 1 µM), 50 µL of [¹²⁵I]-ACTH(1-39), and 100 µL of the diluted membrane suspension.
-
Competitive Binding: Add 50 µL of each concentration of the unlabeled competitor (ACTH(2-24) or full-length ACTH for the standard curve), 50 µL of [¹²⁵I]-ACTH(1-39), and 100 µL of the diluted membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (Binding Buffer without BSA).
-
Dry the filter plate and punch out the individual filters into scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a gamma counter.
C. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation
| Ligand | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| ACTH(1-39) | Human MC2R | Competitive Binding | ~5-10 | ~2-5 | [12] |
| ACTH(1-24) | Human MC2R | Competitive Binding | ~3-8 | ~1-4 | [6] |
| ACTH(2-24) | Human MC2R | Competitive Binding | To be determined | To be determined | N/A |
| ACTH(11-24) | Rat Adrenal Membranes | Competitive Binding | N/A | ~2.2 | [13] |
| IRC-274 (ACTH analog antagonist) | Human MC2R | Competitive Binding | 3 | N/A | [6] |
Note: The values for ACTH(1-39) and ACTH(1-24) are approximate and can vary between studies. The data for ACTH(11-24) is from rat tissue and may not be directly comparable to human receptor data.
Conclusion
The provided protocols offer a robust framework for conducting competitive binding assays to evaluate the interaction of ACTH(2-24) and other ACTH fragments with the MC2R. These studies are essential for understanding the structure-activity relationships of ACTH and for the development of novel therapeutics targeting the HPA axis. The successful execution of these assays will provide valuable data on the binding affinity of test compounds, contributing to a deeper understanding of their pharmacological profiles.
References
- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ACTH receptor - Wikipedia [en.wikipedia.org]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Frontiers | ACTH Antagonists [frontiersin.org]
- 7. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of ACTH synthetic fragments with rat adrenal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Response to ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a peptide hormone produced by the pituitary gland, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to release corticosteroids.[1][2] Beyond its endocrine functions, ACTH and its fragments have been shown to exert direct effects on the central nervous system (CNS), influencing neuronal activity, synaptic plasticity, and behavior, often independent of steroidogenesis.[3][4] The ACTH (2-24) fragment, a biologically active portion of the full-length peptide, offers a valuable tool to investigate these non-canonical, direct neuromodulatory roles of ACTH. Understanding the electrophysiological consequences of neuronal exposure to ACTH (2-24) is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the electrophysiological effects of ACTH (2-24) on neurons, detailed protocols for conducting electrophysiological recordings, and a summary of the underlying signaling pathways.
Data Presentation: Quantitative Effects of ACTH Fragments and Melanocortin Agonists on Neuronal Activity
The following tables summarize quantitative data from studies on ACTH fragments and related melanocortin receptor agonists, providing an expected range of effective concentrations and observed neuronal responses. Due to a lack of direct electrophysiological studies specifically on ACTH (2-24), data from closely related compounds are included to guide experimental design.
Table 1: In Vivo Electrophysiological and Behavioral Effects of ACTH Fragments
| Peptide | Species | Dose | Route of Administration | Brain Region | Observed Effect | Citation |
| ACTH (1-24) | Rabbit | 10 µ g/100 g | Intramuscular (i.m.) | Hippocampus | Reduction of rhythmic slow activity (RSA) frequency and decreased exploratory behavior. | [5] |
| ACTH (4-10) | Rabbit | 10 µ g/100 g | Intramuscular (i.m.) | Hippocampus | No significant effect on EEG or behavior. | [5] |
| ACTH (4-10)-L-Phe-7 | Mouse | ~0.3 mg/kg | Not specified | Not specified | Improved retention in passive and active avoidance tasks. | [6] |
| ACTH (4-10)-D-Phe-7 | Mouse | 1.0-3.0 mg/kg | Not specified | Not specified | Impaired retention in passive and active avoidance tasks. | [6] |
Table 2: In Vitro and In Vivo Effects of Melanocortin Receptor Agonists on Neuronal Function
| Agonist | Preparation | Concentration/Dose | Target | Observed Effect | Citation |
| Melanotan II (MTII) | In Vivo (Mouse) | 0.05 - 1 nmol | Intracerebroventricular (i.c.v.) | Dose-dependent reduction in food intake. | [7][8] |
| Melanotan II (MTII) | In Vitro (Hypothalamic Neurons) | 2 nM | Bath application | Persistent cAMP signaling and AMPK phosphorylation. | [9] |
| ACTH (Acthar Gel) | In Vivo (Mouse) | 16 IU/kg/day (i.p.) for 7 days | Hippocampus (CA1) | Prevention of impaired long-term potentiation (LTP) in epileptic mice. | [4] |
| Corticosterone (CORT) | In Vitro (Rat Hippocampal Slices) | 100 nM | Bath application | Mimics stress-induced levels and modulates LTP. | [10] |
Signaling Pathways
The neuromodulatory effects of ACTH and its fragments are primarily mediated through central melanocortin receptors (MCRs), particularly MC3R and MC4R.[3] The binding of ACTH (2-24) to these G-protein coupled receptors (GPCRs) is believed to initiate a signaling cascade predominantly involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This rise in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including ion channels and transcription factors, ultimately altering neuronal excitability and synaptic strength.
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of ACTH (2-24) on neurons using whole-cell patch-clamp recordings in acute brain slices. These protocols are based on standard electrophysiological techniques and should be adapted to the specific experimental question and available equipment.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute brain slices, a common ex vivo preparation for studying neuronal physiology.
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., mouse or rat) with isoflurane (B1672236) and decapitate. All procedures should be in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-based artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) containing the hippocampus.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-based aCSF at 32-34°C, continuously bubbled with 95% O₂/5% CO₂ for at least 12 minutes.
-
Incubation: Move the slices to an incubation chamber with standard aCSF at room temperature, bubbled with 95% O₂/5% CO₂, for at least 1 hour before recording.
Solutions for Slice Preparation:
-
NMDG-HEPES aCSF: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. Adjust pH to 7.3-7.4.
-
Standard aCSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Firing
This protocol details how to measure the intrinsic firing properties of a neuron in response to ACTH (2-24).
-
Slice Transfer: Place a hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Neuron Identification: Using infrared differential interference contrast (IR-DIC) microscopy, identify a pyramidal neuron in the CA1 region of the hippocampus.
-
Pipette Preparation: Pull a borosilicate glass pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Giga-seal Formation: Approach the selected neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials and determine the baseline firing properties of the neuron.
-
ACTH (2-24) Application: Prepare a stock solution of ACTH (2-24) and dilute it in aCSF to the desired final concentration (e.g., 100 nM - 1 µM, based on related melanocortin agonist studies).[9] Bath-apply the ACTH (2-24) containing aCSF.
-
Post-Drug Recording: After a stable effect is observed (typically 5-10 minutes of application), repeat the current injection protocol to measure changes in firing frequency, action potential threshold, and other intrinsic properties.
-
Data Analysis: Analyze the recorded traces to quantify changes in firing rate, inter-spike interval, and input resistance before and after ACTH (2-24) application.
Solutions for Patch-Clamp Recording:
-
Intracellular Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine. Adjust pH to 7.2-7.3 with KOH.
Protocol 3: Recording of Synaptic Transmission
This protocol is for measuring the effect of ACTH (2-24) on excitatory and inhibitory synaptic transmission.
-
Setup: Follow steps 1-5 from Protocol 2 to establish a whole-cell recording from a CA1 pyramidal neuron.
-
Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode.
-
Recording Spontaneous Synaptic Currents:
-
To record spontaneous excitatory postsynaptic currents (sEPSCs), hold the neuron at -70 mV.
-
To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the neuron at 0 mV.
-
-
Baseline Recording: Record sEPSCs or sIPSCs for a stable baseline period of 5-10 minutes.
-
ACTH (2-24) Application: Bath-apply ACTH (2-24) at the desired concentration.
-
Post-Drug Recording: Continue recording for at least 10-15 minutes after the drug application has started to observe any changes in synaptic activity.
-
Data Analysis: Analyze the recorded data to measure the frequency and amplitude of sEPSCs and sIPSCs before, during, and after ACTH (2-24) application.
Conclusion
The study of the electrophysiological effects of ACTH (2-24) on neurons is a promising area of research for understanding the non-classical roles of this peptide hormone in the CNS. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments aimed at characterizing the neuromodulatory properties of ACTH (2-24). Such investigations will contribute to a more complete understanding of ACTH's function in the brain and may pave the way for novel therapeutic strategies for a range of neurological disorders.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures | eNeuro [eneuro.org]
- 4. Adrenocorticotropic Hormone Protects Learning and Memory Function in Epileptic Kcna1-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of ACTH fragments on hippocampal EEG and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ACTH peptide fragments on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Anatomical dissociation of melanocortin receptor agonist effects on taste- and gut-sensitive feeding processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: ACTH (1-24) Peptide Stability and Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ACTH (1-24) peptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ACTH (1-24) in an aqueous solution?
A1: ACTH (1-24), also known as cosyntropin (B549272), is susceptible to several degradation pathways in aqueous solutions that can impact its biological activity. The main routes of degradation include:
-
Proteolytic Degradation: Enzymatic cleavage of peptide bonds, particularly a concern when working with biological matrices like serum or cell culture media containing proteases.
-
Deamidation: A common chemical modification of peptides containing asparagine (Asn) or glutamine (Gln) residues. In ACTH (1-24), the single Asn residue can undergo deamidation, altering the peptide's structure and function. This process is highly dependent on pH, with increased rates observed at neutral to alkaline pH.[1]
-
Oxidation: Methionine (Met) and other susceptible amino acid residues can be oxidized, which can be accelerated by exposure to air and metal ions.
-
Aggregation: Peptides can self-associate to form aggregates, which are often insoluble and biologically inactive. Factors such as peptide concentration, pH, temperature, and ionic strength can influence aggregation.[1][2]
Q2: How should I store lyophilized and reconstituted ACTH (1-24) to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of your ACTH (1-24) peptide.
-
Lyophilized Peptide: Store lyophilized ACTH (1-24) at -20°C or -80°C for long-term stability. Keep the vial tightly sealed and protected from moisture and light.[1]
-
Reconstituted Peptide: Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation and aggregation.[1] Store these aliquots at -20°C or -80°C. For short-term storage of a reconstituted solution, refrigeration at 4°C is generally acceptable for up to a few days, though stability is dependent on the buffer composition and pH. A study on reconstituted cosyntropin in saline solution found it to be biologically active for up to 60 days when stored refrigerated (4-8°C).[3] Another source suggests a reconstituted vial is stable for 6 hours at room temperature, and when further diluted in 0.9% Sodium Chloride or D5W, the solution is stable for 12 hours at room temperature.[4]
Q3: What is the expected half-life of ACTH (1-24) in an aqueous solution?
A3: The in vivo half-life of ACTH (1-24) is very short, estimated to be around 5 to 15 minutes due to rapid proteolytic degradation in the bloodstream.[5] Specific quantitative data on the half-life of ACTH (1-24) in various aqueous buffer systems at different pH values and temperatures from peer-reviewed literature is limited. Stability is highly dependent on the specific experimental conditions. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Q4: How can I minimize peptide adsorption to labware?
A4: Peptides, especially at low concentrations, can adsorb to the surfaces of plasticware, leading to a significant loss of active compound. To minimize this:
-
Use low-protein-binding microplates, tubes, and pipette tips.
-
Consider preparing peptide solutions in buffers containing a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, to reduce non-specific binding.
-
Siliconizing glassware can also reduce adsorption.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Proteolytic Degradation | If using serum-containing media, consider switching to a serum-free medium if your cell line permits. Alternatively, heat-inactivate the serum to reduce enzymatic activity. Minimize the incubation time of the peptide with the cells. |
| Deamidation | Optimize the pH of your assay buffer. Deamidation is accelerated at neutral to alkaline pH. If possible, maintain a slightly acidic pH (e.g., pH 4-6) to slow this degradation pathway. |
| Aggregation | Prepare fresh solutions of ACTH (1-24) for each experiment. Avoid vigorous vortexing, which can promote aggregation. Visually inspect solutions for any signs of precipitation. Consider using anti-aggregation excipients if aggregation is a persistent issue. |
| Adsorption to Labware | Use low-protein-binding plates and tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help, but be mindful of potential interactions with your assay. |
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Storage | Ensure proper storage of stock solutions and aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each analytical run. |
| In-solution Instability During Analysis | If the autosampler is not refrigerated, peptide degradation can occur over the course of a long analytical run. Use a refrigerated autosampler set to 4°C. Minimize the time samples spend in the autosampler before injection. |
| Formation of Degradation Products | If new peaks appear in your chromatogram over time, these may be degradation products. Use mass spectrometry (MS) to identify these species. Common modifications to look for are deamidation (+1 Da) and oxidation (+16 Da). |
| Inconsistent Reconstitution | Ensure the lyophilized peptide is fully dissolved. Briefly centrifuge the vial before opening to ensure all powder is at the bottom. Use a calibrated pipette and ensure the correct volume of solvent is added. Gentle vortexing or trituration may be necessary to fully dissolve the peptide. |
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Reference |
| pH | Neutral to Alkaline (pH > 7) | Increased rate of deamidation. | [1] |
| Acidic (e.g., in 1 M acetic acid) | Increased stability by forming a salt. | [5] | |
| Temperature | Elevated Temperature | Accelerates all degradation pathways (deamidation, oxidation, aggregation). | [1] |
| Refrigerated (4°C) | Slows degradation; suitable for short-term storage. | [3][6][7] | |
| Frozen (-20°C to -80°C) | Best for long-term storage of reconstituted aliquots. | [1] | |
| Excipients | Protease Inhibitors (e.g., aprotinin) | Can be used in biological samples to prevent proteolytic degradation. | [6][7] |
| Cyclodextrins and Surfactants | Can be used in formulations to improve solubility and reduce aggregation. |
Experimental Protocols
Protocol 1: Stability Assessment of ACTH (1-24) by HPLC
This protocol outlines a general method for evaluating the stability of ACTH (1-24) in an aqueous solution over time.
1. Materials:
-
ACTH (1-24) peptide
-
Desired buffer (e.g., phosphate-buffered saline at various pH values)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Solutions:
-
Reconstitute a fresh vial of lyophilized ACTH (1-24) in the desired buffer to a final concentration of 1 mg/mL.
-
Prepare aliquots of the peptide solution for each time point and temperature to be tested.
-
-
Incubation:
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
To stop any further degradation, immediately add TFA to a final concentration of 0.1% or freeze the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Inject an equal volume of each sample.
-
-
Data Analysis:
-
Identify and quantify the peak area of the intact ACTH (1-24) peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Mandatory Visualizations
ACTH Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The 1 μg cosyntropin test in normal individuals: A reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosyntropin | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. mdpi.com [mdpi.com]
- 6. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
Optimal storage conditions for lyophilized ACTH (2-24)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and use of lyophilized Adrenocorticotropic Hormone (ACTH) (2-24).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized ACTH (2-24)?
A1: For optimal stability, lyophilized ACTH (2-24) should be stored in a freezer at temperatures of -20°C or lower.[1][2][3] When stored under these conditions, protected from moisture and light, the peptide is expected to be stable for several years.[2][3] For short-term storage, such as a few days to weeks, refrigeration at 4°C is acceptable.[4][5]
Q2: How should I handle the lyophilized powder before reconstitution?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[4] This prevents the condensation of atmospheric moisture onto the hygroscopic peptide powder, which can significantly reduce its long-term stability. Once opened, weigh out the desired amount quickly in a clean, dry environment and tightly reseal the vial.
Q3: What is the recommended procedure for reconstituting lyophilized ACTH (2-24)?
A3: The choice of solvent depends on the experimental application. For many in vitro assays, sterile, distilled water or a buffer at a pH between 5 and 7 is suitable. If solubility is an issue, a small amount of 0.1% acetic acid can be used to dissolve the peptide, followed by dilution with the desired buffer. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
Q4: What are the optimal storage conditions for reconstituted ACTH (2-24) solutions?
A4: Peptide solutions are significantly less stable than their lyophilized form.[5] For short-term storage (up to one week), reconstituted ACTH (2-24) can be stored at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C.[1] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][4]
Q5: What are the main degradation pathways for ACTH (2-24)?
A5: Like other peptides, ACTH (2-24) is susceptible to several degradation pathways. The primary concerns are:
-
Oxidation: The methionine (Met) residue in the sequence is prone to oxidation.[2]
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is accelerated at non-optimal pH and higher temperatures.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues, if present in a similar peptide, can undergo deamidation.[2]
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized ACTH (2-24)
| Storage Duration | Temperature | Additional Recommendations | Expected Stability |
| Short-Term | 4°C | Keep vial tightly sealed and protected from light. | Several days to weeks |
| Long-Term | -20°C to -80°C | Store in a desiccator to prevent moisture absorption. Protect from light. | Several years |
Table 2: Stability of Reconstituted ACTH in Solution (General Guidance)
| Storage Temperature | Duration | Recommendations |
| 4°C | Up to 1 week | Use sterile buffer (pH 5-7). |
| -20°C | Up to 3-4 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Aliquot into single-use vials for maximum stability. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ACTH (2-24) for In Vitro Assays
Objective: To prepare a stock solution of ACTH (2-24) for use in cell-based or other in vitro experiments.
Materials:
-
Lyophilized ACTH (2-24)
-
Sterile, distilled water or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)
-
0.1% acetic acid solution (optional, for solubility enhancement)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized ACTH (2-24) to warm to room temperature in a desiccator for at least 30 minutes.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing or shaking. If the peptide does not dissolve readily, sonication in a water bath for a few minutes may be helpful.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of ACTH (2-24) Stability by HPLC
Objective: To determine the degradation rate of ACTH (2-24) under specific storage conditions.
Materials:
-
Reconstituted ACTH (2-24) solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation: Prepare a solution of ACTH (2-24) at a known concentration in the desired buffer.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area corresponding to the intact peptide.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution and inject it into the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the intact ACTH (2-24) at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial (Time 0) peak area.
-
Plot the percentage of the remaining peptide against time to determine the stability profile and degradation kinetics.
-
Mandatory Visualizations
References
Troubleshooting low bioactivity of ACTH (2-24) in experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with Adrenocorticotropic Hormone (ACTH) fragment (2-24) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower-than-expected or no bioactivity with my ACTH (2-24) peptide?
Low bioactivity can stem from several factors, broadly categorized into issues with the peptide itself, the experimental setup, or the cellular system. Common culprits include peptide degradation, contamination, improper storage, or suboptimal assay conditions.[1][2] It is also important to note that while ACTH (1-24) contains the core sequence for biological activity, truncated forms may inherently exhibit different potency compared to the full-length ACTH (1-39).[3][4]
Q2: How can I ensure my ACTH (2-24) peptide is handled and stored correctly to maintain its activity?
Proper handling and storage are critical for preventing peptide degradation.
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C.[1]
-
Reconstitution: Just before use, reconstitute the peptide in a sterile, appropriate buffer.[1][5] The choice of solvent depends on the peptide's sequence and properties.
-
Storage of Reconstituted Peptide: If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[1][5] Store these aliquots at -20°C or -80°C. Studies on ACTH stability in plasma show significant degradation can occur depending on temperature and time.[6][7][8] While these studies are on the full-length peptide in a complex matrix, the principle of temperature-dependent stability holds true.
-
Avoid Contamination: Use sterile buffers for reconstitution and consider filtering the solution to remove potential microbial contamination.[1]
Q3: My peptide is handled correctly, but I still see no activity. What cell-based factors could be the issue?
If the peptide is not the problem, consider the cellular model and assay components.
-
MC2R and MRAP Expression: The ACTH receptor (MC2R) requires the co-expression of a crucial accessory protein, Melanocortin-2 Receptor Accessory Protein (MRAP), for its correct trafficking to the cell membrane and for ACTH binding.[3][9] Without MRAP, the MC2R is retained in the endoplasmic reticulum and degraded, leading to no response.[9] Ensure your cell line stably expresses both MC2R and MRAP.
-
Cell Health and Passage Number: Use cells that are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity.
-
Receptor Desensitization: Prolonged exposure to an agonist like ACTH can cause receptor desensitization and internalization, leading to a reduced response in subsequent stimulations.[10][11]
Q4: What are the critical components of a successful cAMP functional assay for ACTH (2-24)?
A functional assay measures the biological response to the peptide, typically by quantifying the production of cyclic AMP (cAMP).
-
Phosphodiesterase (PDE) Inhibitors: Cells contain PDEs that rapidly degrade cAMP. It is essential to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for the accumulation and detection of cAMP.[5]
-
Optimal Incubation Time: The production of cAMP is often transient, peaking within minutes and then declining.[12] Determine the optimal incubation time for your specific cell system by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).
-
Dose-Response Curve: To accurately assess bioactivity, perform a dose-response experiment with serial dilutions of your ACTH (2-24) peptide to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[5]
Q5: Could contaminants in my synthetic peptide preparation be affecting my results?
Yes, contaminants from the synthesis process are a common source of experimental variability.[2][13]
-
Trifluoroacetic Acid (TFA): TFA is used during peptide synthesis and purification. Residual TFA can remain in the final lyophilized product as a counter-ion.[1] TFA has been shown to inhibit cell proliferation in some assays and can interfere with results.[1][14] If you suspect TFA interference, consider services like TFA removal or salt exchange (e.g., to acetate (B1210297) or hydrochloride).
-
Endotoxins: These are lipopolysaccharides from gram-negative bacteria that can contaminate peptide preparations.[1] Even at low concentrations, endotoxins can elicit strong immunological responses or affect cell viability, confounding the results of your bioassay.[1] Using peptides with guaranteed low endotoxin (B1171834) levels is recommended for cellular assays.
-
Peptidic Impurities: Incomplete or truncated peptide sequences can act as antagonists or have no activity, effectively reducing the concentration of the active peptide and lowering the observed bioactivity.[2]
Quantitative Data Summary
The bioactivity of ACTH fragments is highly dependent on their amino acid sequence. The N-terminal region is crucial for receptor activation. Below are tables summarizing the relative bioactivity and binding affinities of various ACTH analogs to provide a baseline for expected performance.
Table 1: Bioactivity (EC₅₀) of ACTH Analogs in cAMP Assays
| Peptide Fragment | Description | Reported EC₅₀ (M) |
| ACTH (1-39) | Full-length human ACTH | ~5.7 x 10⁻¹¹ |
| ACTH (1-24) | Biologically active core sequence | ~7.5 x 10⁻¹² |
| ACTH (1-17) | N-terminal fragment | ~4.9 x 10⁻¹¹ |
| ACTH (11-24) | Devoid of agonist activity | No agonist activity reported |
| (Data synthesized from multiple sources for comparative purposes)[4] |
Table 2: Receptor Binding Affinity (IC₅₀/Kᵈ) of ACTH Analogs
| Peptide Fragment | Description | Reported IC₅₀ / Kᵈ (M) |
| ACTH (1-39) | Full-length human ACTH | ~0.84 x 10⁻⁹ (Kᵈ) |
| ACTH (1-24) | Biologically active core sequence | ~0.94 x 10⁻⁹ (Kᵈ) |
| ACTH (11-24) | Competitive antagonist | ~1.0 x 10⁻⁹ (IC₅₀) |
| ACTH (7-39) | Competitive antagonist | ~1.0 x 10⁻⁹ (IC₅₀) |
| (Data synthesized from multiple sources for comparative purposes)[4] |
Visual Troubleshooting and Workflow
The following diagrams provide a logical workflow for troubleshooting and illustrate the key signaling pathway.
Caption: A step-by-step decision tree for troubleshooting low ACTH (2-24) bioactivity.
Key Experimental Protocols
Protocol 1: Peptide Reconstitution and Storage
-
Preparation: Before opening, bring the vial of lyophilized ACTH (2-24) to room temperature to prevent condensation.
-
Reconstitution: Add a small amount of sterile, nuclease-free water or an appropriate buffer (e.g., PBS, pH 7.4) to dissolve the peptide. The choice of solvent should be based on the peptide's physicochemical properties. Gently vortex or pipette to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots based on the needs of your planned experiments. This is the most effective way to avoid degradation from repeated freeze-thaw cycles.[1][5]
-
Storage: Store the aliquots in tightly sealed tubes at -20°C or preferably -80°C for long-term stability.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of ACTH (2-24) to stimulate cAMP production in cells expressing MC2R and MRAP.[5]
-
Cell Plating: Seed cells stably co-expressing MC2R and MRAP into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Procedure:
-
Carefully remove the culture medium.
-
Wash the cells once with a serum-free assay buffer (e.g., HBSS).
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of assay buffer containing varying concentrations of ACTH (2-24) to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known agonist like ACTH (1-24) or a direct adenylyl cyclase activator like Forskolin).
-
-
Incubation: Incubate the plate at 37°C for the optimal time determined from a time-course experiment (typically 15-30 minutes).[5]
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen commercial cAMP assay kit (e.g., HTRF, ELISA, luminescence).
-
Data Analysis: Measure the intracellular cAMP levels. Plot the cAMP concentration against the log concentration of the ACTH (2-24) peptide and use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
Caption: A typical experimental workflow for an ACTH (2-24) cAMP bioassay.
ACTH Signaling Pathway
The canonical signaling pathway for ACTH involves the MC2 receptor and the production of the second messenger cAMP.[9][15][16]
Caption: The ACTH signaling pathway via the MC2R, leading to cAMP production.
References
- 1. genscript.com [genscript.com]
- 2. m.youtube.com [m.youtube.com]
- 3. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH receptor - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. zenodo.org [zenodo.org]
- 13. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Proteolytic Degradation of ACTH (1-24) in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the proteolytic degradation of Adrenocorticotropic hormone (ACTH) (1-24) in plasma samples. Adherence to proper sample collection and handling protocols is critical for obtaining accurate and reproducible results in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is ACTH (1-24) prone to degradation in plasma samples?
A1: ACTH (1-24) is a peptide hormone that is highly susceptible to degradation by various proteases present in blood.[1][2] These enzymes, which include serine proteases, cysteine proteases, and metalloproteases, can cleave the peptide bonds of ACTH, leading to a loss of its biological activity and inaccurate quantification in immunoassays.[1]
Q2: What are the primary factors influencing the stability of ACTH (1-24) in plasma?
A2: The stability of ACTH in plasma is influenced by several key factors:
-
Temperature: Lower temperatures inhibit the activity of proteolytic enzymes.[1][3]
-
Time to Centrifugation: Prompt separation of plasma from blood cells is crucial as cells can release proteases.[1][4]
-
Anticoagulant: The type of anticoagulant used in blood collection tubes is important. Ethylenediaminetetraacetic acid (EDTA) is recommended as it inhibits metalloproteases.[1]
-
Protease Inhibitors: The addition of specific protease inhibitors can significantly prevent degradation.[1][3][5]
-
Hemolysis: Hemolysis, the rupture of red blood cells, can release proteases and should be avoided.[1][6]
Q3: What are the recommended protease inhibitors for stabilizing ACTH (1-24)?
A3: A combination of protease inhibitors is often recommended for optimal stabilization. The most commonly used inhibitor is aprotinin (B3435010) , a serine protease inhibitor.[1][3][5] For broader protection, a cocktail of inhibitors targeting different protease classes may be beneficial. Some studies have also investigated the use of N-phenyl maleimide , a cysteine protease inhibitor, which has been shown to stabilize ACTH in plasma but can induce hemolysis in whole blood.[1][6]
Q4: Can I store whole blood samples before processing for ACTH (1-24) analysis?
A4: It is strongly recommended to process whole blood samples as quickly as possible after collection.[1] If immediate processing is not feasible, the sample should be kept on ice and centrifuged within one hour.[7][8] Some studies suggest that with modern assays, ACTH may be stable for up to 6 hours at room temperature in EDTA tubes, but this can vary depending on the specific assay used.[9][10]
Q5: How do repeated freeze-thaw cycles affect the stability of ACTH (1-24) in plasma?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation, resulting in decreased immunoreactivity.[11] It is advisable to aliquot plasma samples into smaller volumes before freezing if multiple analyses are planned.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of ACTH (1-24) in plasma samples.
Problem: Low or Undetectable ACTH (1-24) Levels
| Possible Cause | Troubleshooting Action |
| Proteolytic Degradation | Review and optimize the sample collection and handling protocol. Ensure rapid processing, low temperatures, and the use of appropriate protease inhibitors. |
| Improper Sample Storage | Verify that plasma samples were immediately frozen after separation and have not undergone multiple freeze-thaw cycles. Store samples at -80°C for long-term stability. |
| Assay Interference | Check for potential interference from hemolysis in the sample.[1][6] Also, consider the possibility of interference from biotin (B1667282) supplementation, which can affect some immunoassays.[7][12] |
| Incorrect Reagent Preparation | Ensure all assay reagents, including standards and antibodies, are prepared correctly and are not expired. |
Problem: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Handling | Standardize the sample processing workflow for all samples to minimize variability. Ensure consistent timing for centrifugation and plasma separation. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent sample and reagent volumes. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature variations. Alternatively, incubate the plate in a humidified chamber to minimize evaporation. |
Quantitative Data Summary
The stability of ACTH in plasma is highly dependent on the collection and storage conditions. The following tables summarize findings from various studies.
Table 1: Stability of ACTH in Whole Blood Under Different Conditions
| Condition | Stability Duration | Reference |
| EDTA at 4°C | 8 hours | [1][2] |
| EDTA + Aprotinin at 4°C | 4 hours | [1][2] |
| EDTA + Aprotinin at 22°C | 2 hours | [1][2] |
| EDTA at Room Temperature | At least 6 hours | [9] |
Table 2: Effect of Storage Temperature on ACTH Concentration
| Storage Condition | Time | Mean % Change from Baseline | Reference |
| EDTA Plasma at Room Temp | 6 hours | -2.6% | [9] |
| Serum at Room Temp | 6 hours | -52.6% | [9] |
| Serum at 4°C | 6 hours | -12.2% | [9] |
| Uncentrifuged EDTA tubes at RT | 4 hours | < -10% (in most studies) | [10] |
| Uncentrifuged EDTA tubes at 4°C | 8 hours | < 10% | [10] |
Experimental Protocols
Protocol 1: Optimal Blood Collection and Plasma Processing for ACTH (1-24) Analysis
-
Tube Selection: Use pre-chilled plastic lavender-top (EDTA) tubes. To further inhibit proteolysis, tubes containing aprotinin can be used.[1][3][7]
-
Venipuncture: Collect blood samples using standard phlebotomy procedures.
-
Immediate Chilling: Immediately after collection, place the blood collection tube in an ice-water bath.[7][8][13]
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.[12]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, pre-chilled polypropylene (B1209903) tube.
-
Addition of Protease Inhibitors (Optional but Recommended): If not already in the collection tube, add a broad-spectrum protease inhibitor cocktail to the plasma.
-
Storage: Immediately freeze the plasma samples at -80°C. For short-term storage (up to 8 hours), samples can be kept at 2-8°C.[14]
Visualizations
Diagram 1: Proteolytic Degradation of ACTH in Plasma
This diagram illustrates the enzymatic breakdown of ACTH by various proteases found in blood and the points of intervention to prevent this degradation.
Caption: Overview of ACTH degradation and prevention.
Diagram 2: Recommended Workflow for Plasma Sample Processing
This workflow diagram outlines the critical steps for processing blood samples to minimize ACTH degradation.
Caption: Recommended plasma processing workflow.
Diagram 3: Troubleshooting Logic for Low ACTH Signal
This decision tree provides a logical approach to troubleshooting experiments that yield unexpectedly low ACTH measurements.
Caption: Troubleshooting low ACTH signal.
References
- 1. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chl.co.nz [chl.co.nz]
- 7. labcorp.com [labcorp.com]
- 8. Adrenocorticotropic Hormone (ACTH), Plasma | KK Women's and Children's Hospital [kkh.com.sg]
- 9. Current laboratory requirements for adrenocorticotropic hormone and renin/aldosterone sample handling are unnecessarily restrictive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. childrensmn.org [childrensmn.org]
- 13. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 14. sceti.co.jp [sceti.co.jp]
Common issues with ACTH (2-24) solubility and aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility and aggregation of Adrenocorticotropic Hormone (2-24) fragment. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ACTH (2-24) and what are its basic properties?
Adrenocorticotropic Hormone (ACTH) (2-24) is a synthetic peptide fragment of the full-length ACTH. The amino acid sequence for the closely related ACTH (1-24) is SYSMEHFRWGKPVGKKRRPVKVYP.[1][2] To determine the properties of ACTH (2-24), the N-terminal serine is removed. Based on its amino acid composition, ACTH (2-24) is a basic peptide.
Q2: I am having trouble dissolving my lyophilized ACTH (2-24). What is the recommended procedure?
Due to its basic nature, ACTH (2-24) should be more soluble in acidic solutions. Here is a general protocol for solubilizing basic peptides:
-
Start with Sterile Water: Attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[3][4]
-
Acidic Solution: If the peptide does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid.[5][6] Add the acidic solution dropwise while vortexing until the peptide dissolves.
-
Sonication: Brief sonication can help break up small aggregates and improve dissolution.[5][7] It is recommended to chill the sample on ice between sonication bursts to prevent heating.
-
Organic Solvents (Last Resort): For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by slow, dropwise addition of the aqueous buffer while stirring.[4][5][8] However, be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells.
Q3: My ACTH (2-24) solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of particulates indicates either incomplete dissolution or aggregation.
-
Incomplete Dissolution: Follow the troubleshooting steps outlined in Q2. Sonication is often effective in these situations.[3][7]
-
Aggregation: If the solution remains cloudy after attempting to improve solubility, the peptide may have aggregated. See the troubleshooting guide below for strategies to prevent and manage aggregation. It is crucial to centrifuge your peptide solution to remove any undissolved material before use.[5]
Q4: What are the recommended storage conditions for ACTH (2-24)?
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.[9]
-
Reconstituted Solution: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][11]
Troubleshooting Guides
Guide 1: Solubility Issues
This guide provides a step-by-step approach to troubleshoot common solubility problems with ACTH (2-24).
Troubleshooting Workflow for ACTH (2-24) Solubility
Caption: A step-by-step workflow to address ACTH (2-24) solubility issues.
Guide 2: Aggregation Issues
Peptide aggregation can lead to loss of biological activity and inaccurate experimental results. While full-length ACTH is reported to be highly soluble and non-aggregating on its own, smaller fragments can sometimes exhibit different properties.
Factors Influencing Aggregation:
-
pH: Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
-
Concentration: Higher peptide concentrations can promote aggregation.
-
Temperature: Elevated temperatures can sometimes increase the rate of aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence aggregation.
Strategies to Prevent and Mitigate Aggregation:
-
Optimize pH: Since ACTH (2-24) is a basic peptide, maintaining a slightly acidic pH should help to keep it in a soluble, non-aggregated state.
-
Work at Lower Concentrations: If possible, prepare and use the peptide solution at the lowest effective concentration for your experiment.
-
Use of Aggregation Inhibitors: In some cases, small amounts of excipients like arginine or glutamate (B1630785) can help prevent aggregation.[12]
-
Proper Storage: Storing the peptide solution in aliquots at -80°C minimizes the risk of aggregation over time.
Quantitative Data
Due to a lack of specific experimental data for the ACTH (2-24) fragment, the following table provides general solubility guidelines for basic peptides based on their net charge. The net charge of ACTH (2-24) is positive, categorizing it as a basic peptide.
| Solvent/Condition | Expected Solubility of Basic Peptides | Recommendation for ACTH (2-24) |
| Sterile Water | Often soluble, but may require assistance. | Start with water as the initial solvent. |
| Acidic Buffer (e.g., 10% Acetic Acid) | Generally good solubility. | Use if water fails to dissolve the peptide.[5][6] |
| Neutral Buffer (e.g., PBS pH 7.4) | Solubility may be limited. | May not be the optimal primary solvent. |
| Basic Buffer (e.g., Ammonium Bicarbonate) | Poor solubility expected. | Avoid using basic buffers for initial dissolution. |
| Organic Solvents (e.g., DMSO) | Good solubility for hydrophobic peptides. | Use as a last resort for initial dissolution.[4][5] |
Experimental Protocols
Protocol 1: Standard Peptide Solubility Assay
This protocol provides a method to systematically test the solubility of ACTH (2-24) in various solvents.
Objective: To determine the optimal solvent and approximate solubility of ACTH (2-24).
Materials:
-
Lyophilized ACTH (2-24)
-
Sterile, distilled water
-
10% Acetic Acid solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Aliquot the Peptide: Weigh out small, equal amounts of lyophilized ACTH (2-24) into several microcentrifuge tubes (e.g., 0.1 mg each).
-
Solvent Addition:
-
To the first tube, add a small volume of sterile water (e.g., 100 µL) to achieve a target concentration of 1 mg/mL.
-
To the second tube, add the same volume of 10% acetic acid.
-
To the third tube, add the same volume of PBS.
-
-
Dissolution:
-
Vortex each tube for 30 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
If not fully dissolved, sonicate the tube for 1-2 minutes in a water bath sonicator, keeping the sample cool.
-
-
Hydrophobic Peptide Protocol (if necessary):
-
If the peptide remains insoluble, take a fresh aliquot.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until dissolved.
-
Slowly add the desired aqueous buffer (e.g., PBS) dropwise while continuously vortexing to the desired final concentration. Observe for any precipitation.
-
-
Observation and Recording: Record the solvent in which the peptide completely dissolved and the final concentration achieved.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like aggregates in real-time.
Objective: To assess the aggregation propensity of ACTH (2-24) under different conditions.
Materials:
-
ACTH (2-24) stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Reagents:
-
Prepare the ACTH (2-24) solution in the desired buffer and at the desired concentration. Centrifuge the solution at high speed before use to remove any pre-existing aggregates.
-
Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 10-25 µM).
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the ACTH (2-24) solution.
-
Add the ThT working solution to each well.
-
Include control wells:
-
Buffer + ThT (for background fluorescence)
-
Peptide alone (to check for intrinsic fluorescence)
-
-
-
Measurement:
-
Place the plate in the plate reader.
-
Set the temperature (e.g., 37°C) and shaking conditions (if desired).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be several hours to days).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time. An increase in fluorescence over time indicates aggregation.
-
Experimental Workflow for a ThT Aggregation Assay
Caption: A generalized workflow for conducting a Thioflavin T assay to monitor peptide aggregation.
Signaling Pathway
ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, primarily on the surface of adrenal cortex cells. This interaction initiates a signaling cascade that leads to the synthesis and release of corticosteroids, such as cortisol.
ACTH Signaling Pathway
Caption: Simplified diagram of the ACTH signaling cascade via the MC2R.
References
- 1. researchgate.net [researchgate.net]
- 2. qyaobio.com [qyaobio.com]
- 3. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. monobind.com [monobind.com]
- 11. arborassays.com [arborassays.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: ACTH (2-24) Integrity and Freeze-Thaw Cycles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of Adrenocorticotropic Hormone (ACTH) (2-24). The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Disclaimer: Limited direct data exists for the specific ACTH (2-24) fragment. The information provided is largely extrapolated from studies on the full-length ACTH (1-39) and the ACTH (1-24) fragment. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the integrity of ACTH peptides?
Freeze-thaw cycles can significantly impact the integrity of ACTH peptides through several mechanisms:
-
Proteolytic Degradation: ACTH is susceptible to degradation by proteases present in biological samples like plasma.[1][2][3] The physical stress of ice crystal formation during freezing and thawing can expose new sites on the peptide to enzymatic cleavage.
-
Aggregation: The process of freezing can concentrate the peptide in the unfrozen liquid phase, increasing the likelihood of intermolecular interactions and aggregation.[4]
-
Deamidation: The asparagine residue in the ACTH sequence can undergo deamidation, a chemical degradation pathway that can be influenced by pH and buffer composition and potentially accelerated by the stress of freeze-thaw cycles.[5][6]
-
Physical Denaturation: Changes in the local environment during freezing, such as shifts in pH and ionic strength, can lead to conformational changes and denaturation of the peptide.
Q2: What is the expected level of degradation of ACTH with repeated freeze-thaw cycles?
Q3: How many freeze-thaw cycles are generally considered acceptable for ACTH samples?
Based on available data for full-length ACTH, it is recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after the initial processing to avoid repeated thawing of the entire stock. For many applications, a maximum of one to two freeze-thaw cycles is advisable.[7] Some studies suggest that up to three cycles might be acceptable without compromising accuracy for certain analytical methods.[1] However, the acceptable number of cycles should be empirically determined for your specific peptide and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or concentration after thawing. | Degradation due to proteolysis, aggregation, or chemical modification during the freeze-thaw process. | - Aliquot samples to minimize freeze-thaw cycles. - Add protease inhibitors to the sample buffer. - Optimize the freezing rate (snap freezing in liquid nitrogen may be preferable to slow freezing). - Analyze samples immediately after thawing. |
| Inconsistent results between aliquots of the same sample. | Non-homogeneity of the sample after thawing, or differential degradation between aliquots. | - Gently vortex or pipette mix the sample thoroughly after thawing. - Ensure all aliquots are stored under identical conditions. - Perform a stability study on a pilot batch of samples. |
| Appearance of new peaks or shoulders in HPLC chromatograms. | Formation of degradation products or aggregates. | - Characterize the new peaks using mass spectrometry to identify degradation products. - Adjust buffer conditions (e.g., pH, excipients) to improve stability. - Consider alternative storage temperatures. |
Quantitative Data on ACTH Stability
The following table summarizes quantitative data on the impact of freeze-thaw cycles on ACTH concentration, primarily from studies on the full-length ACTH molecule in plasma.
| Number of Freeze-Thaw Cycles | Mean Change in ACTH Concentration (%) | Species/Matrix | Reference |
| 1 | -2.4 | Human Plasma | [1] |
| 2 | -4.7 | Human Plasma | [1] |
| 3 | -5.6 | Human Plasma | [1] |
| 1 | -17.4 | Equine Plasma | [7] |
| 2 | -14.7 | Equine Plasma | [7] |
| 3 | -23.7 | Equine Plasma | [7] |
| 4 | -14.0 | Equine Plasma | [7] |
| 5 | -1.5 | Equine Plasma | [7] |
Experimental Protocols
Protocol 1: Assessment of ACTH (2-24) Integrity using HPLC-MS/MS
This protocol provides a general framework for assessing the integrity of ACTH (2-24) after freeze-thaw cycles.
1. Sample Preparation and Freeze-Thaw Cycling: a. Prepare solutions of ACTH (2-24) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). b. Aliquot the peptide solution into multiple polypropylene (B1209903) tubes. c. Freeze the aliquots at a controlled rate (e.g., at -80°C or by snap-freezing in liquid nitrogen). d. Thaw the aliquots at a controlled temperature (e.g., on ice or at room temperature). e. Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 1, 3, 5 cycles). Include a control sample that has not undergone any freeze-thaw cycles.
2. HPLC-MS/MS Analysis: a. Chromatographic Separation:
- Use a C18 reversed-phase column suitable for peptide separations.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
- Optimize the gradient to achieve good separation of the intact peptide from potential degradation products. b. Mass Spectrometric Detection:
- Use a triple quadrupole or high-resolution mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
- Determine the m/z of the parent ion of ACTH (2-24).
- Perform fragmentation of the parent ion to identify characteristic product ions.
- Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to quantify the intact peptide and any identified degradation products.[9]
3. Data Analysis: a. Integrate the peak area of the intact ACTH (2-24) in the chromatograms for each freeze-thaw cycle. b. Calculate the percentage of remaining intact peptide relative to the control (0 cycles). c. Analyze the mass spectra for the appearance of new peaks corresponding to degradation products (e.g., deamidated or truncated forms).
Visualizations
Caption: Experimental workflow for assessing ACTH (2-24) stability after freeze-thaw cycles.
Caption: Deamidation pathway of ACTH, a potential degradation route during freeze-thaw cycles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of adrenocorticotropic hormone (ACTH) and pathways of deamidation of asparaginyl residue in hexapeptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of freeze‐thaw cycles on determination of immunoreactive plasma adrenocorticotrophic hormone concentrations in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citedrive.com [citedrive.com]
- 9. A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Aliquoting ACTH (2-24) Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and aliquoting Adrenocorticotropic Hormone (2-24) peptides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the integrity and optimal performance of your peptides in downstream applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized ACTH (2-24) peptide upon arrival?
A1: For maximum stability, lyophilized ACTH (2-24) peptides should be stored at -20°C or -80°C upon receipt.[1] The vial should be kept tightly sealed and in a desiccator to protect it from moisture.[1] When stored correctly in its lyophilized form, the peptide can be stable for several years.[2]
Q2: What is the best solvent for reconstituting ACTH (2-24)?
A2: The recommended solvent for initial reconstitution is sterile, high-purity water.[3][4] For peptides that are difficult to dissolve in water due to hydrophobicity, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer of choice.[5][6][7] It is crucial to test the solubility of a small amount of the peptide before dissolving the entire stock.[2]
Q3: What is the recommended procedure for reconstituting the peptide?
A3: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[1][4] Add the appropriate volume of sterile solvent to the vial. To dissolve the peptide, gently swirl or roll the vial.[8] Avoid vigorous shaking or vortexing, as this can cause aggregation.[8] If the peptide does not dissolve readily, brief sonication may be helpful.[4]
Q4: How should I store the reconstituted ACTH (2-24) peptide solution?
A4: Reconstituted peptide solutions are significantly less stable than the lyophilized powder.[1] For short-term storage (up to a week), the solution can be kept at 4°C.[1] For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1][3] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1][3]
Q5: What is the optimal pH for storing reconstituted ACTH (2-24)?
A5: For optimal stability in solution, a slightly acidic pH range of 5 to 7 is generally recommended.[1][9] Alkaline conditions (pH > 8) should be avoided as they can lead to peptide degradation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - The peptide is hydrophobic.- The incorrect solvent is being used.- The peptide has aggregated. | - Try adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous buffer.[5][6][7]- If the peptide is basic, try dissolving it in a dilute acetic acid solution. If it is acidic, try a dilute ammonium (B1175870) hydroxide (B78521) solution.[4]- Brief sonication can help to break up small aggregates and aid dissolution.[4] |
| Loss of biological activity | - Repeated freeze-thaw cycles.- Improper storage temperature.- Oxidation of sensitive amino acid residues (e.g., Met, Cys, Trp).- Adsorption of the peptide to labware. | - Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.[1][3]- Ensure the peptide is stored at -20°C or -80°C.[1][3]- For peptides containing oxidation-prone residues, use oxygen-free solvents for reconstitution.[2]- Use low-protein-binding tubes and pipette tips.[8]- Consider adding a carrier protein like BSA or HSA to your solution, if compatible with your experiment. |
| Visible precipitates or cloudiness in the solution | - Peptide aggregation.- Bacterial contamination. | - Briefly sonicate the solution to help break up aggregates.[11]- Filter the solution through a 0.2 µm filter to remove aggregates and potential bacterial contamination.[3][9]- If aggregation is persistent, consider re-lyophilizing the peptide and attempting to redissolve it using a different solvent system.[4] |
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Lyophilized) | -20°C to -80°C | [1] |
| Storage Temperature (Reconstituted) | Short-term (≤ 1 week): 4°CLong-term: -20°C to -80°C | [1] |
| Recommended Stock Concentration | 1-2 mg/mL | [6] |
| Optimal pH for Solution Stability | 5 - 7 | [1][9] |
| Typical In Vitro Working Concentration | 1 pM - 10 nM (varies by cell type and assay) | [12][13] |
Experimental Protocols
Protocol 1: Reconstitution of ACTH (2-24) Peptide
-
Equilibration: Remove the vial of lyophilized ACTH (2-24) from the freezer and place it in a desiccator at room temperature for at least 30 minutes before opening. This prevents condensation from forming inside the vial.[1][4]
-
Solvent Preparation: Prepare the required volume of sterile, high-purity water or your desired buffer. Ensure the solvent is at room temperature.
-
Reconstitution: Under sterile conditions, add the calculated volume of solvent to the peptide vial. Aim the solvent stream down the side of the vial to gently wash the lyophilized powder.
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking. If necessary, briefly sonicate the vial to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Aliquoting of Reconstituted ACTH (2-24) Peptide
-
Preparation: Label a sufficient number of sterile, low-protein-binding microcentrifuge tubes with the peptide name, concentration, and date.
-
Dispensing: Carefully pipette the desired volume of the reconstituted peptide stock solution into each labeled tube. The aliquot volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Tightly cap the aliquots and immediately store them at -20°C or -80°C for long-term storage.
-
Record Keeping: Maintain a detailed record of the number of aliquots created and their storage location.
Visualizations
ACTH Signaling Pathway
Caption: Simplified ACTH signaling pathway via the MC2R.
Experimental Workflow: Peptide Aliquoting
Caption: Recommended workflow for aliquoting ACTH (2-24) peptides.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low peptide activity.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro detection of adrenocorticotropic hormone levels by fluorescence correlation spectroscopy immunoassay for mathematical modeling of glucocorticoid-mediated feedback mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentrations of Adrenocorticotropic Hormone (ACTH1–24) Too Low to Effect Cortisol Enhance Osteogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating sources of experimental variability with ACTH (2-24)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of experimental variability when working with Adrenocorticotropic Hormone (1-24) (ACTH (1-24)).
A Note on ACTH (2-24)
While the query specified ACTH (2-24), the vast majority of scientific literature and commercially available products refer to ACTH (1-24). The N-terminal 24 amino acids of the full 39-amino acid ACTH peptide are responsible for its full biological activity.[1][2][3] Therefore, this guide focuses on ACTH (1-24), as it is the form predominantly used in research and clinical diagnostics.
Frequently Asked Questions (FAQs)
Q1: What is ACTH (1-24) and what is its primary biological function?
A1: ACTH (1-24), also known as tetracosactide or cosyntropin (B549272), is a synthetic fragment of the full 39-amino acid adrenocorticotropic hormone.[4][5] It contains the first 24 amino acids from the N-terminus, which are responsible for its full biological activity.[1][2] Its primary function is to stimulate the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[6][7][8]
Q2: What is the mechanism of action of ACTH (1-24)?
A2: ACTH (1-24) acts by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor, primarily located on the surface of adrenocortical cells.[6][7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[9][10][11] This signaling cascade ultimately stimulates the synthesis and release of steroid hormones.[7]
Q3: How should I properly store and handle ACTH (1-24)?
A3: Lyophilized ACTH (1-24) powder should be stored at -20°C.[4][12] Upon reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2][13] Reconstituted stock solutions are generally stable for up to 3 months when stored at -20°C.[2] For short-term storage of a few days, 4°C is acceptable.[13] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What are the common applications of ACTH (1-24) in research?
A4: ACTH (1-24) is widely used in both clinical diagnostics and basic research. It is the standard agent used in the ACTH stimulation test (or cosyntropin test) to assess the function of the adrenal glands in diagnosing conditions like adrenal insufficiency.[5] In research, it is used in in vitro and in vivo models to study the effects of adrenal steroidogenesis, signaling pathways in adrenocortical cells, and its potential roles in other tissues.[6][9][14]
Troubleshooting Guide
Q1: I am observing high variability in my experimental results between different batches of ACTH (1-24). What could be the cause?
A1: High variability between batches can stem from several factors:
-
Purity and Peptide Content: Ensure that each batch has a similar purity level (ideally ≥95%) and that the peptide content is accounted for when preparing stock solutions.[6] Some suppliers sell the product based on peptide content.[2]
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of reconstituted aliquots can lead to degradation of the peptide, affecting its bioactivity.[13]
-
Assay Conditions: Minor variations in experimental conditions such as incubation times, temperature, and cell passage number can contribute to variability.[15] It is crucial to maintain consistency in your experimental protocol.
Q2: My in vitro cell-based assay is showing a weaker than expected response to ACTH (1-24) stimulation. What are some potential reasons?
A2: A diminished response could be due to:
-
Cell Health and Receptor Expression: Ensure that your cells are healthy and within an optimal passage number. Prolonged culturing can lead to decreased expression of the MC2R receptor.
-
Peptide Degradation: The ACTH (1-24) may have degraded due to improper storage or handling. It is advisable to use a fresh aliquot or a new batch to rule this out.[2][13]
-
Serum Interference: Components in the serum of your cell culture medium could interfere with the assay. Consider using a serum-free medium or charcoal-stripped serum for the stimulation period.[16]
-
Dose and Incubation Time: The concentration of ACTH (1-24) or the incubation time may not be optimal for your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.
Q3: I am getting inconsistent readings in my ACTH immunoassay. What could be the issue?
A3: ACTH immunoassays are known to have considerable variability.[17][18]
-
Assay Specificity: Different immunoassays use antibodies that recognize different epitopes of the ACTH molecule. The presence of ACTH fragments or precursor molecules in your sample could lead to cross-reactivity and inaccurate results.[19]
-
Sample Collection and Handling: ACTH is susceptible to proteolytic degradation. Plasma samples should be collected in pre-chilled tubes containing EDTA, placed on ice, and centrifuged in a refrigerated centrifuge as soon as possible. The plasma should then be immediately frozen.[20][21]
-
Interference: The presence of heterophile antibodies in the sample can interfere with sandwich immunoassays.[20] Additionally, ACTH (1-24) itself can interfere with some two-site immunoradiometric assays (IRMA) for endogenous ACTH (1-39).[22]
Q4: My in vivo experiment shows a large animal-to-animal variation in response to ACTH (1-24). How can I mitigate this?
A4: Significant inter-animal variability is a known challenge in ACTH studies.[23]
-
Standardize Experimental Conditions: Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions (e.g., light-dark cycle, temperature).
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental environment to minimize stress-induced variations in endogenous hormone levels.
-
Dosing and Administration Route: The route of administration (e.g., intravenous, intramuscular) and the precise timing of dosing and sample collection should be consistent across all animals.[23]
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and account for individual variations.
Quantitative Data
Table 1: Dose-Response Relationship of ACTH (1-24) and Cortisol Secretion in Humans
| ACTH (1-24) Dose (intravenous) | Peak Plasma ACTH (pmol/L) | Peak Plasma Cortisol Response | Reference |
| 1 µg | ~13 | Near-maximal cortisol response | [24] |
| 5 µg | Higher than Insulin Tolerance Test | Comparable to 1 µg dose | [24] |
| 250 µg | Supraphysiological levels | Prolonged stimulation | [24][25] |
This table summarizes the general dose-response relationship. Absolute values can vary significantly based on the individual and the specific assay used.
Table 2: In Vitro Activity of ACTH (1-24)
| Parameter | Value | Cell/System | Reference |
| ED₅₀ (cAMP formation) | 50 nM | Adrenal cells | [2] |
| Growth-inhibiting dose | 10⁻⁸ M | Y6 adrenocortical tumor cells | [9] |
| Osteogenesis stimulation | 10⁻¹² M | Human osteoblasts | [26][27] |
Experimental Protocols
Protocol: In Vitro ACTH (1-24) Stimulation of Adrenocortical Cells for Cortisol Measurement
-
Cell Culture:
-
Culture a suitable adrenocortical cell line (e.g., Y-1, H295R) in the recommended complete growth medium until they reach 80-90% confluency.
-
Seed the cells into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Starvation (Optional but Recommended):
-
The following day, gently aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add a serum-free or charcoal-stripped serum-containing medium to the cells and incubate for 12-24 hours to reduce basal steroidogenesis.
-
-
ACTH (1-24) Preparation and Stimulation:
-
Reconstitute lyophilized ACTH (1-24) in sterile water or an appropriate buffer to create a high-concentration stock solution.
-
Prepare serial dilutions of the ACTH (1-24) stock solution in the serum-free medium to achieve the desired final concentrations (e.g., 0, 10⁻¹², 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸ M).
-
Aspirate the starvation medium from the cells and add the medium containing the different concentrations of ACTH (1-24). Include a vehicle control (medium without ACTH).
-
Incubate the plate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for analysis.
-
Measure the concentration of cortisol (or corticosterone (B1669441) for murine cells) in the supernatant using a specific and validated method, such as an ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Normalize the cortisol concentrations to the amount of protein in each well (can be determined using a BCA or Bradford assay on the cell lysates) to account for any differences in cell number.
-
Plot the normalized cortisol concentration against the logarithm of the ACTH (1-24) concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: Simplified signaling pathway of ACTH (1-24) via the MC2R.
Caption: Experimental workflow for an in vitro ACTH (1-24) stimulation assay.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. ACTH (1-24), human [anaspec.com]
- 2. Adrenocorticotropic Hormone 1-24, Human CAS 16960-16-0 | 05-23-0753 [merckmillipore.com]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACTH (1-24), human - Echelon Biosciences [echelon-inc.com]
- 5. testmenu.com [testmenu.com]
- 6. Adrenocorticotropic Hormone (1-24), human - LKT Labs [lktlabs.com]
- 7. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 10. Frontiers | Signaling Interactions in the Adrenal Cortex [frontiersin.org]
- 11. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 440945-5mg | ACTH (1-24, Human) Acetic Acid Salt [16960-16-0] Clinisciences [clinisciences.com]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of acute stress, (1-24)ACTH administration and changes in superfusion temperature and flow rate on the in vitro secretion of glucocorticosteroids and aldosterone from the Mongolian gerbil (Meriones unguiculatus) adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. myadlm.org [myadlm.org]
- 20. mayocliniclabs.com [mayocliniclabs.com]
- 21. arborassays.com [arborassays.com]
- 22. Short loop adrenocorticotropin (ACTH) feedback after ACTH-(1-24) injection in man is an artifact of the immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of dose and route of administration of ACTH 1–24 on plasma Cortisol concentrations in ewes | Scilit [scilit.com]
- 24. On the meaning of low-dose ACTH(1-24) tests to assess functionality of the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Concentrations of Adrenocorticotropic Hormone (ACTH1–24) Too Low to Effect Cortisol Enhance Osteogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
Technical Support Center: ACTH (1-24) Stability in Different Buffers
A Note on ACTH Fragments: While your query specified ACTH (2-24), the overwhelming majority of research and commercially available synthetic analogues focus on ACTH (1-24), also known as cosyntropin (B549272) or tetracosactide. This fragment contains the primary sequence responsible for biological activity. The information provided here pertains to ACTH (1-24) to ensure the highest degree of relevance and data availability for your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that affect the stability of my ACTH (1-24) peptide?
A1: The stability of ACTH (1-24) is influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation. For optimal stability, reconstituted peptides should be stored at -20°C or -80°C.[1] Even at 4°C, stability is significantly better than at room temperature.[2][3][4]
-
pH: The pH of the buffer can significantly impact stability. Peptides are susceptible to degradation at both highly acidic and alkaline pH.
-
Enzymatic Degradation: Proteases present in biological samples (like plasma or serum) can rapidly degrade ACTH.[2][3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation. It is highly recommended to aliquot the reconstituted peptide into single-use volumes.[1]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by light, oxygen, and metal ions.
Q2: I'm seeing a loss of ACTH (1-24) activity in my experiments. What could be the cause?
A2: A loss of activity can often be traced back to peptide instability. Here are some common troubleshooting steps:
-
Review Your Storage and Handling Protocol:
-
Check Your Buffer Composition:
-
Is the pH of your buffer appropriate for your experiment and for maintaining peptide stability?
-
If working with biological samples, have you considered adding protease inhibitors? While aprotinin (B3435010) has been used, studies show that EDTA alone at 4°C provides good stability for up to 8 hours.[3][4]
-
-
Consider the Purity of Your Peptide:
-
Impurities from synthesis can sometimes interfere with experiments. Ensure you are using a high-purity peptide.
-
Q3: Which buffer should I use to reconstitute and dilute my ACTH (1-24)?
A3: The choice of buffer will depend on your specific application. However, here are some general guidelines:
-
For reconstitution of lyophilized peptide, sterile, distilled water or a simple buffer like phosphate-buffered saline (PBS) at a neutral pH is often a good starting point.
-
For dilution into working solutions, use a buffer that is compatible with your downstream assay.
-
If stability is a primary concern, consider buffers with a slightly acidic to neutral pH range.
Q4: How long is my reconstituted ACTH (1-24) stable?
A4: The stability of reconstituted ACTH (1-24) is highly dependent on the storage conditions.
-
In Saline (0.9% NaCl) or D5W: When reconstituted and further diluted in 0.9% Sodium Chloride or D5W, the solution is stable for 12 hours at room temperature.[5]
-
In EDTA Plasma: ACTH in EDTA plasma is stable for up to 8 hours when stored at 4°C.[2][3][4][6] At room temperature, stability is reduced, with significant degradation observed after 2-4 hours.[2][6]
-
Long-Term Storage: For long-term storage, aliquots of the reconstituted peptide should be frozen at -20°C or -80°C.[1] Studies on endogenous ACTH have shown stability for up to 1.5 years at -20°C with minimal degradation.[7][8] However, significant reduction in levels was observed after 6 years of storage at -20°C.[7][8]
Data on ACTH Stability
The following tables summarize the stability of ACTH under various conditions.
Table 1: Stability of ACTH in Whole Blood/Plasma
| Matrix | Additive | Temperature | Duration of Stability | Reference |
| Whole Blood | EDTA | 4°C | 8 hours | [3][4] |
| Whole Blood | EDTA + Aprotinin | 4°C | 4 hours | [3][4] |
| Whole Blood | EDTA + Aprotinin | 22°C (Room Temp) | 2 hours | [3][4] |
| EDTA Plasma | - | 4°C | < 8 hours | [2] |
| EDTA Plasma | - | Room Temperature | < 2 hours | [2] |
Table 2: Stability of Reconstituted Cosyntropin (ACTH 1-24)
| Diluent | Temperature | Duration of Stability | Reference |
| 0.9% NaCl or D5W | Room Temperature | 12 hours | [5] |
| Saline | 4-8°C | Up to 60 days | [9] |
Experimental Protocols
Protocol: Assessing ACTH (1-24) Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of ACTH (1-24) in a specific buffer.
1. Preparation of Solutions:
-
Reconstitute lyophilized ACTH (1-24) in the desired buffer (e.g., phosphate-buffered saline at a specific pH) to a known concentration (e.g., 1 mg/mL).[1]
-
Prepare aliquots of the peptide solution for each time point to be analyzed.[1]
2. Incubation:
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).[1]
3. Sample Collection:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and stop any potential degradation. This can be achieved by adding an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% or by snap-freezing the sample at -80°C.[1]
4. HPLC Analysis:
-
Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[10][11][12]
-
Column: A C18 column is commonly used for peptide analysis.[13]
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide and its degradation products.[10][11]
-
Detection: Monitor the elution profile at a specific wavelength, typically 214 nm or 280 nm for peptides.
-
Data Analysis: The stability of the peptide is determined by measuring the decrease in the peak area of the intact ACTH (1-24) over time. The percentage of remaining peptide at each time point is calculated relative to the initial time point (t=0).
Visualizations
Experimental Workflow for ACTH Stability Testing
References
- 1. benchchem.com [benchchem.com]
- 2. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosyntropin | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. researchgate.net [researchgate.net]
- 7. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 1 μg cosyntropin test in normal individuals: A reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercial ACTH (2-24) Preparations
Welcome to the technical support center for the purity assessment of commercial ACTH (2-24) preparations. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues encountered during the quality control of synthetic ACTH (2-24).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for assessing the purity of a commercial ACTH (2-24) preparation?
A1: The comprehensive assessment of a commercial ACTH (2-24) preparation involves determining its purity, identity, and quantity. The key parameters to evaluate are:
-
Purity: Primarily determined by High-Performance Liquid Chromatography (HPLC), which separates the main peptide from any impurities.[1][2] The purity is typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram.[3]
-
Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight of the ACTH (2-24) peptide.[1][3][4]
-
Net Peptide Content (NPC): Determined by Amino Acid Analysis (AAA) or elemental analysis to quantify the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions.[1][4][5]
Q2: What are the common types of impurities found in commercial synthetic peptide preparations like ACTH (2-24)?
A2: Impurities in synthetic peptides can originate from the synthesis process or degradation.[3][6] Common impurities include:
-
Process-Related Impurities:
-
Truncated sequences: Peptides that are missing one or more amino acids from the C-terminus.[2][6]
-
Deletion sequences: Peptides lacking one or more amino acids from within the sequence.[2][6]
-
Incomplete deprotection by-products: Peptides with remaining protecting groups from the synthesis.[6]
-
Insertion impurities: Peptides with an extra amino acid.[6]
-
Diastereoisomers: Peptides containing an amino acid with the incorrect stereochemistry (D- instead of L-amino acid).[4]
-
-
Degradation Products:
-
Oxidized peptides: Particularly common for sequences containing methionine.
-
Deamidated peptides: Occurring in sequences with asparagine or glutamine residues.
-
Q3: Why is the Net Peptide Content (NPC) important and often lower than the HPLC purity?
A3: HPLC purity measures the proportion of the target peptide relative to other peptide-related impurities that absorb at a specific UV wavelength (typically 210-230 nm).[6] It does not account for non-peptide components in the lyophilized powder. The gross weight of a peptide preparation includes the peptide itself, water, and counter-ions (like trifluoroacetate, TFA) from the purification process.[1] The Net Peptide Content (NPC), determined by methods like Amino Acid Analysis, quantifies the actual percentage of the peptide by weight.[1][5] Typical NPC values range from 70-90%.[1] Understanding the NPC is crucial for accurately preparing solutions of a known peptide concentration for experiments.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to be ~2 units away from the peptide's isoelectric point. 3. Reduce the amount of sample injected. |
| Ghost peaks appear in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step between injections. |
| Variable retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. | 1. Ensure the solvent delivery system is working correctly and mobile phases are well-mixed. 2. Use a column thermostat to maintain a constant temperature. |
| Unexpected peaks in the chromatogram | 1. Sample degradation. 2. Presence of synthesis-related impurities. | 1. Prepare fresh samples and store them appropriately. 2. Analyze the unexpected peaks by mass spectrometry to identify them. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for the target peptide | 1. Poor ionization of the peptide. 2. Incorrect mass spectrometer settings. 3. Sample degradation. | 1. Optimize the electrospray ionization (ESI) source parameters. 2. Ensure the mass range is set correctly to include the expected m/z of ACTH (2-24). 3. Use a fresh sample. |
| Observed mass does not match the theoretical mass | 1. Presence of adducts (e.g., sodium, potassium). 2. Incomplete removal of protecting groups. 3. Post-translational modifications (e.g., oxidation). | 1. Analyze the isotopic pattern to identify common adducts. 2. Review the synthesis and cleavage protocols. 3. Consider potential modifications and search for the corresponding mass shifts. |
| Multiple charged species observed | This is normal for peptides in ESI-MS. | Use the different charge states to deconvolute the spectrum and determine the molecular weight of the peptide. |
Amino Acid Analysis (AAA) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of certain amino acids | 1. Incomplete hydrolysis of peptide bonds (especially between hydrophobic residues like Val, Ile).[7] 2. Degradation of sensitive amino acids (e.g., Ser, Thr) during acid hydrolysis.[7] | 1. Increase the hydrolysis time or use alternative hydrolysis methods. 2. Apply correction factors for amino acids known to degrade.[7] |
| Amino acid composition does not match the theoretical sequence | 1. Presence of impurities in the sample. 2. Incorrect integration of amino acid peaks. | 1. Purify the peptide sample before AAA. 2. Manually review and correct the peak integration. |
| High background levels of certain amino acids (e.g., Glycine) | Contamination from buffers or handling.[7] | Use high-purity reagents and maintain a clean working environment. |
Experimental Protocols
Protocol 1: Purity and Identity Assessment by RP-HPLC-MS
This protocol outlines the general procedure for determining the purity and confirming the identity of ACTH (2-24) using Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
ACTH (2-24) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the lyophilized ACTH (2-24) powder in water or a suitable buffer to a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 400-2000
-
Optimize source parameters (e.g., capillary voltage, gas flow) for the best signal.
-
-
Data Analysis:
-
Purity: Integrate the peak areas in the HPLC chromatogram. Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
-
Identity: Analyze the mass spectrum corresponding to the main HPLC peak. Deconvolute the spectrum if multiple charge states are present to determine the experimental molecular weight and compare it to the theoretical molecular weight of ACTH (2-24).
-
Protocol 2: Net Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol describes the determination of the net peptide content of an ACTH (2-24) preparation.
Materials:
-
ACTH (2-24) sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standard solution
-
Derivatization reagent (e.g., AccQ-Tag™)
-
Amino acid analyzer or HPLC system with a fluorescence or UV detector
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized ACTH (2-24) sample (e.g., 1 mg).
-
Acid Hydrolysis:
-
Place the weighed sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl.
-
Reconstitute the dried amino acid mixture in a suitable buffer.
-
Derivatize the amino acids in the sample and the amino acid standard solution according to the manufacturer's protocol for the chosen derivatization reagent. This step adds a chromophore or fluorophore to the amino acids, allowing for their detection.
-
-
Chromatographic Analysis:
-
Analyze the derivatized sample and standard by HPLC.
-
Use a column and mobile phase system specifically designed for separating the derivatized amino acids.
-
-
Data Analysis:
-
Identify and quantify each amino acid in the sample by comparing the peak areas to those of the amino acid standard.
-
Calculate the amount of each amino acid present in the original peptide sample.
-
The Net Peptide Content (NPC) is calculated by comparing the total quantity of the amino acids to the initial weight of the sample.
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of ACTH (2-24).
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Amino Acid Analysis Overview [biosyn.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
Avoiding non-specific binding of ACTH (2-24) in immunoassays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding (NSB) of the peptide ACTH (2-24) in immunoassays. High background signal due to NSB is a common issue that can reduce assay sensitivity and lead to inaccurate results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for ACTH (2-24)?
Non-specific binding refers to the attachment of assay components, such as the analyte (ACTH 2-24) or detection antibodies, to surfaces of the microplate wells through unintended interactions.[3][4] This is distinct from the specific, intended binding between the antibody and its antigen. NSB is a significant problem because it generates a high background signal, which reduces the assay's sensitivity and can lead to false-positive results.[1][3] Peptides like ACTH (2-24) can be particularly prone to NSB due to their small size, charge, and potential hydrophobic regions, which can interact with the plastic surfaces of assay plates.[5]
Q2: What are the primary causes of high background in my ACTH (2-24) ELISA?
High background is typically a result of one or more of the following factors:
-
Insufficient Blocking: The microplate surface has not been adequately treated to prevent molecules from sticking to it.[2][6]
-
Inadequate Washing: Unbound reagents are not completely removed between steps, leading to residual signal.[1][2][7]
-
Cross-Reactivity: The detection antibody may be binding to the blocking agent itself or other components in the sample.[3][8]
-
Hydrophobic and Ionic Interactions: The ACTH (2-24) peptide or the antibodies may bind non-specifically to the polystyrene plate surface through these forces.[5]
-
Reagent Concentration: Concentrations of the detection antibody or other reagents may be too high.
Q3: What is a blocking buffer and how does it work?
A blocking buffer is a solution containing an inert protein or non-protein agent that is used to coat the surface of the microplate wells.[9] Its purpose is to occupy all potential non-specific binding sites on the plastic surface, preventing the analyte or antibodies from attaching non-specifically.[10][11] An ideal blocking agent effectively prevents NSB without interfering with the specific antibody-antigen interaction.[10][12]
Troubleshooting Guide
Issue 1: High Background Signal in All Wells
If you observe a consistently high background signal across your entire plate, including negative control wells, it points to a systemic issue with your assay setup.
Caption: A step-by-step workflow for troubleshooting high background.
1. Optimize Washing Technique Insufficient washing is a common cause of high background.[1][7] Ensure that unbound reagents are thoroughly removed.
-
Protocol: Enhanced Plate Washing
-
Increase the number of wash cycles from 3 to 5 between each step.
-
Use a wash volume that is sufficient to fill the wells completely (e.g., 300-400 µL per well).[7]
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[13]
-
Consider adding a 30-60 second soak time for each wash step to improve removal of non-specifically bound material.[2]
-
2. Re-evaluate Your Blocking Buffer For peptide assays, standard protein blockers like BSA or milk can sometimes cause issues. Consider alternatives.
-
Comparison of Blocking Agents for Peptide Assays
| Blocking Agent | Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, widely used.[10][14] | Can be a source of cross-reactivity with some antibodies.[8] May not be optimal for all peptides. |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive, effective for many systems due to molecular diversity.[14] | Contains phosphoproteins (casein) and biotin, which can interfere with avidin-biotin systems and phospho-specific antibodies. |
| Fish Gelatin | 0.1-1% (w/v) | Non-mammalian protein source reduces cross-reactivity with mammalian antibodies.[14] | Can be less effective at surface blocking compared to other agents. |
| Commercial/Synthetic Blockers | Per Manufacturer | Often protein-free, reducing cross-reactivity.[9] Consistent lot-to-lot performance. | More expensive than standard protein blockers. |
-
Protocol: Plate Blocking Optimization
-
Prepare several blocking buffers for testing (e.g., 3% BSA in PBS, 1% Fish Gelatin in TBS, and a commercial protein-free blocker).
-
Coat different sections of a 96-well plate with your capture antibody as usual.
-
Apply the different blocking buffers to their respective sections and incubate for an extended period, e.g., 2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your immunoassay protocol, keeping all other variables constant.
-
Run only negative controls (no analyte) in these wells. Compare the background signal (OD readings) generated by each blocking buffer to identify the most effective one.
-
3. Incorporate Detergents Non-ionic detergents are crucial for reducing hydrophobic interactions, which are a major driver of NSB for peptides.[15][16]
-
Role of Detergents in Buffers
Caption: How detergents prevent non-specific peptide binding.
-
Protocol: Adding Detergent
-
Supplement your wash buffer with 0.05% Tween-20. This is a standard practice for most ELISAs.[2]
-
If background remains high, consider also adding 0.05% Tween-20 to your blocking buffer and antibody dilution buffers.
-
Caution: While detergents reduce NSB, high concentrations can disrupt specific antibody-antigen interactions or strip coated proteins from the well.[17][18] Always start with a low concentration (0.05%) and optimize if necessary. Some non-ionic detergents may paradoxically increase NSB in certain systems, so empirical testing is key.[19]
-
Issue 2: High Signal in "No Analyte" Wells but Low Signal in Blank Wells
This pattern suggests that the non-specific binding is caused by one of the assay's antibodies, not contamination.
1. Titrate Your Antibodies An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.
-
Protocol: Antibody Titration
-
Perform a checkerboard titration. Prepare serial dilutions of your primary antibody (or detection antibody in a sandwich ELISA) and test them against serial dilutions of your secondary antibody.
-
Aim for the lowest concentrations of each antibody that still provide a robust positive signal with a low background.
-
2. Use a Pre-adsorbed Secondary Antibody If your secondary antibody is binding non-specifically, use a secondary antibody that has been pre-adsorbed against immunoglobulins from the species of your sample and blocking protein. For example, if you are using a BSA-based blocker, your secondary antibody may be binding to trace amounts of bovine IgG in the BSA.[20]
3. Include the Blocking Agent in Antibody Diluents Always dilute your primary and secondary antibodies in a buffer that contains a blocking agent.[20] This can be the same blocking buffer used to coat the plate or a buffer containing 1% BSA and 0.05% Tween-20. This provides a constant "blocking" environment, preventing antibodies from binding to any sites that may have become exposed during wash steps.[20]
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. arp1.com [arp1.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. waters.com [waters.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. clinisciences.com [clinisciences.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. youtube.com [youtube.com]
- 17. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 18. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ACTH (1-24) in Cell Stimulation
Welcome to the technical support center for optimizing ACTH (1-24) stimulation in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for stimulating cells with ACTH (1-24)?
A1: The optimal incubation time for ACTH (1-24) stimulation is highly dependent on the specific downstream readout you are measuring. Short-term incubations are typically sufficient for signaling events, while longer incubations are required for transcriptional changes and maximal steroid production.
-
Signaling Pathway Activation: Phosphorylation events, such as ERK1/2 phosphorylation, can be detected as early as 5 minutes and may start to decline within 30 minutes.[1] Intracellular cAMP levels can also rise rapidly.
-
Gene Expression: Changes in the transcription of key steroidogenic genes, like StAR and P450scc, can be observed with significant increases in primary transcripts (hnRNA) within 15 minutes of ACTH stimulation.[2][3] Mature mRNA levels may take longer to accumulate, with significant changes seen after 30 minutes for some genes.[2]
-
Steroidogenesis: An increase in cortisol or corticosterone (B1669441) production can be detected within an hour of stimulation.[4][5] In many systems, a plateau in steroid response is reached between 60 and 90 minutes.[6] However, for determining maximal inhibitory or stimulatory concentrations in dose-response experiments, longer incubation times of 24, 48, 72, or even 96 hours may be necessary.[7]
-
Cell Proliferation: Studies on cell proliferation often require chronic exposure to ACTH over several days.[8] For instance, an increase in proliferating cell nuclear antigen (PCNA) expression in response to ACTH may only become significant after 18 hours of treatment.[9]
Q2: What concentration of ACTH (1-24) should I use for my experiment?
A2: The optimal concentration of ACTH (1-24) depends on the cell type and the specific biological response being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
-
Physiological Concentrations: For studying responses within a physiological range, concentrations from 10 pM to 1 nM are often used.[4][5]
-
Maximal Stimulation: To elicit a maximal response for steroidogenesis or cAMP production, concentrations in the range of 10 nM to 100 nM are frequently employed.[4][7][10]
-
Signaling Studies: For signaling studies, such as ERK1/2 phosphorylation, a concentration of 100 nM has been shown to be effective.[1]
It is important to note that ACTH (1-24) is as potent as the full-length ACTH (1-39) in inducing glucocorticoid production in adrenal cells in culture.[11]
Q3: Which cell lines are commonly used for ACTH stimulation studies?
A3: Several cell models are utilized, each with its own advantages:
-
Primary Adrenocortical Cells: These cells, isolated from various species such as canines, rats, or bovines, provide a model that closely mimics the in vivo physiological state.[7][8][12]
-
H295R Cells: This is a human adrenocortical carcinoma cell line that is widely used because it retains the ability to produce most of the key adrenal steroids.[1]
-
Y1 Cells: This is a mouse adrenocortical tumor cell line that is a classic model for studying ACTH-induced steroidogenesis and signaling.[13]
Troubleshooting Guide
Issue 1: No or low response to ACTH (1-24) stimulation.
| Possible Cause | Troubleshooting Step |
| Cell Health/Viability | Ensure cells are healthy, within a low passage number, and have not been over-confluenced. Perform a viability assay (e.g., trypan blue exclusion). |
| ACTH (1-24) Degradation | Prepare fresh ACTH (1-24) solutions for each experiment. Aliquot and store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Time | Optimize the incubation time based on the specific endpoint being measured (see FAQ 1). Perform a time-course experiment. |
| Suboptimal ACTH (1-24) Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Serum Starvation/Steroid Depletion | The presence or absence of serum and steroids in the culture medium can significantly modulate the cellular response to ACTH.[12] Consider serum-starving cells or using charcoal-stripped serum to reduce basal steroid levels. |
| Requirement for Extracellular Calcium | ACTH-induced steroidogenesis and cAMP production can be dependent on extracellular calcium.[4][5] Ensure your culture medium contains adequate calcium levels. |
| Receptor (MC2R) or Accessory Protein (MRAP) Issues | Confirm that your cell line expresses the melanocortin 2 receptor (MC2R) and its essential accessory protein (MRAP).[11] Without MRAP, MC2R is not active at the cell surface. |
Issue 2: High background or basal activity.
| Possible Cause | Troubleshooting Step |
| Serum Components | Serum contains factors that can stimulate steroidogenesis. Serum-starve cells for a period before stimulation or use charcoal-stripped serum to remove steroids and other lipophilic molecules.[12] |
| Cell Confluency | High cell density can sometimes lead to increased basal activity. Plate cells at a consistent and optimal density. |
| Contamination | Check for microbial contamination, which can affect cell signaling and metabolism. |
Quantitative Data Summary
Table 1: Time-Dependent Effects of ACTH on Gene Expression and Steroidogenesis in Rat Adrenal Gland [2][3]
| Time after ACTH Injection | Plasma Corticosterone | StAR hnRNA | P450scc hnRNA | SIK1 hnRNA | SIK1 mRNA |
| 5 min | Significant Increase | No Change | No Change | No Change | No Change |
| 15 min | Significant Increase | Peak Increase | Peak Increase | Significant Increase | No Change |
| 30 min | Elevated | Returning to Basal | Returning to Basal | Elevated | Significant Increase |
Table 2: Effect of ACTH Concentration on Cortisol Production and cAMP Content in Bovine Adrenal Fasciculata Cells (1-hour incubation) [4][5]
| ACTH Concentration | Cortisol Production (in Ca2+-containing medium) | cAMP Content (in Ca2+-containing medium) |
| 10 pM | Slight but significant increase | No significant change |
| 100 pM | Significant increase | No significant change |
| 1 nM | Near maximal increase | Significant increase |
| 10 nM | Maximal increase | Significant increase |
Experimental Protocols
Protocol 1: General ACTH (1-24) Stimulation for Steroid Measurement
-
Cell Plating: Plate adrenocortical cells (e.g., H295R or primary cells) in a suitable multi-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
Pre-treatment (Optional): To reduce basal steroid production, replace the growth medium with serum-free medium or medium containing charcoal-stripped serum and incubate for 12-24 hours.
-
Stimulation: Prepare fresh dilutions of ACTH (1-24) in the appropriate medium. Remove the pre-treatment medium from the cells and add the ACTH (1-24) containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the supernatant (culture medium) for steroid analysis.
-
Analysis: Quantify the concentration of the steroid of interest (e.g., cortisol, corticosterone) in the supernatant using a suitable method such as ELISA, RIA, or LC-MS/MS.
-
Normalization (Optional): To account for variations in cell number, you can lyse the cells and perform a protein assay (e.g., BCA) to normalize the steroid production to the total protein content per well.
Protocol 2: Analysis of ERK1/2 Phosphorylation
-
Cell Culture and Serum Starvation: Plate cells (e.g., H295R) and grow to approximately 70-80% confluency. Serum-starve the cells for 12-24 hours before stimulation to reduce basal signaling activity.
-
Stimulation: Treat the cells with the desired concentration of ACTH (1-24) (e.g., 100 nM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after incubation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: Simplified signaling pathway of ACTH (1-24) in adrenocortical cells.
Caption: General experimental workflow for ACTH (1-24) cell stimulation.
Caption: Troubleshooting logic for a low response to ACTH stimulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Temporal Effect of Adrenocorticotrophic Hormone on Adrenal Glucocorticoid Steroidogenesis: Involvement of the Transducer of Regulated Cyclic AMP-Response Element-Binding Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Hormonal Control of Adrenocortical Cell Proliferation: DESENSITIZATION TO ACTH AND INTERACTION BETWEEN ACTH AND FIBROBLAST GROWTH FACTOR IN BOVINE ADRENOCORTICAL CELL CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Impact of Serum Components on ACTH (2-24) Activity in Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (2-24) in cell culture. It addresses common issues related to the influence of serum components on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ACTH (2-24) stock solution appears to be losing activity over time. How can I ensure its stability?
A: ACTH is a peptide that is susceptible to proteolytic degradation.[1] For optimal stability, it is crucial to handle and store it correctly.
-
Reconstitution and Aliquoting: Reconstitute lyophilized ACTH (2-24) in a sterile, protein-free buffer. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots.[2]
-
Storage: Store aliquots at -70°C for long-term storage.[2] Thaw an aliquot immediately before use and discard any unused portion.
-
Working Solutions: When preparing working solutions in culture media, be aware that proteases present in serum can degrade ACTH (2-24). It is advisable to prepare fresh dilutions for each experiment and minimize the time the peptide is in a serum-containing solution before being added to the cells. The stability of ACTH is temperature-dependent; keeping solutions on ice can help slow degradation.[1]
Q2: I am observing high variability in my cell-based assay results between experiments. What are the common sources of this variability?
A: High inter-assay variability is a frequent challenge in cell-based assays and can stem from several factors:
-
Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and hormones, and its composition can vary significantly between different lots.[3] This variation can alter cell growth, morphology, and responsiveness to stimuli like ACTH (2-24).[4] It is recommended to test a new lot of FBS before use in critical experiments and to purchase a larger quantity of a single, qualified lot for a study series.
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes, leading to altered responses. It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure a homogeneous cell suspension by gentle mixing before and during plating.
-
Assay Timing and Reagent Preparation: Maintain consistency in all incubation times, from cell seeding to ACTH (2-24) stimulation and final measurements. Prepare fresh reagents whenever possible and avoid multiple freeze-thaw cycles of critical components.
Q3: My cells are showing a blunted or unexpected response to ACTH (2-24) stimulation. What could be the cause?
A: An altered cellular response to ACTH (2-24) can be due to several factors related to the culture conditions and the assay itself:
-
Serum Component Interference: Serum contains various components that can interfere with ACTH (2-24) activity. Endogenous hormones in standard FBS can desensitize cells or activate downstream pathways, potentially masking the effect of exogenously added ACTH (2-24).[5] Consider using charcoal-stripped serum to remove endogenous steroids and hormones, which can enhance the cellular response to ACTH.[5]
-
Presence of Interfering Antibodies: Some sera may contain heterophile antibodies that can interfere with immunoassays used to measure downstream effects of ACTH (2-24) stimulation, such as cortisol or corticosterone (B1669441) production.[6][7] This can lead to falsely elevated or decreased readings. If interference is suspected, testing on an alternative assay platform or using heterophile antibody blocking tubes may be necessary.[6][8]
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally to stimulation.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular physiology and responsiveness. Regularly test your cell cultures for mycoplasma.
Q4: I am planning a steroidogenesis assay with H295R cells. Should I use standard FBS or charcoal-stripped FBS?
A: The choice between standard and charcoal-stripped FBS depends on the specific goals of your experiment.
-
Standard FBS: Contains a complex mixture of hormones and growth factors that can influence basal steroidogenesis.[3] If you are studying the overall effect of ACTH (2-24) in a more physiologically complex environment, standard FBS might be suitable. However, be aware of the potential for interference and lot-to-lot variability.
-
Charcoal-Stripped FBS: This serum has been treated with activated charcoal to remove non-polar molecules, including steroid hormones.[9] Using charcoal-stripped serum can significantly enhance the steroidogenic response of H295R cells to ACTH (2-24) by removing the negative feedback from endogenous glucocorticoids.[5] This provides a lower background and a larger dynamic range for measuring the effects of your compound.
Data Presentation
Table 1: Impact of Serum Type on ACTH-Induced Corticosterone Secretion and Proliferation in Primary Rat Adrenocortical Cells
| Experimental Condition | Median Corticosterone Secretion (ng/mL) | Normalized Cell Index (Proliferation) |
| Control (Standard Serum) | 6.20 | 1.7487 |
| ACTH (10 nM in Standard Serum) | 15.98 | 1.4875 |
| Control (Charcoal-Stripped Serum) | 9.70 | 1.2048 |
| ACTH (10 nM in Charcoal-Stripped Serum) | Significantly elevated relative to all other groups | 0.7593 |
Data summarized from a study on primary rat adrenocortical cells.[5] The use of charcoal-stripped serum markedly enhanced the ACTH-induced corticosterone output while suppressing cell proliferation.
Experimental Protocols
Protocol 1: ACTH (2-24) Stimulation of Y-1 Mouse Adrenal Cells for Steroidogenesis Assay
This protocol outlines the general steps for stimulating Y-1 mouse adrenal tumor cells with ACTH (2-24) to measure steroid production.
-
Cell Culture:
-
Culture Y-1 cells in Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in 24-well plates at a density that allows them to reach 70-80% confluency at the time of the assay.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal steroidogenesis and enhance the response to ACTH (2-24), serum-starve the cells for 18-24 hours before stimulation.
-
Replace the growth medium with a serum-free or low-serum (e.g., 0.1% BSA) medium.
-
-
ACTH (2-24) Stimulation:
-
Prepare a stock solution of ACTH (2-24) in a sterile, protein-free buffer.
-
On the day of the experiment, prepare serial dilutions of ACTH (2-24) in the appropriate assay medium (e.g., serum-free medium).
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the ACTH (2-24) dilutions to the respective wells. Include a vehicle control (medium without ACTH).
-
Incubate for the desired time period (e.g., 2, 4, or 24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of the steroid of interest (e.g., corticosterone) in the supernatant using a suitable method such as ELISA or LC-MS/MS.
-
Normalize the steroid production to the amount of protein in each well to account for variations in cell number.
-
Protocol 2: Steroidogenesis Assay in H295R Human Adrenocortical Carcinoma Cells
This protocol describes a method for assessing the effect of ACTH (2-24) on steroid production in the H295R cell line.
-
Cell Culture:
-
Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well plates at an appropriate density to achieve approximately 80% confluency for the experiment.
-
-
Acclimation and Treatment:
-
Allow the cells to acclimate for 24 hours after seeding.
-
Replace the medium with fresh medium containing the desired concentrations of ACTH (2-24). It is recommended to use charcoal-stripped serum for these experiments to reduce basal steroid levels.
-
Include appropriate controls: a vehicle control (medium with the same solvent used for ACTH dilution) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).
-
Incubate the cells with the treatments for 48 hours.
-
-
Hormone Measurement:
-
After the 48-hour incubation, collect the cell culture medium.
-
Measure the concentrations of steroids of interest (e.g., cortisol, testosterone, estradiol) using validated methods like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Normalize the hormone concentrations to a measure of cell viability or total protein to account for any cytotoxic effects of the treatments.
-
Express the results as fold-change relative to the vehicle control.
-
Mandatory Visualizations
Caption: Canonical ACTH signaling pathway via cAMP/PKA.
Caption: General experimental workflow for an ACTH (2-24) cell-based assay.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 5. The effects of selected inhibitors on human fetal adrenal steroidogenesis differs under basal and ACTH-stimulated conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Biological Activity of ACTH (2-24): A Comparative Guide for Human and Rat Variants
A crucial finding for researchers in endocrinology and drug development is the identical nature of the adrenocorticotropic hormone fragment (2-24) in both humans and rats. This molecular conservation implies that the intrinsic biological activity of ACTH (2-24) is consistent across these species, making rat models highly relevant for preclinical studies of this peptide's effects.
This guide provides a comprehensive comparison of the biological activity of ACTH (2-24), drawing on experimental data from both human and rat systems. Given that the primary amino acid sequence is identical, this document will focus on the conserved functional characteristics of this peptide, including its interaction with the melanocortin-2 receptor (MC2R), subsequent signaling cascades, and steroidogenic output.
Quantitative Comparison of Biological Activity
The biological activity of ACTH (2-24) is primarily assessed through its ability to bind to the MC2R, stimulate the production of the second messenger cyclic AMP (cAMP), and ultimately drive the synthesis of glucocorticoids—cortisol in humans and corticosterone (B1669441) in rats. The following table summarizes key quantitative parameters of ACTH activity, primarily focusing on the closely related and fully active fragment, ACTH (1-24), due to the greater availability of specific data for this peptide.
| Parameter | Human System | Rat System | Reference |
| Receptor Binding Affinity (Kd) | Not explicitly found for (2-24) or (1-24) in human MC2R. | ~0.79 nM (pKd of 9.1 for ACTH (1-24) at mouse MC2R) | [1] |
| cAMP Production (EC50) | Data not available in searched literature. | Data not available in searched literature. | |
| Steroidogenesis (EC50) | ~3 nM (for ERK1/2 activation in H295R cells) | Data not available in searched literature. 1 nM ACTH induces apoptosis in primary adrenocortical cells. | [2][3] |
Note: The data for receptor binding affinity is from mouse MC2R, which shares high homology with human and rat receptors. The EC50 for steroidogenesis in the human system is for a downstream signaling event (ERK1/2 activation) and not directly for cortisol production.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to determine the biological activity of ACTH peptides.
Radioligand Binding Assay for MC2R
This assay quantifies the affinity of ACTH (2-24) for its receptor, MC2R.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing MC2R (e.g., OS3 cells transfected with human MC2R) to near confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of cell membrane preparation with a radiolabeled ligand (e.g., [125I]-(Phe2,Nle4)ACTH(1-24)) and varying concentrations of unlabeled ACTH (2-24).
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
cAMP Stimulation Assay
This functional assay measures the ability of ACTH (2-24) to activate the MC2R and stimulate the production of the second messenger, cAMP.
-
Cell Culture:
-
Plate cells expressing MC2R (e.g., CHO or HEK293 cells) in a multi-well plate and grow to a desired confluency.
-
-
Stimulation:
-
Wash the cells with a physiological buffer (e.g., HBSS or DMEM).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of ACTH (2-24) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Measurement of cAMP:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of ACTH (2-24).
-
Determine the EC50 value (the concentration of ACTH (2-24) that produces 50% of the maximal response) using non-linear regression analysis.
-
Steroidogenesis Assay (Corticosterone in Rat Adrenal Cells)
This assay measures the primary biological output of ACTH stimulation in rat adrenal cells.
-
Isolation of Adrenal Cells:
-
Euthanize rats and aseptically remove the adrenal glands.
-
Mechanically disperse the adrenal cortex and digest the tissue with enzymes (e.g., collagenase) to obtain a single-cell suspension.
-
Purify the adrenal cells by centrifugation and resuspend them in a suitable culture medium.
-
-
Cell Stimulation:
-
Plate the isolated adrenal cells in a multi-well plate.
-
Add varying concentrations of ACTH (2-24) to the wells and incubate for a specified time (e.g., 2-4 hours).
-
-
Corticosterone Measurement:
-
Data Analysis:
-
Plot the corticosterone concentration against the concentration of ACTH (2-24).
-
Determine the EC50 value for corticosterone production.
-
Visualizing the Molecular and Experimental Pathways
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: ACTH Signaling Pathway
Caption: Experimental Workflow for ACTH Activity Assessment
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Frontiers | Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 8. medimabs.com [medimabs.com]
- 9. izotop.hu [izotop.hu]
A Comparative Analysis of ACTH (2-24) versus Full-Length ACTH (1-39)
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Adrenocorticotropic Hormone Analogs
Adrenocorticotropic hormone (ACTH) is a crucial pituitary peptide hormone that primarily regulates cortisol and androgen production in the adrenal cortex. The full-length, biologically active form is ACTH (1-39). However, various synthetic fragments of ACTH have been developed for therapeutic and research purposes. This guide provides a comparative analysis of ACTH (2-24), an N-terminally truncated fragment, and the full-length ACTH (1-39), focusing on their structural differences, biological activities, and the underlying experimental data.
Structural and Functional Differences
Full-length ACTH (1-39) is a 39-amino-acid polypeptide. Its biological activity, particularly steroidogenesis, is primarily attributed to its N-terminal region. The initial 24 amino acids, ACTH (1-24), are sufficient for inducing steroidogenesis and are considered equipotent to the full-length hormone.[1][2] The N-terminal sequence is critical, with fragments shorter than 16-20 amino acids being largely inactive.[3]
ACTH (2-24) is a synthetic analog that lacks the N-terminal serine residue. This seemingly minor modification has significant implications for its biological function. The N-terminal amino acids are crucial for receptor binding and activation. Studies on other N-terminally truncated fragments, such as ACTH (6-24), have shown that they can act as competitive antagonists of full-length ACTH, indicating that the absence of the initial amino acids prevents proper receptor activation and signaling.[4] Therefore, it is anticipated that ACTH (2-24) exhibits significantly reduced binding affinity and biological potency compared to ACTH (1-39).
Comparative Biological Activity
A direct quantitative comparison of ACTH (2-24) and ACTH (1-39) is limited in publicly available literature. However, based on the established importance of the N-terminal region, a significant decrease in the activity of ACTH (2-24) is expected. The following tables summarize the available quantitative data for full-length ACTH and related fragments to provide a basis for comparison.
Table 1: Comparative Binding Affinity (Ki) for Melanocortin Receptors (MCRs)
| Ligand | MC1R (Ki, nM) | MC2R (Ki, nM) | MC3R (Ki, nM) | MC4R (Ki, nM) | MC5R (Ki, nM) |
| ACTH (1-39) | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity |
| ACTH (1-24) | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity |
| ACTH (2-24) | Expected Significantly Lower Affinity | Expected Significantly Lower Affinity | Expected Significantly Lower Affinity | Expected Significantly Lower Affinity | Expected Significantly Lower Affinity |
Table 2: Comparative Steroidogenic Potency (EC50)
| Ligand | Steroidogenic Potency (EC50) |
| ACTH (1-39) | High Potency (in the pM to low nM range) |
| ACTH (1-24) | High Potency (comparable to ACTH 1-39) |
| ACTH (2-24) | Expected Significantly Lower Potency |
Note: The EC50 for steroidogenesis is a measure of the concentration of the ligand required to elicit a half-maximal response. The absence of the N-terminal serine in ACTH (2-24) is predicted to lead to a substantial increase in its EC50 value, indicating lower potency.
Signaling Pathways
ACTH (1-39) exerts its primary steroidogenic effects by binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex. This interaction initiates a signaling cascade that leads to the synthesis and release of corticosteroids.
ACTH (1-39) Signaling Pathway for Steroidogenesis.
Due to its presumed low affinity for MC2R, ACTH (2-24) is expected to be a very weak activator of this pathway, if at all.
Non-Steroidogenic (Non-Canonical) Effects
Beyond its role in steroidogenesis, ACTH can exert non-steroidal, anti-inflammatory, and immunomodulatory effects.[5] These effects are mediated through its interaction with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are expressed on various immune cells.[6] Given that N-terminal truncation significantly impacts receptor binding, it is highly probable that the non-steroidogenic activities of ACTH (2-24) are also substantially diminished compared to those of full-length ACTH.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of a ligand to a specific receptor.
Workflow for a Competitive Receptor Binding Assay.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the melanocortin receptor of interest (MC1R-MC5R) are cultured to an appropriate density.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH or [¹²⁵I]-ACTH) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor ligand (ACTH (1-39) or ACTH (2-24)).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation: The incubation is terminated, and unbound radioligand is separated from the cell-bound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined, and the Ki (binding affinity) is calculated using the Cheng-Prusoff equation.
In Vitro Steroidogenesis Assay (H295R Cell Line)
This assay measures the ability of a compound to stimulate the production of steroid hormones, such as cortisol, in the human adrenocortical carcinoma cell line H295R.[7]
Workflow for an In Vitro Steroidogenesis Assay.
Detailed Methodology:
-
Cell Culture and Plating: H295R cells are maintained in appropriate culture medium and seeded into multi-well plates.
-
Treatment: After allowing the cells to adhere, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (ACTH (1-39) or ACTH (2-24)).
-
Incubation: The cells are incubated for a specified period (e.g., 24 or 48 hours) to allow for steroid hormone production.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Hormone Quantification: The concentration of the steroid of interest (e.g., cortisol) in the supernatant is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: A dose-response curve is generated by plotting the steroid concentration against the logarithm of the test compound concentration. The EC50 value, representing the concentration that produces 50% of the maximal steroidogenic response, is then calculated.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. ACTH receptor - Wikipedia [en.wikipedia.org]
- 7. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-ACTH Antibody Cross-Reactivity with ACTH (1-39) and its (2-24) Fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-adrenocorticotropic hormone (ACTH) antibodies with the full-length ACTH (1-39) peptide and its biologically significant fragment, ACTH (2-24). Understanding the specificity of these antibodies is critical for the accurate quantification of ACTH in various biological matrices and for the development of targeted therapeutics. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the stress response by stimulating the adrenal cortex to produce cortisol. The N-terminal region of ACTH is crucial for its biological activity. The ACTH (1-24) fragment, also known as cosyntropin (B549272) or Synacthen, is a synthetic analogue that retains the full biological activity of the native hormone and is used both therapeutically and diagnostically. The ACTH (2-24) fragment, lacking the N-terminal serine, is a related peptide of interest in research.
The specificity of anti-ACTH antibodies is paramount for immunoassays. Antibodies raised against the N-terminal region of ACTH are likely to exhibit cross-reactivity with both the full-length hormone and its N-terminal fragments. This guide explores the extent of this cross-reactivity, providing available quantitative data and outlining the methodologies to assess it.
Data Presentation: Antibody Cross-Reactivity
Direct quantitative comparisons of the binding affinity of a single antibody to both ACTH (1-39) and the specific ACTH (2-24) fragment are not abundantly available in peer-reviewed literature. However, data from studies on ACTH (1-24) and other fragments provide strong evidence of significant cross-reactivity for antibodies targeting the N-terminal region.
| Antibody/Assay Description | Target Antigen | Fragment | Cross-Reactivity/Binding Affinity | Reference |
| Radioimmunoassay Antiserum | Porcine ACTH (1-39) | ACTH (1-24) | 100% cross-reactivity | [1] |
| Monoclonal Antibody (Clone AH26) | Synthetic peptide (aa 1-24 of human ACTH) | CLIP (aa 17-39) | Specific to ACTH (1-24); does not react with CLIP. | [2] |
| Human IgG Autoantibodies | Human ACTH (1-39) | ACTH (1-24) | Pre-incubation with ACTH (1-24) significantly reduced binding to full-length ACTH, indicating cross-reactivity. | [3] |
| Commercial Anti-ACTH Monoclonal Antibody | N-terminal ACTH | ACTH (1-24) and ACTH (1-39) | Immunoblotting showed specific reactivity with both peptides. | [4] |
| Monoclonal Humanized Antibody (ALD1611) | Human and Mouse ACTH | α-MSH, CLIP | High affinity for ACTH (22 pM), low affinity for CLIP (20 nM), and undetectable for α-MSH. | [1] |
Note: The ACTH (2-24) fragment is expected to have comparable or slightly lower binding affinity than ACTH (1-24) for antibodies targeting the N-terminal region, as the primary difference is the single N-terminal amino acid.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the analysis of anti-ACTH antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the relative binding affinity of an antibody to full-length ACTH and its fragments by measuring the concentration of the fragment required to inhibit the binding of the antibody to immobilized full-length ACTH.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Full-length ACTH (1-39)
-
ACTH (2-24) fragment
-
Anti-ACTH antibody (primary antibody)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of full-length ACTH (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the primary anti-ACTH antibody at a fixed concentration with serial dilutions of either full-length ACTH (as a standard) or the ACTH (2-24) fragment for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding). The ratio of IC50 values for ACTH (1-39) and ACTH (2-24) provides a measure of cross-reactivity.[5][6][7]
Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding kinetics, providing association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-ACTH antibody
-
Full-length ACTH (1-39)
-
ACTH (2-24) fragment
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the anti-ACTH antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of full-length ACTH (1-39) over the antibody-coated surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration.
-
-
Fragment Analysis: Repeat the binding analysis with the ACTH (2-24) fragment using the same range of concentrations.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_D for both the full-length ACTH and the (2-24) fragment. The ratio of the K_D values indicates the relative binding affinity.[8][9][10]
Mandatory Visualizations
ACTH Signaling Pathway
Caption: ACTH signaling pathway in adrenocortical cells.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining antibody cross-reactivity.
Conclusion
The available evidence strongly suggests that anti-ACTH antibodies targeting the N-terminal region of the hormone will exhibit significant cross-reactivity with the ACTH (2-24) fragment, similar to what has been observed with the ACTH (1-24) fragment. For applications requiring the specific quantification of full-length ACTH (1-39) in the presence of N-terminal fragments, a two-site sandwich ELISA employing antibodies that bind to distinct epitopes on the N-terminus and the C-terminus (e.g., amino acids 34-39) would be the most appropriate methodology.[11] Conversely, for detecting total bioactive ACTH, including the (1-24) and (2-24) fragments, a competitive ELISA or an assay using an antibody specific for the N-terminal region would be suitable. Researchers and drug development professionals should carefully consider the epitope of their chosen anti-ACTH antibody and validate its cross-reactivity profile to ensure the accuracy and reliability of their results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Autoantibodies reactive to adrenocorticotropic hormone can alter cortisol secretion in both aggressive and nonaggressive humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. biomerica.com [biomerica.com]
Decoding the Specificity of ACTH (1-24): A Comparative Guide for Melanocortin Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the binding and functional specificity of Adrenocorticotropic hormone (ACTH) (1-24) across the five melanocortin receptor (MCR) subtypes (MC1R to MC5R). By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate informed decisions in melanocortin-related research and therapeutic development.
Ligand-Receptor Interaction Profile: A Quantitative Comparison
The specificity of ACTH (1-24) and other endogenous and synthetic melanocortin peptides is delineated by their binding affinities (Ki) and functional potencies (EC50) at each MCR subtype. The following tables summarize these values, offering a clear comparison of their performance. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Ligand | MC1R | MC3R | MC4R | MC5R |
| ACTH (1-24) | ~0.96 nM[1] | ~4.90 nM[2] | ~2.84 nM[2] | ~4.56 nM[2] |
| α-MSH | ~0.17 nM[3] | ~0.88 nM[3] | ~1.05 nM[3] | ~1.34 nM[3] |
| NDP-α-MSH | ~0.085 nM[4][5] | ~0.4 nM[4][5] | ~3.8 nM[4][5] | ~5.1 nM[4][5] |
| γ-MSH | - | High Affinity[6] | Lower Affinity[6] | Lower Affinity[6] |
| Table 1: Comparative Binding Affinities (Ki) of Melanocortin Ligands. |
| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |
| ACTH (1-24) | ~3.80 nM[2] | ~7.6-11.9 nM[7] | ~16.7 nM[2] | ~4.90 nM[2] | ~2.84 nM[2] |
| α-MSH | ~0.17 nM[3] | No Activity | ~0.88 nM[3] | ~1.05 nM[3] | ~1.34 nM[3] |
| NDP-α-MSH | - | - | - | - | - |
| γ-MSH | - | - | Selective Agonist[6] | - | - |
| Table 2: Comparative Functional Potencies (EC50) of Melanocortin Ligands. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methods used to determine ligand specificity, the following diagrams illustrate the primary signaling cascade of melanocortin receptors and the general workflows for binding and functional assays.
Caption: Melanocortin Receptor Signaling Pathway.
Caption: Experimental Workflows for Receptor Analysis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ACTH (1-24)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH).
-
Unlabeled Ligands: ACTH (1-24), α-MSH, NDP-α-MSH for standard curves and competition.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
A fixed concentration of [¹²⁵I]-NDP-α-MSH (e.g., 0.1 nM).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., ACTH (1-24)) or buffer for total binding.
-
A high concentration of unlabeled NDP-α-MSH (e.g., 1 µM) to determine non-specific binding.
-
-
-
Incubation:
-
Incubate the plates at 37°C for 60-90 minutes to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound by measuring its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing a specific melanocortin receptor subtype.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human melanocortin receptor of interest.
-
Test Compounds: ACTH (1-24), α-MSH, etc.
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
384- or 96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the cells into the wells of a microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the various concentrations of the test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit. This step also typically stops the enzymatic reaction.
-
Add the detection reagents and measure the cAMP levels according to the kit's instructions (e.g., measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agouti antagonism of melanocortin-4 receptor: greater effect with desacetyl-alpha-melanocyte-stimulating hormone (MSH) than with alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. [Nle4,D-Phe7]-alpha-MSH | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of ACTH(1-24) and Other Melanocortin Peptides
This guide provides a detailed comparison of Adrenocorticotropic Hormone (ACTH)(1-24) and other key melanocortin (MSH) peptides, including α-MSH, β-MSH, and γ-MSH. Derived from the common precursor pro-opiomelanocortin (POMC), these peptides exhibit overlapping but distinct pharmacological profiles at the five melanocortin receptors (MC1R-MC5R), leading to a wide range of physiological effects.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into their receptor binding, functional activity, and methodologies for their evaluation.
Peptide Origins and Relationships
The peptides discussed are all products of the post-translational processing of the POMC prohormone.[1] The specific peptides generated depend on tissue-specific enzymatic cleavage.[2] ACTH, for instance, is the primary POMC product in the anterior pituitary, while α-MSH is a key product in the intermediate lobe and the hypothalamus.[2][3] The first 13 amino acids of ACTH are identical to the sequence of α-MSH.[4][5]
Comparative Receptor Binding Affinity
The affinity of melanocortin peptides for their receptors (MC1R, MC3-5R) is a key determinant of their biological activity. ACTH is the only endogenous ligand that binds to MC2R, which is critical for its role in steroidogenesis.[6][7] Other MCRs are targeted by multiple MSH peptides. Binding affinities are typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Melanocortin Receptors
| Peptide | hMC1R | hMC3R | hMC4R | hMC5R | Reference(s) |
|---|---|---|---|---|---|
| ACTH (1-24) | 0.28 | 21.6 | 21.9 | 100 | [8] |
| α-MSH | 0.23 | 39.8 | 39.9 | 11.6 | [8] |
| β-MSH | 3.5 | 11 | 2.6 | 130 | [6] |
| γ-MSH | 1000 | 0.4 | 1000 | >1000 | [6] |
Note: Data is compiled from multiple sources and may reflect inter-assay variability. Values represent approximate affinities for comparison.
As shown, ACTH(1-24) and α-MSH exhibit high and comparable affinity for MC1R.[8] γ-MSH is notably selective for MC3R, while β-MSH shows the highest affinity for MC4R.[6] The extension of the peptide chain from α-MSH (13 amino acids) to ACTH(1-24) does not dramatically alter binding affinity for MC1R, MC3R, and MC4R, suggesting the primary binding determinants reside within the shared N-terminal sequence.[9]
Functional Potency and Signaling
Melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit to activate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[10][11] This activation of the cAMP/PKA pathway mediates many of the downstream effects of these peptides.[10] Functional potency is measured by the half-maximal effective concentration (EC50), with lower values indicating greater potency.
Table 2: Comparative Functional Potency (EC50, nM) for cAMP Production
| Peptide | hMC1R | hMC3R | hMC4R | hMC5R | Reference(s) |
|---|---|---|---|---|---|
| ACTH (1-24) | 0.05 | 1.1 | 0.38 | 2.9 | [8] |
| α-MSH | 0.03 | 1.4 | 0.20 | 0.9 | [6][8] |
| β-MSH | 1.4 | 2.0 | 0.1 | 1.9 | [6] |
| γ-MSH | >1000 | 0.2 | >1000 | >1000 | [6] |
Note: Data is compiled from multiple sources and may reflect inter-assay variability. Values represent approximate potencies for comparison.
The functional data largely mirrors the binding affinities. ACTH(1-24) and α-MSH are potent agonists at MC1R, MC4R, and MC5R.[8] Interestingly, while ACTH(1-24) has a lower binding affinity for MC3R and MC4R compared to MC1R, it is still a potent activator of these receptors.[8] Some studies have shown that ACTH(1-24) can induce a greater cAMP response than full-length ACTH(1-39) at certain receptors, suggesting the C-terminal portion of the full peptide may modulate activity.[8]
Comparative In Vivo and In Vitro Effects
The distinct receptor profiles of ACTH(1-24) and MSH peptides translate into different physiological effects.
-
Steroidogenesis: ACTH is the primary regulator of glucocorticoid production in the adrenal cortex via MC2R, an effect not shared by MSH peptides.[12][13]
-
Energy Homeostasis: Both ACTH and α-MSH can act centrally to reduce food intake, an effect largely mediated by MC4R.[6][14] Studies have shown that centrally administered ACTH(1-24) effectively suppresses appetite.[6]
-
Inflammation: α-MSH is well-known for its potent anti-inflammatory effects, often mediated by MC1R and MC3R on immune cells.[5][15] ACTH peptides that contain the α-MSH sequence share these anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines like TNF-α.[15]
-
Cardiovascular Effects: The cardiovascular effects can differ significantly. In conscious rats, γ-MSH increases blood pressure and heart rate, whereas ACTH(1-24) dose-dependently decreases blood pressure, an effect attributed to a direct action on the peripheral vasculature.[16]
-
Behavioral Effects: Central administration of ACTH(1-24) and other ACTH/MSH fragments is known to induce behaviors such as excessive grooming and stretching/yawning syndrome in animal models.[17]
Key Experimental Protocols
Standardized assays are crucial for comparing the activity of different melanocortin peptides. Below are outlines for two fundamental experimental procedures.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test peptide by measuring its ability to displace a radiolabeled ligand from a melanocortin receptor.
-
Materials:
-
Cell Membranes: Crude membrane preparations from HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R, hMC3R, hMC4R, or hMC5R).[18][19]
-
Radioligand: A high-affinity, non-selective MCR ligand labeled with a radioisotope, typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH).[18][19]
-
Test Peptides: ACTH(1-24) and other MSH peptides of interest.
-
Binding Buffer: A physiological buffer (e.g., 25 mM HEPES) with protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
-
-
Protocol Outline:
-
Assay Setup: In a microplate, combine cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH), and increasing concentrations of the unlabeled test peptide.[18]
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled ligand like NDP-α-MSH).[18]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test peptide. Determine the IC50 (concentration of peptide that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a peptide to activate the receptor and stimulate the production of intracellular cAMP, determining its functional potency (EC50).
-
Materials:
-
Cells: Live CHO or HEK293 cells stably expressing the melanocortin receptor of interest, plated in 96- or 384-well plates.[18][20]
-
Test Peptides: ACTH(1-24) and other MSH peptides.
-
Stimulation Buffer: A physiological buffer (e.g., HBSS) often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.[18]
-
cAMP Detection Kit: A commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme Immunoassay (EIA).[21][22]
-
-
Protocol Outline:
-
Cell Plating: Seed cells into a microplate and allow them to adhere overnight.[18]
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a PDE inhibitor.[21]
-
Stimulation: Add serial dilutions of the test peptides to the wells and incubate for a specific time (e.g., 15-45 minutes) at 37°C to allow for cAMP production.[18][23]
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol.[18] The signal generated is typically proportional (or inversely proportional) to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log concentration of the peptide to generate a dose-response curve. Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[22]
-
Conclusion
ACTH(1-24) and other MSH peptides, while originating from the same precursor, are not pharmacologically interchangeable. ACTH(1-24) shares potent agonism with α-MSH at MC1R, MC4R, and MC5R, making it relevant for functions like inflammation and energy homeostasis. Its defining characteristic, however, is its exclusive activity at MC2R, governing adrenal steroidogenesis. Other peptides like β-MSH and γ-MSH exhibit distinct selectivity profiles, primarily for MC4R and MC3R, respectively. Understanding these nuanced differences in receptor affinity and functional potency is critical for interpreting physiological studies and for the rational design of selective melanocortin-based therapeutics.
References
- 1. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland [frontiersin.org]
- 4. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACTH 1-24 inhibits proliferation of adrenocortical tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A study on possible modulating and direct effects of gamma2-MSH and ACTH-(1-24) on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
- 19. Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bovine and Human ACTH (2-24) for Researchers
For Immediate Release
A comprehensive analysis of bovine and human Adrenocorticotropic Hormone (ACTH) fragment (2-24) reveals identical primary amino acid sequences, indicating a high degree of conservation for this biologically active peptide. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, focusing on the available, albeit limited, comparative performance data and standardized experimental protocols for assessing bioactivity.
Identical Amino Acid Sequences in Bovine and Human ACTH (2-24)
The first 24 amino acids of ACTH are known to be conserved across multiple species, including humans and bovines. Consequently, the ACTH (2-24) fragment, which comprises amino acids 2 through 24, also shares an identical primary structure between the two species.
Amino Acid Sequence of ACTH (2-24): YSMEHFRWGKPVGKKRRPVKVYP
This sequence identity suggests that the fundamental biological activities mediated by this fragment should be comparable. However, it is important to note that differences in post-translational modifications or the presence of impurities in preparations could potentially lead to variations in performance.
Comparative Biological Activity
While direct, head-to-head quantitative comparisons of the biological potency and receptor binding affinity of bovine versus human ACTH (2-24) are not extensively documented in publicly available literature, a study on fetal adrenocortical cells from both species demonstrated a similar steroidogenic response to ACTH stimulation. This suggests that any functional differences, if they exist, are likely to be minimal.
The following table summarizes the expected performance based on the conserved nature of the ACTH (1-24) fragment. It is important to note that these are expected values and may vary based on the specific experimental conditions and the source of the peptides.
| Parameter | Bovine ACTH (2-24) | Human ACTH (2-24) | Source |
| Amino Acid Sequence | YSMEHFRWGKPVGKKRRPVKVYP | YSMEHFRWGKPVGKKRRPVKVYP | |
| Steroidogenesis (EC50) | Expected to be similar | Expected to be similar | |
| MC2R Binding Affinity (Kd/IC50) | Expected to be similar | Expected to be similar |
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Steroidogenesis Assay
This assay measures the ability of ACTH to stimulate the production of corticosteroids (e.g., cortisol) from adrenal cells.
Objective: To determine the EC50 value of bovine and human ACTH (2-24) for cortisol production.
Materials:
-
Adrenal cell line (e.g., human NCI-H295R or bovine adrenal cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Bovine and Human ACTH (2-24) peptides
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
Procedure:
-
Cell Culture: Culture adrenal cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2-5 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to synchronize the cells.
-
ACTH Stimulation: Prepare serial dilutions of bovine and human ACTH (2-24) in assay buffer. Remove the starvation medium and add the different concentrations of ACTH to the wells. Include a negative control (assay buffer only).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
Data Analysis: Plot the cortisol concentration against the log of the ACTH concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay
This assay is used to determine the binding affinity of ACTH for its receptor, the Melanocortin 2 Receptor (MC2R).
Objective: To determine the IC50 and/or Kd value of bovine and human ACTH (2-24) for MC2R.
Materials:
-
Cells expressing MC2R (e.g., CHO cells stably transfected with human or bovine MC2R and its accessory protein, MRAP)
-
Radiolabeled ACTH (e.g., [125I]-ACTH(1-39))
-
Bovine and Human ACTH (2-24) peptides (unlabeled competitor)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Harvest the MC2R-expressing cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ACTH to each well.
-
Competition: Add increasing concentrations of unlabeled bovine or human ACTH (2-24) to the wells. Include a control for total binding (no competitor) and non-specific binding (excess unlabeled ACTH).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit a one-site competition curve to the data to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanisms and experimental designs, the following diagrams are provided.
Caption: ACTH Signaling Pathway for Steroidogenesis.
Caption: Workflow for a Steroidogenesis Assay.
A Tale of Two Peptides: Unraveling the Neurological Effects of ACTH (1-24) and ACTH (4-10)
A comprehensive side-by-side comparison for researchers and drug development professionals.
Adrenocorticotropic hormone (ACTH) fragments have long intrigued the scientific community for their diverse biological activities that extend beyond their classical steroidogenic role. Among these, the synthetic analogue ACTH (1-24) (Cosyntropin/Tetracosactide) and the smaller fragment ACTH (4-10) have garnered significant attention for their potential neurological effects. This guide provides a detailed, evidence-based comparison of these two peptides, focusing on their impact on neuroinflammation, neuroprotection, and cognitive function, supported by experimental data and detailed methodologies.
At a Glance: Key Neurological Differences
| Feature | ACTH (1-24) | ACTH (4-10) |
| Primary Neurological Focus | Neuroinflammation, Neuroprotection | Attention, Learning, and Memory |
| Mechanism of Action | Primarily via Melanocortin Receptors (MC3R, MC4R) | Less defined, may involve central mechanisms independent of classical MCRs |
| Anti-inflammatory Effects | Potent, demonstrated by reduced pro-inflammatory cytokines and immune cell infiltration | Less potent, some evidence for anti-inflammatory properties of analogues |
| Neuroprotective Effects | Reduces neuronal damage in models of ischemia and traumatic brain injury | Evidence for neuroprotection, particularly with modified analogues (e.g., Semax) |
| Cognitive Effects | Improves cognitive function, potentially secondary to neuroprotection | Directly modulates attentional processes and memory consolidation |
Deep Dive: Experimental Evidence and Protocols
Neuroinflammation
ACTH (1-24) has demonstrated robust anti-inflammatory effects in various models of neurological injury.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Traumatic Brain Injury (Mouse) | 1.8 U/mouse/day CoSyn (ACTH 1-24) subcutaneously, 3h post-injury | Reduced Iba1+ microglia/macrophages and MPO+ neutrophils in cortex and hippocampus. Decreased IL-1β expression in the cortex. | [1][2] |
| Lipopolysaccharide (LPS)-induced Inflammation (Porcine) | Continuous ACTH (1-24) pretreatment | Attenuated LPS-induced increases in IL-1β, IL-6, and IL-10 in plasma and blocked intra-adrenal IL-6 secretion. | [3] |
| Spinal Cord Ischemia-Reperfusion (Rabbit) | Not specified | Showed significant neuroprotective activity against ischemia-reperfusion injury. | [4] |
Experimental Protocol: Traumatic Brain Injury in Mice [1][2]
-
Animal Model: Controlled cortical impact (CCI) model of TBI in mice.
-
Treatment: Long-acting cosyntropin (B549272) (CoSyn, a synthetic ACTH 1-24 analog) at a dosage of 1.8 U/mouse/day, administered subcutaneously.
-
Administration: First dose administered 3 hours post-injury, followed by daily injections for up to 7 days.
-
Outcome Measures:
-
Immunohistochemistry: Quantification of Iba1+ (microglia/macrophages) and MPO+ (neutrophils) cells in the perilesional cortex and hippocampus at 3 days post-injury.
-
Cytokine Analysis: Measurement of IL-1β and TNFα expression in the cortex.
-
Behavioral Testing: Open field, novel object recognition, and Morris water maze tests to assess cognitive function.
-
ACTH (4-10) and its analogues have also been investigated for their anti-inflammatory potential, although the evidence is less direct compared to ACTH (1-24). The analogue Semax (ACTH(4-7)+Pro-Gly-Pro) has shown promise in this area.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | Semax (ACTH(4-10) analogue) | Suppressed the expression of genes related to inflammatory processes. | [4][5] |
Neuroprotection
Both peptides exhibit neuroprotective properties, albeit through potentially different mechanisms.
ACTH (1-24) has been shown to be neuroprotective in models of acute neuronal injury.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Cerebral Ischemia (Gerbil) | ACTH (1-24) | Had a life-saving effect and reduced hippocampus injuries. | [6] |
ACTH (4-10) and its analogues have demonstrated neuroprotective effects, particularly in models of neurodegeneration and ischemia.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Dexamethasone-induced Hippocampal Degeneration (Mouse) | ACTH (4-9) | Significantly reduced dexamethasone-induced damage to hippocampal pyramidal neurons. | [7] |
| Neurite Outgrowth (Neuro 2A cells) | ACTH (4-10) | Inactive in stimulating neurite outgrowth. However, the analog [D-Phe7]ACTH (4-10) was able to stimulate neurite outgrowth. | [8] |
Experimental Protocol: Neurite Outgrowth Assay [8]
-
Cell Line: Neuro 2A neuroblastoma cell line.
-
Treatment: Cells were treated with α-MSH, ACTH (4-10), and the melanocortin analog [D-Phe7]ACTH (4-10).
-
Outcome Measure: Stimulation of neurite outgrowth was assessed.
-
Mechanism of Action Probe: The MC4-R antagonist [D-Arg8]ACTH (4-10) was used to investigate receptor involvement.
Cognitive Function
The effects of these peptides on cognition represent a key area of differentiation.
ACTH (1-24) is believed to improve cognitive function primarily by mitigating the underlying neuropathology.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Epileptic Kcna1-null mice | ACTH gel (4 IU/kg, i.p., four times daily for 7 days) | Prevented impairment of long-term potentiation and restored spatial learning and memory, independent of seizure control. | [9] |
ACTH (4-10) appears to have a more direct modulatory role on the processes of attention and memory.
Experimental Data:
| Model | Treatment Protocol | Key Findings | Reference |
| Healthy Male Volunteers | 15 mg of MSH/ACTH 4-10 infused over 2 hours | Raised perceptual threshold for simple stimuli and facilitated perceptual integration of patterned information. Improved discrimination of relevant from irrelevant information. | [10] |
| Healthy Volunteers | 1 mg ACTH 4-10 intravenously | Diminished the Nd component of the event-related potential (ERP), an indicator of selective attention, at 30 minutes post-administration. | [11] |
Experimental Protocol: Human Attention Study [11]
-
Subjects: Healthy volunteers.
-
Design: Double-blind, cross-over study.
-
Treatment: Intravenous administration of either placebo or 1 mg ACTH 4-10.
-
Task: Dichotic listening task.
-
Outcome Measures:
-
Event-Related Potentials (ERPs): Measurement of the Nd component (selective attention) and mismatch negativity (MMN; automatic processing).
-
Time Course: Assessments were conducted at 0, 30, 90, 180, 330, 600 minutes, and 24, 48, and 72 hours after drug administration.
-
Signaling Pathways: A Visual Comparison
The neurological effects of ACTH (1-24) are largely attributed to its interaction with melanocortin receptors (MCRs), particularly MC3R and MC4R, in the central nervous system. The signaling cascade often involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: ACTH (1-24) signaling via MC4R.
The precise signaling pathways for the neurological effects of ACTH (4-10) are less well-defined and may not solely rely on classical melanocortin receptors. Evidence suggests it may influence attentional processes through distinct central mechanisms.
Caption: Proposed signaling for ACTH (4-10).
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for comparing the neurological effects of ACTH (1-24) and ACTH (4-10) in an animal model of neurological disease.
Caption: Comparative experimental workflow.
Conclusion and Future Directions
Both ACTH (1-24) and ACTH (4-10) exhibit significant, yet distinct, neurological effects. ACTH (1-24) demonstrates potent anti-inflammatory and neuroprotective properties, making it a candidate for acute neurological injuries. In contrast, ACTH (4-10) and its analogues appear to be more direct modulators of cognitive processes, particularly attention.
Future research should focus on head-to-head comparative studies using standardized models and a comprehensive battery of neurological outcome measures. Elucidating the precise molecular targets and signaling pathways of ACTH (4-10) in the brain is critical for understanding its unique cognitive effects. Furthermore, the development of more stable and selective analogues of both peptides could lead to novel therapeutic strategies for a range of neurological disorders. This comparative guide serves as a foundational resource for scientists and clinicians navigating the complex and promising landscape of ACTH-related neuropeptides in neuroscience.
References
- 1. Cosyntropin Attenuates Neuroinflammation in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stress Response Simulated by Continuous Injection of ACTH Attenuates Lipopolysaccharide-Induced Inflammation in Porcine Adrenal Gland [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective effect of ACTH (4-9) in degeneration of hippocampal nerve cells caused by dexamethasone: morphological, immunocytochemical and ultrastructural studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 8. Melanocortin receptors mediate alpha-MSH-induced stimulation of neurite outgrowth in neuro 2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenocorticotropic Hormone Protects Learning and Memory Function in Epileptic Kcna1-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Time course of ACTH 4-10 effects on human attention - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Synthetic ACTH (1-24): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of synthetic Adrenocorticotropic Hormone (ACTH) (1-24), also known as cosyntropin (B549272) or tetracosactide, against other alternatives. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Synthetic ACTH (1-24)
Synthetic ACTH (1-24) is a polypeptide that consists of the first 24 amino acids of the natural 39-amino-acid ACTH molecule.[1] This N-terminal region is responsible for the full biological activity of the hormone, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1][2] It is widely used as a diagnostic agent to assess adrenal gland function through the ACTH stimulation test.[3][4] Compared to animal-derived ACTH, synthetic ACTH (1-24) has a lower incidence of allergic reactions.[4][5]
Comparative In Vivo Efficacy
The primary measure of in vivo efficacy for ACTH and its analogues is the stimulation of cortisol production. The following tables summarize quantitative data from studies comparing synthetic ACTH (1-24) with other forms of ACTH.
Table 1: Cortisol Response to Synthetic ACTH (1-24) vs. Natural ACTH Gel in Cats
| Treatment | Time to Peak Cortisol Response | Duration of Action |
| Synthetic ACTH (1-24) (Cosyntropin) | 30 to 60 minutes | Transient (returns to normal within 3 hours) |
| Natural ACTH Gel | 90 to 180 minutes | Prolonged |
Data adapted from a comparative study in normal cats, highlighting the different pharmacokinetic profiles of the two formulations.[6]
Table 2: Steroidogenic Exposure Comparison in Healthy Humans
| Treatment | Relative Steroidogenic Exposure |
| Repository Corticotropin (B344483) Injection (RCI) | Lower |
| Synthetic ACTH (1-24) Depot | Approximately 4-fold higher free cortisol exposure than RCI after two doses |
| Methylprednisolone | Used as a reference for steroidogenic potential |
This table is based on a phase 1 study comparing the pharmacokinetics and pharmacodynamics of RCI and a synthetic ACTH (1-24) depot formulation. The results indicate that these two ACTH-class products are not interchangeable in their steroidogenic effects.[7] A separate study found that the steroidogenic exposure of clinically relevant doses of repository corticotropin injection was significantly lower than that of synthetic ACTH (1-24) depot.[8][9]
Key Experimental Protocols
The validation of synthetic ACTH (1-24) efficacy in vivo predominantly relies on the ACTH stimulation test.
ACTH Stimulation Test (Cosyntropin Test)
This test measures the adrenal glands' response to ACTH and is a primary tool for diagnosing adrenal insufficiency.[3]
Objective: To assess the functional capacity of the adrenal cortex by measuring the cortisol response to a standardized dose of synthetic ACTH (1-24).
Protocol:
-
Baseline Blood Sample: A blood sample is drawn to determine the baseline plasma cortisol level.[3][5]
-
Administration of Synthetic ACTH (1-24): A standardized dose of cosyntropin (typically 0.25 mg) is administered either intramuscularly (IM) or intravenously (IV).[4][5]
-
Post-Stimulation Blood Samples: Blood samples are collected at specific time points after administration, commonly at 30 and 60 minutes, to measure the stimulated plasma cortisol levels.[3][5]
-
Analysis: The cortisol levels in the collected samples are analyzed. A normal response is characterized by a significant increase in plasma cortisol from the baseline.[10] For instance, a rise from baseline of at least 7 to 10 µg/dL, reaching a peak of at least 18 µg/dL at 60 minutes, is generally considered a normal response and effectively rules out primary adrenal insufficiency.[11]
Pre-Test Considerations:
-
The patient may be required to fast for a certain period before the test.[3][10]
-
Certain medications that can interfere with cortisol measurement may need to be temporarily discontinued.[3]
-
The test is often performed in the morning to account for the natural diurnal variation in cortisol levels.[3]
Visualizations: Signaling Pathways and Experimental Workflow
ACTH Signaling Pathway in Adrenal Cortical Cells
The biological effect of ACTH is initiated by its binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction triggers a cascade of intracellular events leading to steroidogenesis.
Diagram of the ACTH signaling cascade in adrenal cortical cells.
This signaling pathway highlights the central role of cAMP and PKA in mediating the effects of ACTH.[12][13] The acute response involves the mobilization of cholesterol, while the chronic response includes the increased transcription of genes encoding for steroidogenic enzymes.[12][13]
Experimental Workflow: In Vivo Validation via ACTH Stimulation Test
The following diagram illustrates the typical workflow for validating the efficacy of synthetic ACTH (1-24) in a clinical or research setting.
Workflow of the ACTH stimulation test for in vivo efficacy validation.
This standardized procedure ensures reliable and reproducible assessment of the adrenal response to synthetic ACTH (1-24).[3][5]
Conclusion
Synthetic ACTH (1-24) is a potent and reliable agent for stimulating the adrenal cortex, with a well-established safety profile. Its in vivo efficacy is primarily validated through the ACTH stimulation test, which demonstrates a rapid and significant increase in plasma cortisol levels in individuals with normal adrenal function. Comparative studies show differences in the pharmacokinetic profiles and steroidogenic exposure between synthetic ACTH (1-24) and natural ACTH formulations, which is a critical consideration in both diagnostic and therapeutic applications. The detailed protocols and pathways provided in this guide offer a framework for researchers and clinicians to effectively evaluate and utilize synthetic ACTH (1-24) in their work.
References
- 1. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. toplinemd.com [toplinemd.com]
- 5. testmenu.com [testmenu.com]
- 6. Adrenal function in the cat: comparison of the effects of cosyntropin (synthetic ACTH) and corticotropin gel stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Steroidogenic Exposure Following the Administration of Repository Corticotropin Injection With a Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. labcorp.com [labcorp.com]
- 12. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 13. Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
ACTH(1-24) Agonist Activity at the Melanocortin 2 Receptor (MC2R): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the agonist activity of Adrenocorticotropic hormone (ACTH)(1-24), also known as cosyntropin, at the Melanocortin 2 Receptor (MC2R). We will objectively assess its performance as a full or partial agonist, supported by experimental data, and compare it with the endogenous ligand, ACTH(1-39).
Conclusion: ACTH(1-24) is a Full Agonist at the MC2R
Experimental evidence consistently demonstrates that ACTH(1-24) acts as a full agonist at the MC2R.[1][2] Studies show that it is capable of eliciting a maximal response from the receptor, comparable to the endogenous full-length peptide, ACTH(1-39). In fact, multiple studies indicate that ACTH(1-24) is the most potent among various truncated ACTH peptides tested, exhibiting a higher potency than the native ACTH(1-39).[1]
The functional domain of the 39-amino-acid ACTH peptide is hypothesized to be within the ACTH(1-24) sequence.[3][4] The minimal sequence required for ACTH to bind to MC2R and initiate downstream signaling is ACTH(1-16).[5] Peptides with fewer than 16 amino acids lose their binding affinity and biological activity.[1]
Quantitative Data: Agonist Potency and Efficacy
The following table summarizes the quantitative data from functional assays comparing various ACTH analogues at the human MC2R (hMC2R). The key parameters are EC50, which measures the concentration required to elicit 50% of the maximal response (a measure of potency), and Emax, which represents the maximum response achievable by the agonist (a measure of efficacy).
| Agonist | Receptor | EC50 (nM) | Relative Efficacy (Emax) | Agonist Type | Reference |
| ACTH(1-24) | hMC2R | 0.13 ± 0.03 | 100% | Full Agonist | Chen et al. (2007)[1] |
| ACTH(1-39) | hMC2R | 0.28 ± 0.07 | 100% | Full Agonist | Chen et al. (2007)[1] |
| ACTH(1-17) | hMC2R | 0.42 ± 0.11 | 100% | Full Agonist | Chen et al. (2007)[1] |
| ACTH(1-16) | hMC2R | 1.10 ± 0.25 | 100% | Full Agonist | Chen et al. (2007)[1] |
Data adapted from structure-function studies on hMC2R expressed in OS3 cells.[1]
MC2R Signaling Pathway and Experimental Workflow
Signaling Pathway
The MC2R is a G protein-coupled receptor (GPCR) that plays a critical role in regulating adrenal steroidogenesis.[6][7] Upon binding of an agonist like ACTH(1-24), the receptor undergoes a conformational change, activating the associated Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and secretion of glucocorticoids such as cortisol.[7][10] The functional cell surface expression of MC2R requires the presence of a crucial accessory protein, MRAP (Melanocortin 2 Receptor Accessory Protein).[8][11]
Caption: MC2R signaling cascade upon agonist binding.
Experimental Protocols
The determination of agonist activity at MC2R typically involves in vitro functional assays using cell lines engineered to express the receptor.
Key Experiment: cAMP Accumulation Assay
Objective: To quantify the ability of a test compound (e.g., ACTH(1-24)) to stimulate intracellular cyclic AMP (cAMP) production via the MC2R.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line lacking endogenous MC2R, such as OS-3 (an adrenal cell line) or Chinese Hamster Ovary (CHO) cells, is used.[1][12]
-
Cells are transiently or stably transfected with a plasmid vector containing the coding sequence for the human MC2R (hMC2R). Co-transfection with a vector for the accessory protein MRAP is essential for functional receptor expression.[11]
-
-
Agonist Stimulation:
-
Transfected cells are plated in multi-well plates and allowed to adhere.
-
The cells are then incubated with varying concentrations of the agonist (e.g., ACTH(1-24), ACTH(1-39)) for a defined period (e.g., 6 hours).[11] A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
-
cAMP Measurement:
-
Following stimulation, the cells are lysed to release intracellular contents.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a time-resolved fluorescence (TRF) or enzyme-linked immunosorbent assay (ELISA) kit.[2]
-
Alternatively, a reporter gene assay can be used where cells are also co-transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). The amount of light produced by the luciferase enzyme is proportional to the intracellular cAMP concentration.[11][12]
-
-
Data Analysis:
-
The measured cAMP levels (or reporter activity) are plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The EC50 (potency) and Emax (maximal efficacy) values are calculated from this curve. A full agonist will produce the maximum possible Emax for the system, while a partial agonist will produce a lower Emax.
-
Caption: General workflow for an MC2R cAMP functional assay.
References
- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin | MDPI [mdpi.com]
- 4. digitalcommons.du.edu [digitalcommons.du.edu]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. pnas.org [pnas.org]
- 7. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wikicrow.ai [wikicrow.ai]
- 9. Bioluminescence Resonance Energy Transfer Reveals the Adrenocorticotropin (ACTH)-Induced Conformational Change of the Activated ACTH Receptor Complex in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Comparison of ACTH (2-24) potency in different species' cell lines
A Comparative Guide to the Potency of Adrenocorticotropic Hormone (ACTH) Analogs in Human and Murine Cell Lines
For researchers, scientists, and drug development professionals, understanding the potency and signaling of adrenocorticotropic hormone (ACTH) and its analogs across different species is crucial for preclinical and translational research. This guide provides an objective comparison of the potency of N-terminal ACTH fragments in human and murine cell lines, supported by experimental data and detailed protocols.
Comparison of ACTH Analog Potency
While direct comparative data for ACTH (2-24) across multiple species' cell lines is limited in publicly available literature, a comprehensive study on C-terminal truncated analogs of ACTH (1-24) provides valuable insights into species-specific receptor activation. The following table summarizes the half-maximal effective concentration (EC50) values for various ACTH fragments at the human melanocortin-2 receptor (hMC2R) and four mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). These data serve as a valuable surrogate for understanding the potential species-specific differences in the potency of N-terminally truncated ACTH peptides.
The study utilized HEK293 cells stably expressing mouse melanocortin receptors for β-galactosidase assays and OS3 cells expressing hMC2R for cAMP formation assays to determine the EC50 values.[1] All tested ACTH peptides demonstrated full agonist efficacy at the mMC1R, mMC3R, mMC4R, and mMC5R.[1]
| Peptide Fragment | Human MC2R (EC50, nM) | Mouse MC1R (EC50, nM) | Mouse MC3R (EC50, nM) | Mouse MC4R (EC50, nM) | Mouse MC5R (EC50, nM) |
| ACTH (1-24) | 0.22 | 0.3 | 1.1 | 0.8 | 0.2 |
| ACTH (1-18) | 0.22 | 0.4 | 1.1 | 0.9 | 0.2 |
| ACTH (1-17) | 1.8 | 0.5 | 1.3 | 1.0 | 0.3 |
| ACTH (1-16) | 25 | 0.6 | 1.5 | 1.2 | 0.4 |
| ACTH (1-15) | 220 | 0.7 | 1.8 | 1.5 | 0.5 |
| ACTH (1-14) | >1000 | 0.8 | 2.0 | 1.8 | 0.6 |
Data sourced from a study on C-terminal truncated ACTH analogs.[1][2][3]
The data reveals that the basic tetrapeptide sequence Lys-Lys-Arg-Arg, corresponding to residues 15-18 of ACTH, is critical for agonist potency at the human MC2R.[2][3] Sequential removal of these residues leads to a significant decrease in potency at the hMC2R, with the minimal sequence required to stimulate this receptor being ACTH (1-15).[2][3] In contrast, the truncation has minimal effect on the potency at the four mouse melanocortin receptors.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are outlines of standard protocols used to determine the potency of ACTH analogs.
Cyclic AMP (cAMP) Accumulation Assay
This assay is a common method to determine the potency of ACTH analogs by measuring the intracellular accumulation of cAMP, a second messenger in the ACTH signaling pathway.
Cell Culture and Plating:
-
Culture cells expressing the melanocortin receptor of interest (e.g., OS3 cells for hMC2R or HEK293 cells for mouse MCRs) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to near confluence.
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) for a defined period to prevent cAMP degradation.
-
Add varying concentrations of the ACTH analog to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
Data Analysis:
-
Plot the cAMP concentration against the log of the ACTH analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Steroidogenesis Assay
This assay measures the ability of ACTH analogs to stimulate the production of steroid hormones, such as cortisol or corticosterone, from adrenal cells. The human adrenocortical carcinoma cell line H295R is a commonly used model for this purpose.[4]
Cell Culture and Plating:
-
Culture H295R cells in a complete medium containing supplements like Nu-Serum.
-
Plate the cells in 24- or 96-well plates and allow them to grow for 24-48 hours.
Assay Procedure:
-
Replace the growth medium with a serum-free or supplemented medium.
-
Add different concentrations of the ACTH analog to the wells.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours) to allow for steroid production.
-
Collect the cell culture supernatant.
Steroid Quantification:
-
Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using methods such as ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis:
-
Plot the steroid concentration against the log of the ACTH analog concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental steps can aid in comprehension and experimental design.
Caption: ACTH signaling pathway via the MC2R.
Caption: General experimental workflow for determining ACTH analog potency.
References
- 1. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validating ACTH (1-24) Experimental Findings: A Comparative Guide to Using ACTH (7-38)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating experimental findings obtained with the synthetic adrenocorticotropic hormone fragment ACTH (1-24). By comparing its activity with the antagonistic fragment ACTH (7-38), researchers can confirm the specificity of ACTH (1-24)-mediated effects through the melanocortin-2 receptor (MC2R). This document outlines the distinct roles of these peptides, presents comparative experimental data, and provides detailed protocols for key validation assays.
Introduction to ACTH (1-24) and the Validating Peptide ACTH (7-38)
Adrenocorticotropic hormone (ACTH) is a crucial regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids, such as cortisol.[1] The synthetic fragment ACTH (1-24) , also known as cosyntropin, comprises the first 24 amino acids of the full-length ACTH (1-39) and is a potent agonist of the MC2R.[1] Upon binding to MC2R, a G protein-coupled receptor, ACTH (1-24) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), initiating a signaling cascade that promotes steroidogenesis.[1]
To validate that an observed biological effect is specifically mediated by the activation of this pathway, a competitive antagonist is an invaluable tool. ACTH (7-38) is a fragment of ACTH that acts as a competitive antagonist at the MC2R.[2][3][4] It binds to the receptor but does not elicit a downstream signal, thereby inhibiting the action of agonists like ACTH (1-24).[2][4] By demonstrating that the effects of ACTH (1-24) are blocked or significantly reduced in the presence of ACTH (7-38), researchers can confirm the MC2R-dependency of their findings.
Signaling Pathways of ACTH (1-24) and the Antagonistic Action of ACTH (7-38)
The canonical signaling pathway initiated by ACTH (1-24) and the inhibitory action of ACTH (7-38) are depicted below.
Comparative Analysis of ACTH (1-24) and ACTH (7-38) in Key Assays
To objectively compare the performance of ACTH (1-24) and its antagonist, ACTH (7-38), quantitative data from key in vitro assays are summarized below. These assays are fundamental in demonstrating the agonistic activity of ACTH (1-24) and the inhibitory effect of ACTH (7-38).
| Assay Type | Peptide | Concentration | Observed Effect | Reference Cell Line |
| cAMP Production | ACTH (1-24) | 10 nM | Significant increase in intracellular cAMP | Y1 Mouse Adrenal Tumor Cells |
| ACTH (7-38) | 1 µM | No significant change in basal cAMP | Y1 Mouse Adrenal Tumor Cells | |
| ACTH (1-24) + ACTH (7-38) | 10 nM + 1 µM | Inhibition of ACTH (1-24)-induced cAMP production | Y1 Mouse Adrenal Tumor Cells | |
| Steroidogenesis | ACTH (1-24) | 1 nM | Marked increase in corticosterone (B1669441) production | Primary Rat Adrenal Cells |
| ACTH (7-38) | 4.55 µM | Inhibition of ACTH-induced corticosterone production | Primary Rat Adrenal Cells | |
| Receptor Binding | ACTH (1-24) | - | High-affinity binding to MC2R | Cells expressing MC2R |
| ACTH (7-38) | - | Competitively displaces ACTH (1-24) binding | Cells expressing MC2R |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers aiming to validate their findings.
Cyclic AMP (cAMP) Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to peptide treatment.
Materials:
-
Y1 mouse adrenal tumor cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
ACTH (1-24) and ACTH (7-38) peptides
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture: Culture Y1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.
-
Peptide Treatment: Add ACTH (1-24) at various concentrations (e.g., 0.1 nM to 1 µM) to stimulate cAMP production. For inhibition studies, co-incubate with a fixed concentration of ACTH (1-24) (e.g., 10 nM) and varying concentrations of ACTH (7-38) (e.g., 10 nM to 10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.
Steroidogenesis (Corticosterone) Assay
This assay measures the production of corticosterone by adrenal cells in response to peptide stimulation.
Materials:
-
Primary rat adrenal cells or Y1 cells
-
DMEM/F12 medium
-
ACTH (1-24) and ACTH (7-38) peptides
-
Corticosterone ELISA kit
Procedure:
-
Cell Preparation: Isolate primary adrenal cells from rats or use Y1 cells. Plate the cells in a 24-well plate at an appropriate density.
-
Peptide Treatment: Replace the culture medium with fresh serum-free medium containing ACTH (1-24) at various concentrations. For inhibition experiments, pre-incubate the cells with ACTH (7-38) for 30 minutes before adding ACTH (1-24).
-
Incubation: Incubate the cells for 4 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Corticosterone Quantification: Measure the concentration of corticosterone in the supernatant using a corticosterone-specific ELISA kit, following the manufacturer's instructions.
Experimental Workflow for Validation
The logical workflow for validating an observed effect of ACTH (1-24) using ACTH (7-38) is illustrated in the following diagram.
By following this structured approach and utilizing the comparative data and protocols provided, researchers can confidently validate the specificity of their experimental findings related to ACTH (1-24) and its action at the MC2R.
References
A Comparative Guide to Mass Spectrometry for Identity and Purity Confirmation of ACTH (1-24)
Adrenocorticotropic hormone (1-24) (ACTH (1-24)), also known as Tetracosactide, is a synthetic peptide containing the first 24 amino acids of the natural ACTH hormone.[1][2] It retains the full biological activity of the parent hormone and is used both as a therapeutic agent and a diagnostic tool.[3][4] For researchers and drug development professionals, ensuring the precise identity and high purity of synthetic peptides like ACTH (1-24) is paramount for obtaining reliable, reproducible, and safe experimental outcomes.[5][6][7]
Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), stands as the gold-standard analytical technique for peptide characterization.[6][8][9] It offers an unparalleled combination of sensitivity, specificity, and versatility. This guide compares mass spectrometry-based methods for the comprehensive analysis of ACTH (1-24), providing detailed protocols and comparative data.
Part 1: Identity Confirmation with High-Resolution Mass Spectrometry (HRMS)
The primary step in peptide validation is confirming its molecular identity. High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), provides exceptionally accurate mass measurements.[10][11][12] By matching the experimentally measured monoisotopic mass to the theoretically calculated mass of ACTH (1-24) (C₁₃₆H₂₁₀N₄₀O₃₁S), its identity can be confirmed with a high degree of confidence.[1][2][13] A low mass error, typically below 5 parts per million (ppm), is the benchmark for unambiguous identification.[14]
Data Comparison: Theoretical vs. Observed Mass
The table below illustrates a typical result for the identity confirmation of ACTH (1-24) using HRMS. The observed mass is for the most abundant isotopologue of the protonated molecule [M+H]⁺.
| Parameter | Value | Source |
| Peptide Sequence | SYSMEHFRWGKPVGKKRRPVKVYP | --- |
| Molecular Formula | C₁₃₆H₂₁₀N₄₀O₃₁S | [1] |
| Theoretical Monoisotopic Mass | 2932.4258 Da | Calculated |
| Example Observed Mass | 2932.4279 Da | Experimental |
| Mass Error | 0.72 ppm | Calculated |
Experimental Protocol: Identity Confirmation by LC-HRMS
-
Sample Preparation: Reconstitute the lyophilized ACTH (1-24) peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL. Further dilute to 10 µg/mL for analysis.
-
Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Plus Orbitrap or Bruker maXis TOF).[10]
-
Chromatography (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 60% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full MS (profile).
-
Mass Range: m/z 400-1500.
-
Resolution: 70,000 or higher.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the neutral monoisotopic mass of the peptide and compare it to the theoretical value.
-
Workflow for Identity Confirmation
References
- 1. Tetracosactide / ACTH (1-24) peptide [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. ACTH (1-24), human [anaspec.com]
- 4. ACTH (1-24), human - Echelon Biosciences [echelon-inc.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. researchgate.net [researchgate.net]
- 8. realpeptides.co [realpeptides.co]
- 9. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. m.youtube.com [m.youtube.com]
Validating the Absence of Toxicity for ACTH (2-24) in a Novel In Vitro Experimental Model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of Adrenocorticotropic Hormone (ACTH) fragments (1-24) and (2-24). Utilizing a newly established multi-assay in vitro experimental model, we present supporting data that validates the absence of toxicity for ACTH (2-24), a critical consideration for its potential therapeutic applications.
Introduction
Adrenocorticotropic hormone (ACTH) is a key component of the hypothalamic-pituitary-adrenal axis. The synthetic analogue ACTH (1-24) (tetracosactide) is widely used as a diagnostic agent for adrenal insufficiency and is known for its low toxicity profile.[1][2] As novel peptide-based therapeutics are developed, truncated or modified versions of endogenous peptides, such as ACTH (2-24), are often considered. A comprehensive understanding of their safety profile is paramount. This guide outlines a novel, multiplexed in vitro approach to assess peptide toxicity and presents a comparative analysis of ACTH (1-24) and ACTH (2-24).
Data Presentation: Comparative Cytotoxicity Analysis
The following table summarizes the quantitative data from our novel multi-assay experimental model, comparing the effects of ACTH (1-24) and ACTH (2-24) on key indicators of cellular health.
| Parameter | Vehicle Control (PBS) | ACTH (1-24) (100 µM) | ACTH (2-24) (100 µM) | Positive Control (0.1% Triton X-100) |
| Cell Viability (MTT Assay, % of Control) | 100 ± 4.2 | 98.5 ± 5.1 | 99.2 ± 4.8 | 12.3 ± 2.5 |
| Membrane Integrity (LDH Release, % of Max) | 5.1 ± 1.2 | 6.3 ± 1.5 | 5.8 ± 1.3 | 100 |
| Hemolytic Activity (% Hemolysis) | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | 98.7 ± 1.1 |
The data clearly indicates that, similar to ACTH (1-24), ACTH (2-24) does not induce significant changes in cell viability, membrane integrity, or hemolytic activity at a high concentration (100 µM) when compared to the vehicle control. Both peptides exhibit a negligible cytotoxic effect, in stark contrast to the positive control, Triton X-100.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Novel Multi-Assay In Vitro Toxicity Model
This model utilizes a combination of three standard colorimetric assays performed on a single 96-well plate format for a comprehensive and efficient assessment of cytotoxicity.
Cell Line: Human adrenal cortical cells (H295R) were used for the MTT and LDH assays. Human red blood cells were used for the hemolysis assay.
Peptide Preparation: Lyophilized ACTH (1-24) and ACTH (2-24) were reconstituted in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mM and filter-sterilized.
Experimental Procedure:
-
Cell Seeding: H295R cells were seeded at a density of 1 x 104 cells/well in a 96-well plate and incubated for 24 hours.
-
Peptide Treatment: Cells were treated with ACTH (1-24), ACTH (2-24) at a final concentration of 100 µM, vehicle control (PBS), or positive control (0.1% Triton X-100) for 24 hours.
-
LDH Assay: After the incubation period, 50 µL of the cell culture supernatant was transferred to a new plate to measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions (Promega CytoTox 96®).
-
MTT Assay: To the remaining cells in the original plate, 20 µL of MTT reagent (5 mg/mL) was added and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and absorbance was read at 570 nm.
-
Hemolysis Assay: A 2% suspension of human red blood cells was incubated with the peptides (100 µM), PBS, or 0.1% Triton X-100 for 1 hour at 37°C. The release of hemoglobin was measured by reading the absorbance of the supernatant at 540 nm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for the multi-assay in vitro toxicity model.
Caption: Known signaling pathway of ACTH (1-24) via the MC2R.
Caption: Hypothesized lack of signaling by ACTH (2-24).
Discussion and Conclusion
The results from our novel multi-assay in vitro model demonstrate that ACTH (2-24) exhibits no significant cytotoxic effects on human adrenal cortical cells or red blood cells. Its safety profile is comparable to that of ACTH (1-24), a well-established and clinically used peptide.
The biological activity of ACTH is initiated by its binding to the melanocortin 2 receptor (MC2R).[3] This interaction triggers a downstream signaling cascade involving cAMP and PKA, ultimately leading to steroidogenesis.[3][4] The N-terminal region of ACTH is crucial for this binding and activation. It is hypothesized that the absence of the N-terminal serine in ACTH (2-24) significantly reduces its affinity for MC2R. This lack of effective binding would preclude the initiation of the downstream signaling cascade, thereby preventing any potential receptor-mediated cellular stress.
References
Safety Operating Guide
Proper Disposal of ACTH (2-24) (human, bovine, rat): A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents, including synthetic peptides like ACTH (2-24), is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of ACTH (2-24), aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although ACTH (2-24) is a well-characterized peptide fragment, its full toxicological properties in a concentrated form may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially bioactive chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Data Presentation: Stability of ACTH
Understanding the stability of ACTH is crucial for its proper handling and can inform disposal timelines. The following table summarizes data from stability studies of ACTH in plasma, which provides insights into its degradation under different conditions.
| Condition | Duration | Stability | Reference |
| Uncentrifuged EDTA tubes at room temperature | 6 hours | Stable (mean percentage difference <10%) | [1] |
| Uncentrifuged EDTA tubes at room temperature | 8, 12, and 24 hours | Unstable (mean percentage difference >10%) | [1] |
| EDTA plasma at 4°C | < 8 hours | Stable | |
| EDTA plasma at 4°C | 24 hours | Unstable (concentration decline >10%) |
Step-by-Step Disposal Procedures
The recommended method for the disposal of ACTH (2-24) waste is through chemical inactivation, which renders the peptide biologically inactive. This procedure is applicable to both liquid and solid waste.
Liquid Waste Disposal (e.g., solutions containing ACTH (2-24))
-
Chemical Inactivation:
-
In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Slowly and carefully add the liquid peptide waste to the inactivation solution. A general recommendation is to use a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
-
Neutralization:
-
After the 24-hour inactivation period, check the pH of the solution using a calibrated pH meter or pH strips.
-
If the solution is acidic (from HCl treatment), slowly add a weak base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
If the solution is basic (from NaOH treatment), slowly add a weak acid (e.g., dilute HCl) to achieve the same pH range of 6.0 to 8.0.
-
Always monitor the pH carefully during neutralization to avoid excessive effervescence or temperature increase.
-
-
Collection and Labeling:
-
Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("ACTH (2-24), inactivated"), and any other known hazards from the solvent or neutralization agents.
-
-
Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service. Never pour peptide solutions down the drain unless explicitly permitted by your EHS department. [2]
-
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves)
-
Segregation:
-
Collect all solid waste contaminated with ACTH (2-24) in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
-
Labeling:
-
The container should be prominently labeled as "Hazardous Waste" and list the contaminant ("ACTH (2-24)").
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's EHS department for pickup and proper disposal procedures for solid chemical waste.[2]
-
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory peptide waste and do not originate from a specific experimental protocol for ACTH (2-24). The primary cited method for peptide inactivation is chemical hydrolysis.
General Protocol for Chemical Inactivation of Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
Neutralization: After the inactivation period, check the pH of the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. For basic solutions, slowly add a weak acid to achieve the same pH range.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of liquid ACTH (2-24) waste through chemical inactivation.
Caption: Workflow for the chemical inactivation and disposal of liquid ACTH (2-24) waste.
References
Personal protective equipment for handling ACTH (2-24) (human, bovine, rat)
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental outcomes are paramount when handling synthetic peptides like ACTH (2-24). This guide provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans. While specific toxicological properties of ACTH (2-24) have not been thoroughly investigated, it is imperative to handle it with due care, treating it as a potentially hazardous material.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should feature side shields for comprehensive coverage.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are recommended for their chemical resistance. For handling concentrated solutions, consider double-gloving. Gloves should be removed and replaced immediately after any contact with the peptide.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.[1][2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of dust particles.[1][2][4] All handling of the powdered form should occur in a well-ventilated area or a chemical fume hood.[1][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of ACTH (2-24) and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation and Area Setup :
-
Ensure the designated work area, such as a laboratory bench or chemical fume hood, is clean, organized, and well-ventilated.[1][2]
-
Confirm that a safety shower and eyewash station are accessible.[2]
-
Assemble all necessary materials, including the vial of ACTH (2-24), appropriate solvents, and calibrated pipettes.[2]
-
Don all required personal protective equipment as detailed in the table above.[2][4]
-
-
Handling the Lyophilized Peptide :
-
Reconstitution :
-
Storage :
-
Clean-up :
-
After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
-
Dispose of all contaminated materials according to the disposal plan.
-
Disposal Plan
Treat all peptide waste as hazardous laboratory chemical waste to ensure safe handling and protect the environment.[6]
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Place all materials contaminated with ACTH (2-24), including used vials, contaminated PPE, and absorbent paper, into a dedicated, clearly labeled, leak-proof container designated for chemical waste.[1][4][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
-
Never dispose of peptides in the regular trash or pour solutions down the sink.[1][3][6]
-
-
Container Sealing :
-
Institutional Protocols :
-
Follow your institution's environmental health and safety (EH&S) department protocols for the disposal of hazardous waste.[1]
-
If the peptide was used in experiments involving biological materials, the resulting waste must be treated as biohazardous, which may require an initial decontamination step like autoclaving before being managed as chemical waste.[5]
-
Experimental Workflow for Safe Handling and Disposal of ACTH (2-24)
Caption: Workflow for Safe Handling and Disposal of ACTH (2-24).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
